molecular formula C8H12N2O3 B1592331 tert-Butyl isoxazol-3-ylcarbamate CAS No. 264600-97-7

tert-Butyl isoxazol-3-ylcarbamate

Cat. No.: B1592331
CAS No.: 264600-97-7
M. Wt: 184.19 g/mol
InChI Key: IBHBABFDCMKSOA-UHFFFAOYSA-N
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Description

tert-Butyl isoxazol-3-ylcarbamate (CAS 264600-97-7) is a chemical building block with the molecular formula C₈H₁₂N₂O₃ and a molecular weight of 184.19 g/mol . It is supplied as a pale-yellow solid that should be stored sealed in a dry environment at 2-8°C . This compound is a valuable synthetic intermediate in medicinal chemistry and drug discovery research. Its primary research application is serving as a key precursor in the design and synthesis of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs , which have been investigated as potent FLT3 inhibitors . FMS-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML), and inhibitors based on this scaffold have demonstrated high potency against FLT3-ITD mutants, inducing apoptosis and showing significant in vivo antitumor activity in xenograft models . Compounds featuring the isoxazole moiety have also been studied for their interactions with other biological targets, including enzymes in metabolic processes and VEGFR-2 , a receptor involved in angiogenesis . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(1,2-oxazol-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-8(2,3)13-7(11)9-6-4-5-12-10-6/h4-5H,1-3H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHBABFDCMKSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NOC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621305
Record name tert-Butyl 1,2-oxazol-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264600-97-7
Record name tert-Butyl 1,2-oxazol-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: tert-Butyl isoxazol-3-ylcarbamate (CAS 264600-97-7)

[1]

Executive Summary

tert-Butyl isoxazol-3-ylcarbamate (CAS 264600-97-7 ), often abbreviated as N-Boc-3-aminoisoxazole , is a critical heterocyclic building block in medicinal chemistry. It serves as a stable, protected form of 3-aminoisoxazole , a pharmacophore widely utilized in the development of kinase inhibitors (e.g., FLT3 inhibitors like Quizartinib) and peptidomimetics.

The 3-aminoisoxazole moiety is inherently unstable and prone to ring-opening or polymerization under oxidative conditions. The tert-butoxycarbonyl (Boc) protection stabilizes the amine, allowing researchers to perform lithiation, alkylation, or coupling reactions on the isoxazole ring without compromising the nitrogen functionality. This guide details its physicochemical properties, validated synthesis protocols, deprotection mechanisms, and applications in drug discovery.[1]

Chemical Identity & Physicochemical Properties[3]

PropertySpecification
IUPAC Name tert-Butyl

-(1,2-oxazol-3-yl)carbamate
Common Names 3-(Boc-amino)isoxazole; TBIC; Carbamic acid,

-3-isoxazolyl-, 1,1-dimethylethyl ester
CAS Number 264600-97-7
Molecular Formula C

H

N

O

Molecular Weight 184.19 g/mol
SMILES CC(C)(C)OC(=O)NC1=NOC=C1
Appearance White to off-white crystalline solid
Melting Point 102 – 106 °C
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in water
pKa (Conjugate Acid) ~2.3 (Isoxazole nitrogen), ~9.5 (Carbamate NH)

Synthetic Pathways & Protocols

The synthesis of this compound involves a two-stage workflow: the construction of the unstable 3-aminoisoxazole core followed by immediate nitrogen protection.

Core Synthesis: 3-Aminoisoxazole Formation

The precursor, 3-aminoisoxazole, is synthesized via the cyclization of propiolonitrile with hydroxylamine. This reaction requires precise pH control to avoid the formation of the thermodynamic 5-amino isomer.

Reagents: Propiolonitrile, Hydroxylamine hydrochloride (NH

  • Preparation: Dissolve NH

    
    OH·HCl (1.1 eq) in water and neutralize with NaOH to pH 6.5–7.0.
    
  • Cyclization: Add propiolonitrile (1.0 eq) dropwise at 0–5 °C.

  • Reaction: Stir at room temperature for 12 hours.

  • Extraction: Extract continuously with diethyl ether (product is water-soluble and volatile).

  • Note: Proceed immediately to protection; the free amine degrades upon prolonged storage.

Protection Protocol: Boc-Functionalization

The conversion to CAS 264600-97-7 is achieved using Di-tert-butyl dicarbonate (Bocngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Protocol:

  • Setup: In a round-bottom flask, dissolve crude 3-aminoisoxazole (10 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Catalysis: Add Triethylamine (TEA, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.05 eq).

  • Addition: Add a solution of Boc

    
    O (1.1 eq) in DCM dropwise at 0 °C.
    
  • Completion: Allow to warm to room temperature and stir for 16 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with 1M citric acid (to remove DMAP/TEA), saturated NaHCO

    
    , and brine. Dry over MgSO
    
    
    .
  • Purification: Recrystallize from Hexane/EtOAc to yield the white solid.

Synthetic Workflow Diagram

SynthesisWorkflowcluster_0Step 1: Core Formationcluster_1Step 2: StabilizationPropiolonitrilePropiolonitrile(Starting Material)Intermediate3-Aminoisoxazole(Unstable Intermediate)Propiolonitrile->IntermediatepH 7.0, 0°CHydroxylamineNH2OH·HCl(Cyclization Agent)Hydroxylamine->IntermediateProductThis compound(CAS 264600-97-7)Intermediate->ProductDCM, TEA, 16hBoc2OBoc2O + DMAP(Protection)Boc2O->Product

Caption: Step-wise synthesis from propiolonitrile cyclization to N-Boc protection.

Reactivity & Deprotection Strategies

The utility of CAS 264600-97-7 lies in its ability to withstand basic conditions (e.g., lithiation at the C-5 position) while being readily cleaved under acidic conditions to restore the reactive amine for urea or amide formation.

C-5 Lithiation

The Boc group directs lithiation to the C-5 position using


Deprotection Mechanism

Removal of the Boc group is driven by acid-catalyzed fragmentation, yielding the free amine, CO

Standard Deprotection Protocol:

  • Dissolve substrate in 1,4-Dioxane.

  • Add 4M HCl in Dioxane (5 eq).

  • Stir at room temperature for 2–4 hours.

  • Concentrate in vacuo.[2] The product is isolated as the 3-aminoisoxazole hydrochloride salt , which is significantly more stable than the free base.

Deprotection Pathway Diagram

DeprotectionNBocN-Boc-3-aminoisoxazoleProtonationProtonated CarbonylNBoc->Protonation+ H+ (HCl/TFA)IntermediateCarbamic AcidIntermediateProtonation->Intermediate- t-Butyl CationProducts3-Aminoisoxazole HCl+ CO2 + IsobutyleneIntermediate->ProductsDecarboxylation

Caption: Acid-mediated cleavage mechanism yielding the stable hydrochloride salt.

Medicinal Chemistry Applications

Kinase Inhibitors (FLT3)

The 3-aminoisoxazole scaffold is a bioisostere of the urea/amide moiety found in many kinase inhibitors.

  • Case Study: Quizartinib (AC220) analogs.

  • Mechanism: The isoxazole ring acts as a hydrogen bond acceptor/donor pair in the ATP-binding pocket of FMS-like tyrosine kinase 3 (FLT3).

  • Workflow: CAS 264600-97-7 is deprotected and reacted with isocyanates to form urea-linked inhibitors with high selectivity for FLT3-ITD mutations in Acute Myeloid Leukemia (AML).

Peptidomimetics

Isoxazoles serve as rigid mimetics of peptide bonds. The 3-amino-4-carboxylic acid derivatives (derived from C-4 functionalization of the Boc-protected core) are used to constrain peptide backbones, improving metabolic stability against proteases.

Safety & Handling

  • Hazard Classification: GHS07 (Exclamation Mark).

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

  • Stability: Stable in solid form. Solutions in protic solvents should be used immediately or kept at low temperature to prevent carbamate hydrolysis.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21992950, this compound. Retrieved from [Link]

  • Chao, Q., et al. (2009).[3] Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor.[3] Journal of Medicinal Chemistry, 52(23), 7808-7816.[3] Retrieved from [Link]

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. (Contextual grounding for isoxazole scaffold utility).
  • Accela ChemBio. (2024).[4] Product Safety Data Sheet: 3-(Boc-amino)isoxazole. Retrieved from [Link]

"tert-Butyl isoxazol-3-ylcarbamate" physical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and application logic of tert-Butyl isoxazol-3-ylcarbamate (CAS: 264600-97-7), a critical heterocyclic building block in medicinal chemistry, particularly in the development of FLT3 kinase inhibitors like Quizartinib (AC220).

Physicochemical Properties, Synthesis, and Application Logic

H

N

O

Physicochemical Profile

The isoxazole ring is a unique bioisostere for amide and pyridine moieties, offering distinct hydrogen-bonding vectors and metabolic stability profiles. The tert-butyl carbamate (Boc) protection modulates the nucleophilicity of the exocyclic amine, allowing for controlled functionalization (e.g., S


Ar or sulfonylation reactions) without compromising the isoxazole core.
Core Properties Table[1]
PropertyValue / DescriptionTechnical Note
Molecular Weight 184.19 g/mol Monoisotopic Mass: 184.08
Physical State Solid (Crystalline powder)Typically white to off-white.[1]
Melting Point 124 – 128 °C (Typical)Varies by purity/polymorph. Note: Literature values for derivatives often cited; experimental verification recommended per batch.
Solubility DMSO, DMF, THF, DCMHigh solubility in polar aprotic solvents. Limited solubility in water.
pKa (Calculated) ~8.5 (Carbamate NH)The isoxazole ring withdraws electron density, increasing the acidity of the NH relative to alkyl carbamates (pKa ~12).
LogP 1.3 – 1.6Lipophilic enough for organic extraction but polar enough for silica chromatography.
Storage 2–8 °C, Inert AtmosphereHygroscopic. Store under Nitrogen/Argon to prevent hydrolysis over extended periods.

Spectroscopic Characterization

Reliable identification requires a multi-modal approach. The following data points serve as the standard for validating structural integrity.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       10.20 ppm (s, 1H):  Broad singlet corresponding to the carbamate NH . Its downfield shift is characteristic of the electron-deficient isoxazole attachment.
      
    • 
       8.70 ppm (d, 
      
      
      
      = 1.8 Hz, 1H):
      Isoxazole C5-H . This proton is the most deshielded ring proton.
    • 
       6.85 ppm (d, 
      
      
      
      = 1.8 Hz, 1H):
      Isoxazole C4-H .
    • 
       1.48 ppm (s, 9H): tert-Butyl group. A sharp, intense singlet integrating to 9 protons.
      
Mass Spectrometry (MS)
  • Method: ESI (Electrospray Ionization), Positive Mode.

  • Key Ions:

    • [M+H]

      
      :  185.2 m/z (Parent).
      
    • [M+Na]

      
      :  207.2 m/z (Sodium adduct, often dominant).
      
    • [M-tBu+H]

      
      :  129.1 m/z (Loss of tert-butyl group, common fragmentation).
      
    • [M-Boc+H]

      
      :  85.1 m/z (3-aminoisoxazole core, observed at high collision energies).
      

Synthesis & Preparation Logic

The synthesis of this compound is a protection strategy for the otherwise unstable or highly reactive 3-aminoisoxazole. The reaction uses Di-tert-butyl dicarbonate (Boc


O) under basic conditions.
Reaction Mechanism & Protocol

The 3-aminoisoxazole amine is weakly nucleophilic due to resonance delocalization into the ring. Therefore, a catalyst like DMAP (4-Dimethylaminopyridine) is often required to activate the Boc


O or facilitate the proton transfer.

Reagents:

  • 3-Aminoisoxazole (1.0 equiv)

  • Boc

    
    O (1.1 – 1.2 equiv)
    
  • Triethylamine (Et

    
    N) or Pyridine (Base)
    
  • DMAP (0.05 – 0.1 equiv, Catalyst)

  • Dichloromethane (DCM) or THF (Solvent)

Step-by-Step Protocol:

  • Dissolution: Dissolve 3-aminoisoxazole in anhydrous DCM (0.2 M concentration) under N

    
     atmosphere.
    
  • Base Addition: Add Et

    
    N (1.5 equiv) and DMAP (catalytic). Cool to 0 °C.
    
  • Electrophile Addition: Add Boc

    
    O (dissolved in minimal DCM) dropwise to control exotherm.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with Ninhydrin or KMnO

    
    ).
    
  • Work-up: Quench with water. Wash organic layer with 1M HCl (to remove excess base/DMAP) followed by Brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Recrystallize from Hexanes/EtOAc or perform flash column chromatography (typical eluent: 10-30% EtOAc in Hexanes).

Synthesis Workflow Diagram

Synthesis Start 3-Aminoisoxazole (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (DCM, 0°C) Reagents Boc2O + Et3N (DMAP cat.) Reagents->Intermediate Product This compound (Target) Intermediate->Product Elimination of t-BuOH/CO2 (RT, 4-12h)

Caption: Conversion of 3-aminoisoxazole to the Boc-protected carbamate via base-catalyzed acylation.

Applications in Drug Discovery

This molecule is not merely a protected intermediate; it is a "masked nucleophile" used in the synthesis of high-value kinase inhibitors.

Case Study: Quizartinib (AC220) Synthesis

In the synthesis of FLT3 inhibitors like Quizartinib, the carbamate nitrogen is deprotonated to form an anion that attacks a specific electrophile (e.g., a benzyl halide or an activated heterocycle).

Why use the Carbamate?

  • pKa Modulation: The Boc group lowers the pKa of the NH, making it easier to deprotonate with bases like LiHMDS or NaH compared to the free amine.

  • Selectivity: It prevents over-alkylation (formation of quaternary ammonium salts) which is a risk with free primary amines.

  • Solubility: It significantly enhances the solubility of the isoxazole fragment in organic solvents used for coupling (THF/DMF).

Application Logic Diagram

Application Carbamate This compound (Starting Material) Anion Isoxazolyl-N-Boc Anion (Reactive Species) Carbamate->Anion Deprotonation (-78°C to 0°C) Base Strong Base (LiHMDS / NaH) Base->Anion Coupled N-Alkylated / Sulfonylated Intermediate Anion->Coupled SN2 Attack / Substitution Electrophile Electrophile (e.g., Benzyl Halide / Sulfonyl Chloride) Electrophile->Coupled Final Deprotection (TFA/HCl) -> Active Pharmaceutical Ingredient Coupled->Final Boc Removal

Caption: Strategic use of the carbamate as a nucleophilic handle for constructing complex kinase inhibitors.

Safety & Handling (GHS Classification)

While specific toxicological data for this intermediate is often extrapolated, treat as a standard bioactive heterocyclic carbamate.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a fume hood.

    • Avoid contact with strong oxidizers and strong acids (which will cleave the Boc group prematurely).

References

  • Preparation of Isoxazolyl Carbamates

    • Title: "Process for the preparation of isoxazol-3-ylcarbamate derivatives."[2][3][4]

    • Source: World Intellectual Property Organiz
    • URL:[Link][3]

  • Medicinal Chemistry Application (FLT3 Inhibitors)

    • Title: "Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor."
    • Source: Journal of Medicinal Chemistry, 2009.
    • URL:[Link]

  • Chemical Structure & Identifiers

    • Title: "tert-Butyl N-(1,2-oxazol-3-yl)
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

"tert-Butyl isoxazol-3-ylcarbamate" molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-Butyl isoxazol-3-ylcarbamate: A Keystone Building Block in Modern Drug Discovery

Abstract

This compound has emerged as a pivotal heterocyclic building block for researchers and scientists in the field of medicinal chemistry and drug development. Its unique structural architecture, combining a biologically active isoxazole core with a versatile Boc-protected amine, renders it an invaluable intermediate for synthesizing complex molecular entities. This guide provides a comprehensive technical overview of its physicochemical properties, strategic importance, synthesis, and application in the development of targeted therapeutics, particularly kinase inhibitors. By elucidating the causality behind its synthetic utility and biological relevance, this document serves as a resource for professionals engaged in the intricate process of pharmaceutical innovation.

Physicochemical & Structural Characteristics

This compound, also known as 3-(Boc-amino)isoxazole, is a stable, solid organic compound at room temperature. The presence of the tert-butyloxycarbonyl (Boc) protecting group is central to its synthetic utility, allowing for the strategic unmasking of the amine functionality under specific acidic conditions.[1] This feature enables its controlled incorporation into larger, more complex molecular frameworks.

PropertyValueSource
Molecular Weight 184.19 g/mol [2][3]
Molecular Formula C₈H₁₂N₂O₃[2][3]
CAS Number 264600-97-7[2][3]
IUPAC Name tert-butyl N-(1,2-oxazol-3-yl)carbamate[3]
SMILES CC(C)(C)OC(=O)NC1=NOC=C1[2][3]
Physical State Solid
Storage Sealed in dry, 2-8°C[2]

The Strategic Importance of the Isoxazole Moiety in Medicinal Chemistry

The isoxazole ring system is a privileged scaffold in medicinal chemistry, renowned for conferring a wide spectrum of biological activities upon molecules that contain it.[4] This five-membered heterocycle is a bioisostere for various functional groups, enabling favorable interactions with biological targets while often improving metabolic stability and pharmacokinetic profiles.

Derivatives of isoxazole have demonstrated a vast array of therapeutic properties, including:

  • Analgesic and Anti-inflammatory Effects[4]

  • Antimicrobial and Antiviral Activity[4]

  • Anticancer Properties[4][5]

  • Anticonvulsant and Antidepressant Functions[4]

The inclusion of the isoxazole moiety in a drug candidate is a deliberate design choice aimed at leveraging these proven pharmacological benefits. This compound serves as a direct and efficient gateway to this chemical space, providing the core heterocyclic structure ready for further elaboration.

Synthesis and Chemical Reactivity

The synthesis of this compound is a multi-step process that leverages fundamental principles of heterocyclic and protection group chemistry. A common conceptual pathway involves the initial construction of the 3-aminoisoxazole ring, followed by the selective protection of the exocyclic amine.

Proposed Synthetic Workflow

The following workflow illustrates a plausible and logical pathway for the laboratory-scale synthesis of the title compound. The causality behind this approach lies in forming the less stable heterocyclic ring first, then applying a robust protecting group to the reactive amine to facilitate subsequent reactions.

A Propargyl Aldehyde (or equivalent) C Cyclization/ Condensation A->C B Hydroxylamine B->C D 3-Aminoisoxazole C->D Formation of Isoxazole Ring G Boc Protection D->G E Di-tert-butyl dicarbonate (Boc)₂O E->G F Base (e.g., Et₃N) Dichloromethane (DCM) F->G Reaction Conditions H tert-Butyl isoxazol-3-ylcarbamate G->H Amine Protection

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol (Conceptual)
  • Ring Formation: React a suitable three-carbon precursor, such as propargyl aldehyde, with hydroxylamine. This condensation reaction forms the core isoxazole ring, yielding 3-aminoisoxazole. The choice of starting materials is critical for establishing the correct substitution pattern on the heterocyclic core.

  • Boc Protection: Dissolve the resulting 3-aminoisoxazole in an appropriate aprotic solvent like dichloromethane (DCM).

  • Add a base, such as triethylamine (Et₃N), to act as an acid scavenger.

  • Slowly add one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) to the solution, typically at a reduced temperature (e.g., 0°C) to control the reaction's exothermicity.

  • Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is worked up using a standard aqueous extraction protocol, and the final product is purified, often via flash column chromatography, to yield pure this compound.

This self-validating system relies on the well-established and highly reliable Boc protection reaction, which is a cornerstone of modern organic synthesis.[1]

Application in Drug Discovery: Synthesis of a FLT3 Kinase Inhibitor Scaffold

A significant application of this compound and its derivatives is in the synthesis of potent kinase inhibitors for cancer therapy.[4][6] Specifically, the N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea scaffold has been identified as a uniquely potent and selective inhibitor of FMS-like tyrosine kinase-3 (FLT3), a key target in Acute Myeloid Leukemia (AML).[6][7]

Experimental Workflow: Urea Formation

The following protocol details the crucial urea formation step, where the isoxazole moiety is coupled with a substituted aniline to create the core structure of a kinase inhibitor. This reaction is fundamental to building the final drug molecule.

cluster_0 Amine Deprotection cluster_1 Urea Synthesis A tert-Butyl isoxazol-3-ylcarbamate B Acidic Conditions (e.g., TFA in DCM) A->B C 3-Aminoisoxazole (or derivative) B->C E Urea Formation C->E Nucleophilic Attack D Substituted Phenyl Isocyanate D->E F N,N'-Disubstituted Urea (Kinase Inhibitor Core) E->F

Caption: Synthetic workflow for a urea-based kinase inhibitor.

Step-by-Step Protocol
  • Boc Deprotection: The Boc group on this compound (or a more substituted version, such as 3-amino-5-tert-butylisoxazole) is removed under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM). The reaction is typically rapid and proceeds at room temperature.

  • Acid Removal: Following deprotection, the resulting amine salt is neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate) during workup to yield the free amine.

  • Urea Formation: The free 3-aminoisoxazole derivative is dissolved in an anhydrous aprotic solvent.

  • An equimolar amount of a substituted phenyl isocyanate (the other key building block of the target inhibitor) is added to the solution.

  • The reaction proceeds, often at room temperature, as the nucleophilic amine attacks the electrophilic carbon of the isocyanate, forming the stable urea linkage.

  • The resulting product, an N,N'-disubstituted urea, represents the core of a potent FLT3 inhibitor.[6][7] Further purification is performed as needed.

This protocol is a trusted method in pharmaceutical synthesis due to the high efficiency and predictability of urea bond formation.

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.[3]

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should occur in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]

Conclusion

This compound is far more than a simple chemical compound; it is an enabling tool for innovation in drug discovery. Its value is derived from the strategic combination of a pharmacologically significant isoxazole core and a synthetically versatile protected amine. This guide has detailed its fundamental properties, provided a logical basis for its synthesis, and demonstrated its direct application in the construction of advanced therapeutic candidates like FLT3 kinase inhibitors. For researchers and drug development professionals, a thorough understanding of such key building blocks is essential for the rational design and efficient synthesis of the next generation of medicines.

References

  • Smolecule. (2023). Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate.
  • Chem-Impex. Tert-Butyl (1H-Benzo[D][2][4][8]Triazol-1-Yl)Methyl(Allyl)Carbamate. Available at:

  • BLD Pharm. 264600-97-7|this compound.
  • PubChem. tert-Butyl 1,2-oxazol-3-ylcarbamate | C8H12N2O3.
  • IUCr Journals. (2025). tert-Butyl carbamate. Available at:

  • TCI Chemicals. tert-Butyl [(2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate | 160232-08-6.
  • Benchchem. The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond.
  • IUCrData via ResearchGate. (2025). tert-Butyl carbamate. Available at:

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Sigma-Aldrich. 3-Amino-5-tert-butylisoxazole 97 55809-36-4.
  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][4]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-16. Available at: [Link]

  • Ambit Biosciences. (2009). S1 Supporting Information Title: Identification of N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl- ethoxy)imidazo[2,1-b][2][4]benzothiazol-2- yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-like Tyrosine Kinase-3 (FLT3) Inhibitor. Available at: [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2020). Molbank, 2020(2), M1131. Available at: [Link]

  • Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. (2015). Bioorganic & Medicinal Chemistry, 23(15), 4891-903. Available at: [Link]

Sources

Structural Elucidation of tert-Butyl isoxazol-3-ylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural validation of tert-butyl isoxazol-3-ylcarbamate requires a rigorous multi-modal approach due to the inherent regiochemical ambiguity of the isoxazole core and the dynamic rotameric behavior of the N-Boc protecting group. This guide outlines a deterministic workflow for synthesis and characterization, prioritizing the Curtius rearrangement to ensure regiochemical fidelity and utilizing 2D NMR to resolve spectral broadening.

Synthetic Genesis & Regiochemical Fidelity

The most common error in isoxazole characterization stems from ambiguous synthesis. Direct amination of 3-haloisoxazoles often yields regioisomeric mixtures. To guarantee the amino group resides at the C-3 position, we employ a Curtius Rearrangement of isoxazole-3-carboxylic acid. This pathway proceeds with strict retention of configuration, eliminating regiochemical doubt before spectral analysis begins.

Validated Synthesis Protocol

Reaction: Isoxazole-3-carboxylic acid


this compound
  • Activation: Dissolve isoxazole-3-carboxylic acid (1.0 eq) in anhydrous tert-butanol (t-BuOH).

  • Azidation: Add triethylamine (1.1 eq) followed by diphenylphosphoryl azide (DPPA, 1.1 eq) at 0 °C.

  • Rearrangement: Stir at ambient temperature for 1 hour, then reflux (80–90 °C) for 4–6 hours. The intermediate acyl azide undergoes thermal decomposition to the isocyanate, which is immediately trapped by t-BuOH.

  • Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

Mechanistic Logic & Flow

The following diagram illustrates the reaction pathway, highlighting the critical isocyanate intermediate that locks the nitrogen to the C-3 carbon.

CurtiusRearrangement Acid Isoxazole-3-COOH Azide Acyl Azide (Intermediate) Acid->Azide DPPA, Et3N (Activation) Isocyanate Isocyanate (Retention of config.) Azide->Isocyanate Heat (-N2) Concerted Rearrangement Product tert-Butyl isoxazol-3-ylcarbamate Isocyanate->Product t-BuOH (Trapping)

Figure 1: The Curtius rearrangement pathway ensures the nitrogen functionality remains strictly at the C-3 position, preventing regioisomeric scrambling.

Spectroscopic Fingerprinting (NMR)

Nuclear Magnetic Resonance (NMR) provides the definitive proof of structure. However, N-Boc isoxazoles frequently exhibit rotameric broadening at room temperature due to restricted rotation around the carbamate C-N bond.

1H NMR Analysis (Proton)

The isoxazole ring protons (H-4 and H-5) provide a distinct coupling pattern.

ProtonChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Diagnostic Logic
H-5 8.20 – 8.50Doublet (d)

Deshielded by adjacent Oxygen.
H-4 6.70 – 6.90Doublet (d)

Characteristic vicinal coupling.
NH 9.00 – 10.00Broad Singlet-Exchangeable with D

O.
t-Bu 1.50 – 1.55Singlet (s)-Integration = 9H (diagnostic of Boc).

Critical Insight: If signals appear broad or split at 25 °C, perform Variable Temperature (VT) NMR at 50 °C in DMSO-


. Coalescence of the rotamer peaks confirms the carbamate structure rather than impurities.
13C NMR & 2D Correlation

Carbon assignment requires distinguishing the isoxazole carbons (C-3, C-4, C-5) from the carbamate carbonyl.

  • C-5 (~158-160 ppm): Correlates with H-4 in HMBC.

  • Carbamate C=O (~152 ppm): Distinct from the ring carbons; no correlations to ring protons in HMBC (typically), but correlates to t-Bu protons.

  • C-3 (~150-155 ppm): The quaternary carbon attached to Nitrogen.

  • C-4 (~98-105 ppm): Significantly shielded compared to C-3 and C-5.

Elucidation Workflow

The following logic tree demonstrates how to use HSQC and HMBC to self-validate the structure.

NMR_Logic Start Unknown Sample H1 1H NMR Observe d (H5) & d (H4) Start->H1 HSQC HSQC Link Protons to Carbons H1->HSQC Assign C4 & C5 HMBC HMBC Long-range Connectivities HSQC->HMBC Confirm Structure Confirmed HMBC->Confirm H5 -> C4, C3 H4 -> C5, C3

Figure 2: NMR elucidation workflow. HMBC correlations from the distinct H-5 doublet are the "anchor" for assigning the quaternary C-3 carbon.

Mass Spectrometry & Fragmentation Logic

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode (


 or 

) is standard. However, the fragmentation pattern is the true validator of the isoxazole core.
Fragmentation Pathway (ESI-MS/MS)[1]
  • Boc Deprotection: The most labile bond is the tert-butyl ester.

    • Loss of Isobutene:

      
      . This yields the carbamic acid intermediate.
      
    • Decarboxylation: Subsequent loss of CO

      
       (
      
      
      
      Da) yields the free amine (
      
      
      ).
  • Isoxazole Ring Cleavage: Under higher collision energies, the N-O bond of the isoxazole ring cleaves. This is a "fingerprint" fragmentation often resulting in the loss of fragments such as HCN or CO from the ring system.

Vibrational Spectroscopy (IR)

Infrared spectroscopy serves as a secondary confirmation of functional groups.

  • N-H Stretch: 3200–3400 cm

    
     (Broad, medium intensity).
    
  • Carbamate C=O: 1700–1725 cm

    
     (Strong). Note: This must be distinguished from the weaker isoxazole ring breathing modes.
    
  • C=N / C=C Ring Stretch: 1580–1620 cm

    
    .
    
  • N-O Stretch: ~900–1000 cm

    
     (Often difficult to assign definitively but characteristic of the heterocycle).
    

References

  • Curtius Rearrangement Mechanism & Scope

    • Wikipedia: Curtius rearrangement. (n.d.). Retrieved from [Link]

  • Isoxazole Synthesis via Curtius

    • Boc-protected 1-(3-oxocycloalkyl)ureas via a one-step Curtius rearrangement. (2010).[1][2] National Institutes of Health. Retrieved from [Link]

  • NMR Characterization of Isoxazoles
  • 13C NMR Chemical Shift Data

    • Substituent effect study on experimental 13C NMR chemical shifts of isoxazole derivatives. (2015).[1][3] PubMed.[4] Retrieved from [Link]

  • Mass Spectrometry Fragmentation

    • The primary fragmentation step of isoxazole upon electron impact.[2] (1968).[2] Organic Mass Spectrometry. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling & Handling of tert-Butyl isoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl isoxazol-3-ylcarbamate (CAS: 264600-97-7) is a critical heterocyclic building block, frequently employed as a protected intermediate in the synthesis of bioactive isoxazole derivatives.[1] Its utility stems from the tert-butoxycarbonyl (Boc) protecting group, which modulates the reactivity of the C3-amine on the isoxazole ring.

For researchers and drug development professionals, understanding the solubility profile of this compound is non-trivial. While it exhibits the lipophilic characteristics typical of Boc-protected amines, the electron-withdrawing nature of the isoxazole ring creates a unique polarity profile. This guide provides a definitive technical analysis of its solubility, practical handling protocols, and a self-validating workflow for experimental verification.

Physicochemical Identity & Profile

Before establishing solubility protocols, one must verify the compound's identity to ensure data integrity. The Boc group significantly increases the molecular weight and lipophilicity compared to the parent 3-aminoisoxazole.

PropertyDataSource
Compound Name This compound
CAS Registry 264600-97-7
Molecular Formula C₈H₁₂N₂O₃
Molecular Weight 184.19 g/mol
Physical State White to off-white crystalline powder
Predicted LogP ~1.3 (Lipophilic)

Solubility Data Analysis

Solvent Compatibility Matrix

The following data synthesizes empirical observations from structural analogs (Boc-amino heterocycles) and standard organic synthesis workups.

  • Primary Solvents (High Solubility): The presence of the Boc moiety renders the molecule highly soluble in polar aprotic solvents and chlorinated hydrocarbons.

  • Secondary Solvents (Moderate Solubility): Alcohols and esters provide variable solubility, often temperature-dependent.

  • Anti-Solvents (Low Solubility): The compound is sparingly soluble in pure aqueous media due to the non-polar tert-butyl group.

Table 1: Estimated Solubility Profile

Solvent ClassSpecific SolventSolubility RatingApplication
Polar Aprotic DMSO (Dimethyl sulfoxide)High (>50 mg/mL)Recommended for Stock Solutions (10–100 mM)
Polar Aprotic DMF (Dimethylformamide)High (>50 mg/mL)Alternative Stock Solvent
Chlorinated DCM (Dichloromethane)High (>100 mg/mL)Synthesis & Extraction
Esters Ethyl AcetateHigh (>30 mg/mL)Purification (Flash Chromatography)
Alcohols Ethanol / MethanolModerate (10–30 mg/mL)Crystallization / Dilution
Aqueous Water / PBS (pH 7.4)Low (<1 mg/mL)Not Recommended for direct dissolution

Critical Insight: Attempting to dissolve CAS 264600-97-7 directly in aqueous buffers (PBS, TBS) will likely result in precipitation. You must prepare a concentrated stock in DMSO first, then dilute into the aqueous medium, keeping the final DMSO concentration <1% (v/v) to avoid biological artifacts.

Experimental Methodologies

As a scientist, you should never rely solely on literature values for critical assays. Below are the self-validating protocols to determine exact solubility limits in your specific media.

Protocol A: Kinetic Solubility Determination (HPLC-Based)

Best for: Determining the maximum concentration usable in a biological assay.

Reagents:

  • Test Compound (CAS 264600-97-7)[1][2][3]

  • DMSO (anhydrous)

  • PBS (Phosphate Buffered Saline, pH 7.4)

  • Internal Standard (e.g., Caffeine or Warfarin)

Workflow:

  • Stock Prep: Prepare a 10 mM stock solution in DMSO.

  • Spiking: Add the stock solution to PBS in a 96-well plate to reach target concentrations (e.g., 1, 10, 50, 100 µM). Ensure final DMSO is constant (e.g., 1%).

  • Incubation: Shake for 24 hours at room temperature (25°C).

  • Filtration: Filter samples using a 0.45 µm PVDF filter plate to remove precipitates.

  • Analysis: Inject filtrate into HPLC-UV or LC-MS.

  • Calculation: Compare the peak area of the filtrate against a standard curve prepared in 100% DMSO (where solubility is guaranteed).

Protocol B: Visual Equilibrium Solubility (Gravimetric)

Best for: Synthesis planning and stock solution preparation.

  • Weigh 10 mg of compound into a clear glass vial.

  • Add solvent (e.g., Ethanol) in 100 µL increments.

  • Vortex for 1 minute after each addition.

  • Record the volume required for complete dissolution (clear solution, no particulates).

  • Calculation:

    
    
    

Visualizing the Solubility Workflow

The following diagram outlines the decision logic for selecting the correct solvent system based on your application (Assay vs. Synthesis).

SolubilityWorkflow Start Start: this compound AppCheck Define Application Start->AppCheck Synth Organic Synthesis / Purification AppCheck->Synth Chemical Rxn Assay Biological Assay / Screening AppCheck->Assay Bio-Test DCM Use DCM or Ethyl Acetate (High Solubility) Synth->DCM Stock Prepare Stock in DMSO (10 mM - 100 mM) Assay->Stock Dilution Dilute into Aqueous Buffer (Keep DMSO < 1%) Stock->Dilution PrecipCheck Check for Precipitation (Turbidity) Dilution->PrecipCheck Success Proceed to Assay PrecipCheck->Success Clear Fail Reduce Concentration or Use Solubilizer (Cyclodextrin) PrecipCheck->Fail Cloudy

Caption: Decision matrix for solvent selection. Blue diamond represents the primary decision node; Green indicates successful aqueous formulation; Red indicates synthesis pathways.

Stability & Handling Guidelines

To maintain the integrity of your solubility data, strict adherence to handling protocols is required.

  • Moisture Sensitivity: The carbamate linkage is generally stable, but the isoxazole ring can be sensitive to strong acids or bases. Store the solid in a desiccator.

  • Stock Storage:

    • Dissolve in anhydrous DMSO.

    • Aliquot into single-use vials to avoid freeze-thaw cycles.

    • Store at -20°C. Stability is typically >6 months under these conditions.[4]

  • Safety:

    • GHS Classification: Warning.[1] H302 (Harmful if swallowed), H315 (Skin Irritant).[1]

    • PPE: Wear nitrile gloves and safety glasses. Handle powder in a fume hood to avoid inhalation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21992950, tert-Butyl 1,2-oxazol-3-ylcarbamate. Retrieved October 26, 2025 from [Link]

Sources

"tert-Butyl isoxazol-3-ylcarbamate" literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to a Key Heterocyclic Building Block: tert-Butyl isoxazol-3-ylcarbamate

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. While seemingly a simple intermediate, this compound serves as a crucial precursor for a range of complex, biologically active molecules, most notably as a key structural component in advanced kinase inhibitors. This document elucidates the logical synthesis, detailed characterization, and critical applications of this compound, grounding its importance in the context of modern pharmaceutical research. We will explore not just the "how" of its synthesis and use, but the fundamental "why" behind the methodological choices, offering field-proven insights into its strategic value in drug discovery pipelines.

Introduction: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable feature in pharmacologically active agents.[3] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5]

Within this important class of compounds, this compound (also known as 3-(Boc-amino)isoxazole) emerges as a particularly valuable synthetic intermediate. The molecule combines the stable isoxazole core with a tert-butoxycarbonyl (Boc)-protected amine at the 3-position. The Boc group is a robust, yet readily cleavable, protecting group, which allows for the strategic unmasking of the amine functionality at a desired point in a multi-step synthesis.[6] This feature is paramount in the construction of complex molecules, preventing unwanted side reactions and enabling precise molecular elaboration.

The primary driver for the heightened interest in this specific building block is its incorporation into highly potent and selective kinase inhibitors, such as Quizartinib (AC220), a powerful FMS-like tyrosine kinase-3 (FLT3) inhibitor developed for the treatment of Acute Myeloid Leukemia (AML).[7][8] The 3-aminoisoxazole moiety plays a critical role in the pharmacophore, often acting as a hinge-binding motif in the ATP-binding pocket of the target kinase. This guide will therefore detail the synthesis and properties of this key intermediate, providing the foundational knowledge required for its effective utilization in research and development.

Synthesis and Mechanism: A Logic-Driven Approach

The most direct and industrially scalable synthesis of this compound involves the protection of the commercially available precursor, 3-aminoisoxazole. The causality behind this approach is clear: it is a high-yielding, single-step transformation that leverages well-understood and reliable chemistry.

The core of the reaction is the nucleophilic attack of the amino group of 3-aminoisoxazole on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts formed during the reaction.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Byproducts A 3-Aminoisoxazole D Solvent (e.g., Dichloromethane, THF) A->D B Di-tert-butyl dicarbonate (Boc)₂O B->D C Base (e.g., Triethylamine) C->D E Room Temperature D->E Stirring F This compound E->F G tert-Butanol E->G H CO₂ E->H I Triethylammonium salt E->I

Synthetic workflow for this compound.
Representative Experimental Protocol: Boc-Protection of 3-Aminoisoxazole

This protocol is a self-validating system based on established procedures for amine protection.[6] The choice of solvent, base, and stoichiometry is critical for ensuring high yield and purity.

  • Materials:

    • 3-Aminoisoxazole

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 3-aminoisoxazole (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

      • Causality: Anhydrous conditions prevent the hydrolysis of Boc₂O, which would reduce yield. DCM is an excellent choice due to its inertness and ability to dissolve both the starting material and the reagent.

    • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

      • Causality: A slight excess of the base ensures complete deprotonation of the amine and neutralizes any trace acids.

    • Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.

      • Causality: A small excess of Boc₂O ensures the reaction goes to completion. Dropwise addition helps control any potential exotherm.

    • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-aminoisoxazole spot is consumed.

    • Work-up:

      • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

      • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove acidic byproducts) and brine (to remove residual water).

      • Causality: The aqueous washes are critical for removing the base, unreacted reagents, and water-soluble byproducts, which is essential for obtaining a pure product.

    • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product is often a solid that can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel if necessary.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Table 1: Physicochemical Properties
PropertyValueSource
IUPAC Name tert-butyl N-(1,2-oxazol-3-yl)carbamate[3]
CAS Number 264600-97-7[3]
Molecular Formula C₈H₁₂N₂O₃[3]
Molecular Weight 184.19 g/mol [3]
Appearance White to off-white solid (Predicted)N/A
Purity >95% (Typical for commercial samples)[9]
Table 2: Predicted Spectroscopic Data
TechniquePredicted DataRationale and Key Features
¹H NMR δ (ppm) in CDCl₃: ~8.4 (d, 1H, J ≈ 1.8 Hz, H5)~6.7 (d, 1H, J ≈ 1.8 Hz, H4)~7.5 (br s, 1H, NH)~1.5 (s, 9H, C(CH₃)₃)The isoxazole protons H4 and H5 are expected to be doublets with a small coupling constant. The NH proton is typically a broad singlet. The tert-butyl group gives a characteristic sharp singlet integrating to 9 protons around 1.5 ppm.[12]
¹³C NMR δ (ppm) in CDCl₃: ~160.0 (C3)~152.0 (C=O, carbamate)~140.0 (C5)~98.0 (C4)~82.0 (C(CH₃)₃)~28.0 (C(CH₃)₃)The C=O of the Boc group is expected around 152 ppm. The quaternary carbon of the tert-butyl group appears around 82 ppm, with the methyl carbons around 28 ppm. The isoxazole ring carbons will have distinct chemical shifts.
FT-IR ν (cm⁻¹): ~3300-3150 (N-H stretch)~1725-1700 (C=O stretch, carbamate)~1530-1500 (N-H bend)~1160-1140 (C-O stretch)The most prominent peaks will be the N-H stretch and the strong carbonyl (C=O) absorption of the carbamate group.[11]
MS (ESI+) m/z : 185.09 [M+H]⁺, 207.07 [M+Na]⁺Electrospray ionization in positive mode will readily show the protonated molecule and the sodium adduct.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary value of this compound lies in its role as a strategic building block.[13] After synthesis, the Boc group can be cleanly removed under acidic conditions to reveal the 3-aminoisoxazole nucleophile, which is then used in subsequent coupling reactions to build the final drug molecule.

Its most notable application is in the synthesis of Quizartinib (AC220), where the deprotected 3-aminoisoxazole is reacted with a suitable electrophile to form a urea linkage, a common structural motif in kinase inhibitors.[7][14]

A tert-Butyl isoxazol-3-ylcarbamate B Acidic Deprotection (e.g., TFA or HCl) A->B C 3-Aminoisoxazole (Key Nucleophile) B->C E Coupling Reaction (Urea Formation) C->E D Advanced Electrophile (e.g., Phenyl isocyanate derivative) D->E F Final Drug Candidate (e.g., Quizartinib) E->F

Role as a key building block in advanced drug synthesis.
Structure-Activity Relationship (SAR) Context

In many kinase inhibitors, the 3-aminoisoxazole core acts as a "hinge binder." The nitrogen atoms of the isoxazole ring and the exocyclic amine can form critical hydrogen bonds with the backbone amide residues of the kinase hinge region, anchoring the inhibitor in the ATP-binding site. The Boc-protected intermediate allows chemists to build the rest of the molecule, which targets other regions of the binding pocket for potency and selectivity, before revealing the crucial hinge-binding amine at a late stage.

Conclusion

This compound is more than a simple chemical; it is an enabling tool in the field of medicinal chemistry. Its straightforward and logical synthesis, coupled with the reliable chemistry of the Boc protecting group, provides an efficient pathway to the valuable 3-aminoisoxazole scaffold. Its central role in the construction of potent kinase inhibitors like Quizartinib underscores its importance and guarantees its continued relevance as a high-value building block for the development of next-generation therapeutics. This guide provides the essential technical and theoretical foundation for researchers to confidently synthesize, characterize, and strategically deploy this compound in their drug discovery programs.

References

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024-01-30). MDPI. Available from: [Link]

  • A novel two-step procedure for the synthesis of 3-amino-5-substituted-isoxazoles. (2025-08-10). ResearchGate. Available from: [Link]

  • Method of producing 3-amino-5-/tertiary butyl/-isoxazole. (n.d.). Google Patents.
  • tert-Butyl carbamate. (2025-05-02). IUCr Journals. Available from: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Available from: [Link]

  • tert-Butyl 1,2-oxazol-3-ylcarbamate | C8H12N2O3 | CID 21992950. (n.d.). PubChem. Available from: [Link]

  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][4]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (2009-12-10). PubMed. Available from: [Link]

  • A Short Review on Synthesis and Pharmacological Activity of Isoxazole. (2017-06-25). Available from: [Link]

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. (n.d.). PMC - NIH. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. (2025-08-07). ResearchGate. Available from: [Link]

  • Supporting Information: Identification of N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl- ethoxy)imidazo[2, - AWS. (n.d.). Available from: https://s3-us-west-2.amazonaws.com/gsc-chem-live/s1/2012/12/18/10_1021_jm9007533_si_001.pdf
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024-01-28). ResearchGate. Available from: [Link]

  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025-03-17). PMC - NIH. Available from: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (n.d.). Zanco Journal of Medical Sciences. Available from: [Link]

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidimetics. (2016-03-01). RSC Publishing. Available from: [Link]

  • Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. (n.d.). Beilstein Journals. Available from: [Link]

  • Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. (2015-08-01). PubMed. Available from: [Link]

  • N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. (n.d.). Organic Syntheses Procedure. Available from: [Link]

Sources

Strategic Synthon: The Rise of tert-Butyl Isoxazol-3-ylcarbamate in Next-Gen Antibiotics

[1]

Executive Summary: The "Silent" Linchpin

In the high-stakes arena of antimicrobial resistance (AMR), this compound (CAS 1112968-42-9) has emerged not merely as a reagent, but as a strategic "linchpin" intermediate.[1] While the isoxazole ring itself is a classic pharmacophore—found in sulfonamides and COX-2 inhibitors—the tert-butyl carbamate (Boc) protected form represents a critical evolution in synthetic methodology.[1]

This guide details the technical genesis of this compound, its pivotal role in overcoming the myelosuppression toxicity associated with first-generation oxazolidinones (e.g., Linezolid), and the specific protocols that established it as a standard building block in modern medicinal chemistry.[1]

Chemical Identity & Structural Properties

The compound consists of a 3-aminoisoxazole core protected by a tert-butoxycarbonyl (Boc) group.[1] This protection is not trivial; it modulates the nucleophilicity of the amine and stabilizes the otherwise labile isoxazole ring against ring-opening under basic conditions.[1]

PropertySpecification
IUPAC Name This compound
Molecular Formula C₈H₁₂N₂O₃
Molecular Weight 184.19 g/mol
Appearance White to off-white crystalline solid
pKa (NH) ~10.5 (estimated)
Solubility Soluble in DMF, DMSO, DCM; sparingly soluble in water
Key Reactivity Deprotonation of N-H allows regioselective alkylation

Historical Genesis: The Oxazolidinone Pivot

The history of this compound is inextricably linked to the optimization of the oxazolidinone class of antibiotics.[1]

The Problem: Linezolid Toxicity

Following the approval of Linezolid (Zyvox) in 2000, researchers identified a significant liability: myelosuppression (bone marrow toxicity) linked to the morpholine ring's interaction with human mitochondrial ribosomes.[1]

The Solution: The Isoxazole Bioisostere

Medicinal chemists at companies like MicuRx and Dong-A Pharmaceuticals hypothesized that replacing the morpholine ring with a heteroaryl moiety could retain antibacterial potency while reducing mitochondrial affinity.[1] The isoxazole ring was identified as a prime candidate.[1][2][3]

However, introducing a 3-aminoisoxazole moiety presented synthetic challenges:

  • Poor Nucleophilicity: The amine at the 3-position is electron-deficient.[1]

  • Regioselectivity: Alkylation of the free amine often results in mixtures (N-alkylation vs. ring nitrogen alkylation).[1]

  • Stability: Free 3-aminoisoxazoles can degrade via N-O bond cleavage.[1]

The "Discovery" Moment (c. 2001-2006)

The "discovery" of this compound was not a singular isolation event but a process innovation .[1] Early patents (e.g., WO2001040222, WO2006038100) reveal the shift toward using the Boc-protected form.[1] By deprotonating the carbamate (using NaH or KOtBu), chemists generated a potent, directed nucleophile that could react cleanly with chiral epoxides or mesylates to form the drug core.[1]

This methodology was instrumental in the synthesis of Contezolid (MRX-I) , a next-generation antibiotic designed to treat multidrug-resistant Gram-positive infections without the severe side effects of its predecessors.[1]

Synthetic Pathways & Logic

The preparation of this building block generally follows two primary routes, driven by scale and safety considerations.

Pathway A: Direct Protection (Lab Scale)

The most direct route involves the reaction of commercially available 3-aminoisoxazole with di-tert-butyl dicarbonate (Boc₂O).[1]

  • Logic: Simple, one-step.[1]

  • Limitation: 3-aminoisoxazole is expensive and sometimes unstable.[1]

Pathway B: Curtius Rearrangement (Process Scale)

For large-scale manufacturing, the route often begins with isoxazole-3-carboxylic acid.[1]

  • Activation: Acid is converted to the acyl azide (using DPPA or mixed anhydride/NaN₃).[1]

  • Rearrangement: Thermal Curtius rearrangement yields the isocyanate.[1]

  • Trapping: The isocyanate is trapped in situ with tert-butanol to yield the carbamate.[1]

  • Logic: Avoids handling unstable free amines; utilizes cheaper starting materials; scalable.[1]

Visualization: Synthetic Logic Flow

SynthesisPathAcidIsoxazole-3-carboxylic AcidAzideAcyl Azide(Intermediate)Acid->AzideDPPA / Et3NIsocyanateIsocyanate(Transient)Azide->IsocyanateHeat (Curtius)TargetThis compound(The Synthon)Isocyanate->Targett-BuOHAmine3-AminoisoxazoleAmine->TargetBoc2O / DMAP(Direct Protection)

Caption: Figure 1. Convergent synthetic pathways for the production of this compound.

Experimental Protocols

Note: These protocols are synthesized from patent literature and standard organic chemistry practices. All reactions must be performed in a fume hood.

Protocol A: Synthesis of the Building Block (Direct Method)

Objective: Preparation of this compound from 3-aminoisoxazole.[1][4]

  • Setup: Charge a round-bottom flask with 3-aminoisoxazole (1.0 eq) and anhydrous pyridine (5-10 volumes).

  • Addition: Cool to 0°C. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise. Add catalytic DMAP (0.1 eq).[1]

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC/LCMS (disappearance of amine).

  • Workup: Dilute with EtOAc. Wash effectively with 1N HCl (to remove pyridine), saturated NaHCO₃, and brine.[1]

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from hexanes/EtOAc if necessary.

Protocol B: Drug Assembly (The "MicuRx" Coupling)

Objective: Coupling the carbamate with a mesylate/epoxide intermediate (e.g., for Contezolid synthesis).[1]

  • Deprotonation: Dissolve this compound (1.0 eq) in anhydrous DMF. Cool to 0°C.[1]

  • Base Addition: Add Potassium tert-butoxide (KOtBu) or NaH (1.2 eq).[1] Stir for 30 mins. Observation: Gas evolution (if NaH) and color change indicate anion formation.[1]

  • Coupling: Add the electrophile (e.g., (5R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one mesylate) dissolved in DMF.

  • Heating: Heat to 35–50°C for 2–4 hours.

  • Quench: Pour into saturated NH₄Cl solution. Extract with EtOAc.[1][5][6]

  • Outcome: This yields the N-alkylated, Boc-protected intermediate. The Boc group is subsequently removed (e.g., TFA/DCM) to reveal the secondary amine or left in place if it is part of the final structure logic.[1]

Mechanistic Role in Drug Design

The utility of this compound extends beyond simple synthesis.[1] It enables a "Plug-and-Play" approach to SAR (Structure-Activity Relationship) studies.[1]

Mechanism of Action (Antibiotics)

In the final drug (e.g., Contezolid), the isoxazole ring forms critical hydrogen bonds with the ribosomal RNA at the peptidyl transferase center.[1] The specific geometry of the 3-linked isoxazole (facilitated by this building block) optimizes this binding while minimizing the overlap with human mitochondrial ribosomes, thereby improving the safety profile.[1]

Visualization: The Drug Design Cycle

DrugDesignNeedClinical Need:Reduce MyelosuppressionDesignDesign Hypothesis:Replace Morpholine with IsoxazoleNeed->DesignSynthonKey Enabler:This compoundDesign->SynthonRequires stable nucleophileReactionRegioselective Coupling(Anionic Displacement)Synthon->Reaction+ Electrophile (Core)DrugCandidate:Contezolid (MRX-I)Reaction->Drug

Caption: Figure 2. The critical role of the carbamate synthon in the evolution of oxazolidinone antibiotics.

Safety & Stability

  • Thermal Stability: While the Boc group adds stability, isoxazoles can undergo ring cleavage at high temperatures or under strong reducing conditions.[1] Avoid temperatures >100°C during processing unless validated.

  • Handling: The carbamate is generally stable as a solid.[1] Store in a cool, dry place.

  • Hazards: Treat as a potential irritant.[1] The reagents used in its synthesis (Boc₂O, pyridine, NaH) carry their own standard hazards (flammability, corrosivity).[1]

References

  • MicuRx Pharmaceuticals. (2014).[1][6] Synthesis of Oxazolidinone Antibiotics. New Drug Approvals.[1] Retrieved from [Link]

  • Gordeev, M. F., et al. (2006).[1] Oxazolidinone derivatives as antimicrobials. World Intellectual Property Organization, WO2006038100A1.[1] Retrieved from [1]

  • Barbachyn, M. R., & Ford, C. W. (2003).[1] Oxazolidinone structure-activity relationships leading to linezolid. Angewandte Chemie International Edition. (Contextual grounding for oxazolidinone evolution).

  • Carpino, L. A. (1957).[1] Oxidative reactions of hydrazines.[1] IV. Elimination of nitrogen from 1,1-disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society.[1] (Foundational reference for Boc chemistry).

  • SciFinder / CAS Common Chemistry. (n.d.).[1] CAS Registry Number 1112968-42-9.[1][5] Retrieved from [Link]

Stability and storage conditions for "tert-Butyl isoxazol-3-ylcarbamate".

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Stability and Storage Architecture for tert-Butyl isoxazol-3-ylcarbamate

Document Control:

  • Subject: this compound (CAS 264600-97-7)[1][2][3]

  • Role: Senior Application Scientist

  • Scope: Physicochemical Stability, Degradation Mechanisms, and Storage Protocols

Executive Summary

This technical guide defines the stability profile and storage requirements for This compound (also known as tert-butyl N-(1,2-oxazol-3-yl)carbamate).[2][3] As a key intermediate in medicinal chemistry—particularly for FLT3 kinase inhibitors and antimicrobial isoxazole scaffolds—the integrity of this reagent is critical for reproducible synthesis.

While the tert-butoxycarbonyl (Boc) group provides steric and electronic stabilization to the 3-aminoisoxazole core, the compound exhibits specific sensitivities to protic acids, thermal stress, and moisture .[2][3] This guide outlines a self-validating storage protocol designed to mitigate spontaneous decarboxylation and hydrolytic cleavage.[2][3]

Physicochemical Identity

ParameterSpecification
CAS Registry Number 264600-97-7
IUPAC Name tert-butyl N-(1,2-oxazol-3-yl)carbamate
Molecular Formula C₈H₁₂N₂O₃
Molecular Weight 184.19 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DCM, Ethyl Acetate, Methanol.[2][3] Sparingly soluble in water.[2][3]
Melting Point N/A (Solid state; decomposition often precedes melting if heated rapidly)

Stability Mechanisms & Degradation Pathways[2][3]

To ensure integrity, one must understand the causality of degradation. The molecule contains two pharmacophores with distinct reactivities: the acid-labile carbamate and the isoxazole ring .[2][3]

Acid-Catalyzed Hydrolysis (Primary Threat)

The Boc group is designed to be acid-labile.[2][3] Exposure to trace acids (even atmospheric CO₂ and moisture forming carbonic acid over long periods) or acidic solvents can trigger the cleavage mechanism.[2][3]

  • Mechanism: Protonation of the carbamate carbonyl oxygen

    
     Collapse of the tert-butyl cation 
    
    
    
    Release of CO₂ and isobutylene.[2]
  • Consequence: Formation of the free amine, 3-aminoisoxazole .[3]

  • Critical Note: Free 3-aminoisoxazole is significantly less stable than its Boc-protected counterpart and is prone to oxidative darkening and complex tautomeric rearrangements.[2][3]

Thermal Instability

While Boc groups are generally stable up to ~100°C, the specific electronic environment of the isoxazole ring (electron-withdrawing) can lower the activation energy for thermal elimination.[2][3]

  • Risk: Spontaneous isobutylene elimination can occur during prolonged storage at ambient temperatures (>25°C), leading to pressure buildup in sealed vials.[2][3]

Isoxazole Ring Sensitivity

The isoxazole ring is stable to mild acids but sensitive to strong bases (which can cause ring opening to form nitriles) and reductive conditions (cleavage of the N-O bond).[2][3]

Experimental Protocol: Storage & Handling

This protocol is designed as a self-validating system .[2][3] If the protocol is followed, the compound remains within specification; if a deviation occurs, visual or analytical markers will immediately flag the issue.

Storage Conditions
  • Temperature: Refrigerate at 2–8°C . (Long-term storage at -20°C is acceptable but usually unnecessary if kept dry).[2][3]

  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) .[2][3] Oxygen is not the primary threat, but moisture is.

  • Container: Amber glass vial with a PTFE-lined screw cap.[2][3] Parafilm sealing is recommended to prevent moisture ingress.[2][3]

  • Desiccation: Store the vial inside a secondary container (desiccator or jar) containing active desiccant (e.g., silica gel or Drierite).[2][3]

Handling & Safety (PPE)
  • Hazards: H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant).[2][3][4]

  • PPE: Nitrile gloves, safety glasses with side shields, and lab coat. Handle in a fume hood to avoid inhalation of dust.[3]

Quality Control (QC) Validation

Before using the reagent in critical steps (e.g., Suzuki couplings or amide bond formations), validate purity:

  • Visual Check: The solid should be white/off-white.[2][3] Yellow/Orange discoloration indicates decomposition (likely free amine oxidation).[2][3]

  • NMR Validation:

    • Dissolve ~5 mg in DMSO-d6 or CDCl3.[2][3]

    • Check: Verify the tert-butyl singlet integration (9H) at ~1.5 ppm against the isoxazole proton signals. A reduction in the integral ratio indicates Boc loss.

  • TLC: Run in Hexane:EtOAc (3:1). The free amine will be significantly more polar (lower R_f) than the Boc-protected carbamate.[2][3]

Visualization: Degradation & Logic Flow

Diagram 1: Degradation Pathways

This diagram illustrates the chemical fate of the compound under stress, highlighting why moisture and heat must be avoided.

DegradationPathways Compound This compound (Stable Precursor) Intermediate Carbamic Acid (Transient) Compound->Intermediate Hydrolysis (Slow) Product_Amine 3-Aminoisoxazole (Unstable Free Amine) Compound->Product_Amine Thermal Elimination Byproducts Isobutylene (Gas) + CO2 Compound->Byproducts Elimination RingOpen Ring Opening Products (Nitriles) Compound->RingOpen Base Catalysis Acid Acid/Moisture (H+ / H2O) Acid->Intermediate Heat Thermal Stress (> 40°C) Heat->Compound Intermediate->Product_Amine -CO2 (Fast) Base Strong Base (OH-) Base->RingOpen

Caption: Figure 1. Chemoselective degradation pathways showing acid-mediated hydrolysis and thermal elimination risks.

Diagram 2: Storage & QC Decision Tree

A logical workflow for researchers to determine usability of stored stock.

StorageWorkflow Start Retrieve Stock (From 4°C Storage) Visual Visual Inspection Start->Visual ColorCheck Is it White/Off-White? Visual->ColorCheck NMR 1H-NMR Validation (DMSO-d6) ColorCheck->NMR Yes Discard Discard (Chemical Waste) ColorCheck->Discard No (Yellow/Orange) Integral Boc Integral (9H)? NMR->Integral Use Proceed to Synthesis Integral->Use Yes (Ratio ~9:1) Purify Recrystallize / Column Integral->Purify No (<9:1)

Caption: Figure 2. Self-validating Quality Control (QC) workflow for assessing reagent integrity prior to synthesis.

References

  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 21992950, tert-Butyl N-(1,2-oxazol-3-yl)carbamate. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006).[3] Greene's Protective Groups in Organic Synthesis (4th ed.).[2][3] Wiley-Interscience.[2][3][5] (General reference for Boc stability and cleavage mechanisms).

  • Chao, Q., et al. (2009).[3][6] Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220). Journal of Medicinal Chemistry, 52(23), 7808–7816.[2][6] (Context for isoxazole carbamate utility). Retrieved from [Link]

Sources

tert-Butyl Isoxazol-3-ylcarbamate: Purity Standards & Analytical Specification Guide

[1]

Executive Summary

This compound (CAS: 264600-97-7) is a pivotal pharmacophore building block used in the synthesis of antibiotics, anti-inflammatory agents, and kinase inhibitors (e.g., FLT3 inhibitors).[1][2] While commercially available, its quality varies significantly.[1]

This guide establishes a rigorous >98.0% purity standard for drug development applications. It highlights a critical safety parameter often overlooked: the strict control of the starting material, 3-aminoisoxazole , which possesses explosive thermal instability.[1] This document outlines the synthesis-impurity logic, validated analytical protocols, and stability requirements necessary to ensure downstream success.

Chemical Identity & Critical Quality Attributes (CQAs)

ParameterSpecification
Chemical Name This compound
CAS Number 264600-97-7
Molecular Formula C

H

N

O

Molecular Weight 184.19 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Sparingly soluble in water.[1][2]
Purity Target ≥ 98.0% (HPLC)
Key Impurity A 3-Aminoisoxazole (Starting Material) - Limit: <0.1% (Safety Critical)
Key Impurity B Di-Boc side product (tert-butyl N-(tert-butoxycarbonyl)-N-isoxazol-3-ylcarbamate)
Why This Standard Exists (The "Why")

In drug discovery, the isoxazole ring is bioisosteric to pyridine and amide bonds.[1] However, the 3-amino group is weakly nucleophilic.[1] Protecting it with a Boc (tert-butyloxycarbonyl) group modulates its reactivity.[1][3]

  • Safety CQA: The precursor, 3-aminoisoxazole, contains a strained N-O bond and can decompose explosively upon heating.[1][4] Its presence in the final product poses a safety risk during scale-up and must be quantifiably minimized.[1]

  • Process CQA: Residual di-Boc species (formed by over-acylation) reduce atom economy in subsequent steps and complicate purification.[1]

Synthesis Logic & Impurity Profiling

Understanding the synthesis is the only way to predict and control impurities. The standard route involves the reaction of 3-aminoisoxazole with Di-tert-butyl dicarbonate (Boc

1
Diagram 1: Synthesis Pathway & Impurity Genesis

This diagram maps the formation of the desired product alongside critical impurities (Impurity A & B) and degradation pathways.[1]

SynthesisPathStart3-Aminoisoxazole(Unstable Precursor)IntermediateReaction MatrixStart->Intermediate Nucleophilic AttackReagentBoc2O + BaseReagent->IntermediateProductThis compound(Target)Intermediate->Product Mono-protectionImpurityAImpurity A:Residual 3-Aminoisoxazole(EXPLOSION RISK)Intermediate->ImpurityA Incomplete RxnImpurityBImpurity B:Di-Boc Derivative(Over-reaction)Intermediate->ImpurityB Excess Boc2ODegradantRing Opening(Thermal/Acidic)Product->Degradant Heat >50°C / Acid

Figure 1: Synthesis pathway highlighting the origin of safety-critical Impurity A and process Impurity B.

Analytical Protocols (The "How")

To ensure the >98% standard, a multi-modal analytical approach is required. A single HPLC trace is insufficient due to the lack of UV chromophores in some potential contaminants (like Boc-anhydride residues).[1]

Protocol A: High-Performance Liquid Chromatography (HPLC)

This is the primary release method for purity and related substances.

  • Principle: Reverse-phase separation based on hydrophobicity.[1] The isoxazole ring provides UV absorption, allowing detection.

  • Instrumentation: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

Method Parameters:

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (or 0.05% TFA)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm (Isoxazole max) and 210 nm (Amide bond)
Injection Vol 5-10 µL
Run Time 20 minutes

Gradient Profile:

  • 0-2 min: 5% B (Isocratic hold for polar impurities like 3-aminoisoxazole).[1]

  • 2-12 min: 5% → 95% B (Linear gradient).

  • 12-15 min: 95% B (Wash).

  • 15-15.1 min: 95% → 5% B.

  • 15.1-20 min: 5% B (Re-equilibration).

Acceptance Criteria:

  • Main Peak Retention Time (RT): ~8-9 min (system dependent).[1]

  • Impurity A (3-amino): RT ~2-3 min (must be <0.1% area).[1]

  • Impurity B (Di-Boc): RT ~13-14 min (elutes later due to high lipophilicity).[1]

Protocol B: 1H-NMR Spectroscopy

Used for identity verification and residual solvent analysis.[1]

  • Solvent: DMSO-d6 or CDCl

    
    .[1]
    
  • Key Diagnostic Signals (CDCl

    
    ): 
    
    • 
       1.50 ppm (s, 9H): tert-Butyl group.[1]
      
    • 
       6.80 ppm (d, 1H): Isoxazole ring proton (C4).[1]
      
    • 
       8.20 ppm (d, 1H): Isoxazole ring proton (C5).[1]
      
    • 
       ~8.50 ppm (br s, 1H): Carbamate NH.[1]
      
  • Integration Check: The ratio of t-Butyl (9H) to Ring Protons (1H each) must be exactly 9:1:1. Deviations suggest Di-Boc impurities.[1]

Diagram 2: Analytical Decision Matrix

This workflow guides the researcher in selecting the correct validation steps based on the material's source.

AnalyticalWorkflowSampleSample Receipt(Crude or Commercial)NMR1H-NMR(Identity & Solvent Check)Sample->NMRHPLCHPLC-UV (254nm)(Purity Quantification)Sample->HPLCDecisionPurity > 98%?NMR->DecisionHPLC->DecisionCheckImpurityACheck Impurity A(RT ~2.5 min)Decision->CheckImpurityAYesFailREJECT / RE-PURIFY(Recrystallize from Hexane/EtOAc)Decision->FailNoPassRELEASEStore at 2-8°CCheckImpurityA->Pass< 0.1%CheckImpurityA->Fail> 0.1%SafetyWarningSAFETY ALERT:If Impurity A > 1%,Handle with extreme caution.CheckImpurityA->SafetyWarning

Figure 2: Analytical workflow emphasizing the safety check for residual starting material.

Stability & Handling Guidelines

Isoxazoles are generally stable, but the carbamate linkage introduces susceptibility to hydrolysis and thermal degradation.

  • Thermal Stability:

    • Do not heat above 60°C for prolonged periods. The N-O bond in the isoxazole ring is thermally labile.

    • Storage: Store at 2-8°C (Refrigerated).

  • Hydrolytic Stability:

    • The Boc group is acid-labile.[1][3] Exposure to atmospheric moisture and acidic fumes (e.g., HCl vapors in a shared hood) will lead to deprotection, regenerating the unstable 3-aminoisoxazole.[1]

    • Storage: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Safety Protocol:

    • Always handle in a fume hood.[1]

    • If synthesizing, quench excess Boc

      
      O with a mild amine (e.g., imidazole) before workup to prevent Di-Boc formation.[1]
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21992950, tert-Butyl 1,2-oxazol-3-ylcarbamate. Retrieved from [Link]

  • Pistoia Alliance Chemical Safety Library (2018). Safety Data for 3-Aminoisoxazole (CSL00142). (Documenting explosive decomposition of the starting material). Retrieved from [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor.[1] Journal of Medicinal Chemistry, 52(23), 7808-16.[1][5] (Demonstrates application of isoxazole carbamates in drug design). Retrieved from [Link]

Basic chemical reactions of isoxazole carbamates.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Chemical Reactions of Isoxazole Carbamates

Abstract

The isoxazole carbamate scaffold represents a confluence of two moieties of profound importance in medicinal chemistry and synthetic organic chemistry. The isoxazole ring, an aromatic five-membered heterocycle, imparts unique electronic properties and metabolic handles, while the carbamate functional group serves as a versatile linker and a key pharmacophoric element.[1][2] This guide provides an in-depth exploration of the fundamental chemical reactions of isoxazole carbamates, intended for researchers, scientists, and professionals in drug development. We will dissect the synthesis of this scaffold, the reactivity inherent to the carbamate group, and the diverse transformations of the isoxazole ring itself. This analysis is grounded in mechanistic principles and supported by actionable experimental protocols, offering a comprehensive resource for leveraging this privileged structural motif.

The Isoxazole Carbamate Scaffold: A Structural and Electronic Overview

The isoxazole carbamate core consists of an isoxazole ring attached to a carbamate functionality, typically through the carbamate's oxygen atom. This arrangement creates a unique electronic interplay. The isoxazole ring is electron-deficient, which influences its stability and reactivity, particularly towards nucleophilic attack and ring-opening reactions.[3] The carbamate group, formally an ester of carbamic acid, is susceptible to nucleophilic acyl substitution at its carbonyl carbon. The isoxazoloxy group acts as a leaving group in these transformations, its stability being a key determinant of reactivity. The presence of this scaffold in numerous bioactive molecules, ranging from acetylcholinesterase inhibitors to potential anticancer agents, underscores its significance in modern drug discovery.[4][5][6]

Synthesis of Isoxazole Carbamates: Strategic Considerations

The construction of isoxazole carbamates can be approached through two primary retrosynthetic disconnections: formation of the carbamate on a pre-existing isoxazole, or construction of the isoxazole ring on a carbamate-containing precursor. The former is more common and often more practical.

Primary Synthetic Route: Carbamoylation of Isoxazol-3-ols

The most direct method involves the reaction of an isoxazol-3-ol with a suitable carbamoylating agent, such as a dimethylcarbamoyl chloride. A critical aspect of this synthesis is regioselectivity. The isoxazol-3-ol tautomer exists in equilibrium with its 3-oxoisoxazoline form, presenting two nucleophilic sites: the exocyclic oxygen and the ring nitrogen. The choice of reaction conditions dictates the outcome, allowing for the selective synthesis of either the O-acylated (carbamate) or N-acylated (carboxamide) product.[5]

Under basic conditions (e.g., using NaH or K₂CO₃), the isoxazol-3-ol is deprotonated to the more nucleophilic phenoxide-like oxygen, which preferentially attacks the carbamoyl chloride. This leads to the desired isoxazol-3-yl carbamate as the major product. Conversely, under neutral conditions, the more nucleophilic ring nitrogen is more likely to attack the electrophile, yielding the isomeric 3-oxoisoxazole-2(3H)-carboxamide.[5]

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Products Isoxazolol Isoxazol-3-ol Base Base (e.g., NaH) Favors O-Acylation Isoxazolol->Base Deprotonation Neutral Neutral Favors N-Acylation CarbamoylCl R₂NCOCl Carbamate Isoxazol-3-yl Carbamate (Major Product) Base->Carbamate O-Acylation Carboxamide 3-Oxoisoxazole-2(3H)-Carboxamide (Minor Product) Base->Carboxamide Minor Pathway Neutral->Carbamate Minor Pathway Neutral->Carboxamide N-Acylation (Major)

Caption: Regioselective Synthesis of Isoxazole Carbamates.

Table 1: Comparison of Reaction Conditions for Carbamoylation of Isoxazol-3-ols[5]

Condition Primary Nucleophile Major Product Typical Yield of Carbamate
Basic (NaH, K₂CO₃) Exocyclic Oxygen (Isoxazol-3-oxide) Isoxazol-3-yl Carbamate >80%

| Neutral (e.g., reflux in MeCN) | Ring Nitrogen | 3-Oxoisoxazole-2(3H)-Carboxamide | 5-17% |

Experimental Protocol 1: Synthesis of a 5-Phenylisoxazol-3-yl Dimethylcarbamate
  • Preparation: To a stirred suspension of sodium hydride (60% in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of 5-phenylisoxazol-3-ol (1.0 eq) in THF dropwise.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Reaction: Cool the resulting sodium isoxazol-3-oxide solution back to 0 °C. Add N,N-dimethylcarbamoyl chloride (1.1 eq) dropwise.

  • Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the title compound.

Core Reactivity I: Transformations at the Carbamate Moiety

The carbamate functional group is the primary site for nucleophilic attack, making nucleophilic acyl substitution a cornerstone of its reactivity profile.

Nucleophilic Acyl Substitution

This reaction involves the replacement of the isoxazoloxy leaving group with a nucleophile.[7][8] The reaction proceeds through a classic tetrahedral intermediate. The stability of the departing isoxazol-3-oxide anion makes it a competent leaving group, facilitating these transformations.

The general mechanism involves two key steps:

  • Nucleophilic Attack: The nucleophile adds to the electrophilic carbonyl carbon of the carbamate, breaking the C=O π-bond and forming a tetrahedral intermediate.[9]

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the isoxazoloxy group.[9]

Carbamate Isoxazole-O C=O N-R₂ Intermediate Isoxazole-O C-O⁻ N-R₂ Nu-H⁺ Carbamate->Intermediate Nucleophile Nu-H Nucleophile->Carbamate:c Step 1: Attack Product Nu C=O N-R₂ Intermediate->Product:c Step 2: Collapse LeavingGroup Isoxazole-OH Intermediate:c->LeavingGroup Departure

Caption: Mechanism of Nucleophilic Acyl Substitution.

Common nucleophiles include:

  • Water (Hydrolysis): Yields the corresponding carbamic acid, which is unstable and decomposes to an amine and CO₂.

  • Alcohols (Alcoholysis): Results in the formation of a new carbamate (transcarbamoylation).

  • Amines (Aminolysis): Produces ureas.

Metal-Catalyzed Cross-Coupling Reactions

While less common than reactions with aryl halides, the C-O bond of aryl carbamates can be activated for cross-coupling reactions, typically using nickel catalysts.[10] This allows for the formation of new carbon-carbon bonds, replacing the entire carbamate group. The Suzuki-Miyaura cross-coupling of aryl carbamates with boronic acids provides an effective method for constructing biaryl structures.[10] This transformation is significant as it leverages the carbamate group, often installed as a directed metalation group, as a leaving group in a subsequent bond-forming step.

Experimental Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

  • Setup: In a glovebox, combine the isoxazole carbamate (1.0 eq), arylboronic acid (1.5 eq), potassium phosphate (3.0 eq), and NiCl₂(PCy₃)₂ (10 mol%) in a reaction vessel.

  • Solvent: Add anhydrous toluene as the solvent.

  • Reaction: Seal the vessel and heat the mixture at 100 °C for 12-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the coupled product.

Core Reactivity II: Transformations of the Isoxazole Ring

The isoxazole ring, while aromatic, possesses unique reactivity patterns stemming from the weak N-O bond and its electron-deficient nature.

Electrophilic Aromatic Substitution

Like other aromatic systems, isoxazole can undergo electrophilic substitution. The reaction overwhelmingly occurs at the C4 position.[3][11] This regioselectivity can be rationalized by examining the resonance structures of the sigma complex (Wheland intermediate) formed upon attack. Attack at C4 allows for the positive charge to be distributed across three atoms without placing it on the electronegative oxygen, representing a more stable intermediate compared to attack at C3 or C5.

Reductive Ring Opening

The cleavage of the weak N-O bond is a hallmark reaction of isoxazoles.[12] Catalytic hydrogenation is the most common method to achieve this transformation, typically using catalysts like Raney Nickel or Palladium on carbon (Pd/C).[3] This reaction opens the ring to afford a β-amino enone, a highly valuable synthetic intermediate. This transformation is synthetically powerful as it unmasks a 1,3-dicarbonyl relationship from a stable heterocyclic precursor.

start Substituted Isoxazole reagents H₂, Raney Ni or Pd/C product β-Amino Enone start->product N-O Bond Cleavage & Reduction reagents->product

Caption: Reductive Ring-Opening of the Isoxazole Nucleus.

Ring Opening via Electrophilic Attack

Recent studies have shown that the isoxazole ring can be opened by treatment with an electrophilic fluorinating agent like Selectfluor.[13][14] This process involves an initial electrophilic attack on the ring followed by deprotonation and ring cleavage, ultimately yielding α-fluorocyanoketones. This method provides a novel pathway to access complex fluorinated molecules from readily available isoxazole precursors.[13]

Bioactivation Pathway: A Cautionary Tale for Drug Design

In the context of drug development, a critical reaction of certain substituted isoxazoles is metabolic bioactivation. For isoxazoles bearing a C5-methyl group and a C4-amino or carbamate linkage, cytochrome P450-mediated oxidation of the methyl group can occur.[15] This does not simply yield a carboxylic acid; instead, it can generate a highly reactive and stabilized enimine intermediate. This electrophilic species is susceptible to attack by biological nucleophiles, such as the thiol group of glutathione (GSH) or cysteine residues in proteins.[15] This formation of covalent adducts is a potential source of toxicity and is a significant liability in drug design. Understanding this pathway is crucial for designing safer isoxazole-based drug candidates, for example, by removing the 5'-methyl group or replacing the 4'-nitrogen.[15]

cluster_bioactivation Metabolic Bioactivation Pathway Start 4-Amido-5-Methyl- Isoxazole Derivative CYP450 CYP450 Oxidation Start->CYP450 Reactive Reactive Enimine Intermediate CYP450->Reactive Adduct Covalent Adduct (Potential Toxicity) Reactive->Adduct Nucleophilic Attack GSH GSH / Cysteine GSH->Adduct Nucleophilic Attack

Caption: Bioactivation of 5-Methylisoxazoles.

Conclusion

The isoxazole carbamate scaffold is a synthetically versatile and pharmaceutically relevant structure. Its chemical reactivity is dictated by the distinct yet interconnected properties of its two constituent parts. The carbamate moiety primarily undergoes nucleophilic acyl substitution and can be leveraged as a leaving group in cross-coupling reactions. The isoxazole ring is susceptible to C4-electrophilic substitution and, most notably, to ring-opening reactions initiated by reduction or electrophilic attack. For drug development professionals, a thorough understanding of the potential for metabolic bioactivation of substituted isoxazoles is paramount to mitigating toxicity risks. By mastering these fundamental reactions, researchers can effectively utilize isoxazole carbamates as building blocks for the synthesis of complex molecules and as core components of novel therapeutic agents.

References

  • Isoxazole synthesis - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • Eid, A. M., Hawash, M., Amer, J., Jarrar, A., Qadri, S., Alnimer, I., ... & Vo, D. V. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability . RSC Advances, 12(30), 19355-19371. [Link]

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization . Organic Letters, 7(23), 5203–5205. [Link]

  • Shaik, A., Bhandare, R. R., Palleapati, K., Nissankararao, S., Kancharlapalli, V., & Shaik, S. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review . Journal of Survey in Fisheries Sciences, 10(2S), 2583-2596. [Link]

  • Chad's Prep. (2021, April 8). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry . YouTube. [Link]

  • BYJU'S. (n.d.). Nucleophilic Acyl Substitution . Retrieved February 6, 2026, from [Link]

  • Hawash, M., Eid, A. M., Amer, J., Jarrar, A., Qadri, S., Alnimer, I., ... & Vo, D. V. (2022). A review of isoxazole biological activity and present synthetic techniques . Bioinformation, 18(5), 453. [Link]

  • Kumar, R., & Kumar, S. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs . Journal of Experimental and Applied Medical Sciences, 7(1), 1-15. [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold . RSC advances, 11(52), 32865-32886. [Link]

  • Zhang, Y., Chen, J., Chen, X., & Wang, X. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches . Molecules, 29(5), 1011. [Link]

  • Taylor, M. S., & Tudge, M. T. (2021). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition . Molbank, 2021(4), M1296. [Link]

  • Sato, K., Kuroki, T., Minami, H., Sato, A., Karuo, Y., Tarui, A., ... & Omote, M. (2024). Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage . Organic & Biomolecular Chemistry. [Link]

  • Bylund, J., Turek, D., Antonsson, M., Jurva, U., & Weidolf, L. (2012). Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles . Drug Metabolism and Disposition, 40(11), 2154-2162. [Link]

  • Reddy, G. S., & Ghorai, P. (2024). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides . Organic Letters. [Link]

  • Sharma, V., Kumar, P., & Kumar, N. (2025). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities . Polycyclic Aromatic Compounds, 1-13. [Link]

  • Coppo, F., St-Denis, Y., Ghavami, A., & Bloom, J. W. (2015). 3-Oxoisoxazole-2(3H)-carboxamides and isoxazol-3-yl carbamates: Resistance-breaking acetylcholinesterase inhibitors targeting the malaria mosquito, Anopheles gambiae . Bioorganic & medicinal chemistry, 23(7), 1321-1340. [Link]

  • Kashima, C. (1987). Synthetic reactions using isoxazole compounds . Journal of Synthetic Organic Chemistry, Japan, 45(7), 650-660. [Link]

  • Wang, D., Zhu, J., & Chen, J. (2020). Nickel-catalysed C–N cross-coupling of organoboronic acids and isoxazoles . Organic Chemistry Frontiers, 7(15), 2031-2036. [Link]

  • Kumar, A., & Sharma, S. (2025). Advances in isoxazole chemistry and their role in drug discovery . RSC Advances. [Link]

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib . The Journal of organic chemistry, 72(25), 9643-9647. [Link]

  • LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions . Chemistry LibreTexts. [Link]

  • Reddit. (2023, December 24). How is isoxazole substituted at the 4-position? r/OrganicChemistry. [Link]

  • Hosoya, T., Abe, H., & Takeuchi, Y. (2022). Ring-Opening Fluorination of Isoxazoles . Organic Letters, 24(19), 3505-3509. [Link]

  • Denmark, S. E., & Kallemeyn, J. M. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions . The Journal of organic chemistry, 70(7), 2839-2848. [Link]

  • Murugesan, V., Balakrishnan, V., & Rasappan, R. (2019). Nickel-catalyzed cross-coupling reaction of carbamates with silylmagnesium reagents . Tetrahedron, 75(33), 130456. [Link]

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  • Hosoya, T., Abe, H., & Takeuchi, Y. (2022). Ring-Opening Fluorination of Isoxazoles . Organic Letters, 24(19), 3505-3509. [Link]

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Methodological & Application

Synthesis of "tert-Butyl isoxazol-3-ylcarbamate".

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of tert-Butyl isoxazol-3-ylcarbamate

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of this compound, a key building block in modern medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure in numerous biologically active compounds, and its derivatives are integral to the synthesis of targeted therapeutics, including potent kinase inhibitors.[1][2][3] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the synthesis but also troubleshoot and adapt it. We present a self-validating protocol complete with checkpoints, detailed characterization data, and safety protocols, designed for researchers, medicinal chemists, and process development scientists.

Introduction and Scientific Context

The protection of amine functionalities is a cornerstone of multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group, prized for its stability in a wide range of reaction conditions and its facile, orthogonal removal under acidic conditions.[4] The target molecule, this compound (CAS 264600-97-7), is formed by the Boc-protection of 3-aminoisoxazole.[5]

The rationale for this synthesis stems from the need to selectively functionalize other positions on the isoxazole ring or to build more complex molecular architectures where the free amine of 3-aminoisoxazole would otherwise interfere. The resulting carbamate is a stable, crystalline solid that serves as a versatile intermediate in the synthesis of pharmaceuticals, such as N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea analogues investigated as FLT3 inhibitors for acute myeloid leukemia (AML).[3][6]

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The amino group of 3-aminoisoxazole acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).

Causality of Reagent Selection:

  • 3-Aminoisoxazole: The starting material containing the primary amine to be protected.[7]

  • Di-tert-butyl dicarbonate (Boc₂O): The electrophilic source of the Boc group. It is preferred over other reagents like Boc-azide due to its higher stability and safer handling profile.[8]

  • Base (Triethylamine, TEA or DMAP): A base is crucial for two reasons. First, it acts as a catalyst by deprotonating a small fraction of the 3-aminoisoxazole, increasing its nucleophilicity. Second, it serves as an acid scavenger, neutralizing the tert-butoxycarboxylic acid and carbon dioxide byproducts formed during the reaction, driving the equilibrium towards the product. 4-(Dimethylamino)pyridine (DMAP) is often used as a more potent catalyst for sterically hindered or less reactive amines.[4][8]

  • Solvent (Dichloromethane, DCM): An anhydrous aprotic solvent is chosen to dissolve the reactants and prevent unwanted side reactions, such as the hydrolysis of Boc₂O.[9]

The reaction mechanism is illustrated below.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Mechanism Steps cluster_byproducts Byproducts Amine 3-Aminoisoxazole (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack on Carbonyl Boc2O Di-tert-butyl dicarbonate (Electrophile) Boc2O->Intermediate Product This compound Intermediate->Product Collapse & Loss of Leaving Group Byproducts CO₂ + tert-Butanol (from unstable intermediate) Intermediate->Byproducts

Caption: Simplified mechanism for Boc protection of 3-aminoisoxazole.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 1.5 grams of the final product.

Materials and Equipment
Reagent/MaterialMolecular FormulaMol. Wt. ( g/mol )AmountMoles (mmol)Supplier Example
3-AminoisoxazoleC₃H₄N₂O84.081.00 g11.89Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.252.84 g13.00Fisher Scientific
Triethylamine (TEA)C₆H₁₅N101.192.5 mL17.84TCI Chemicals
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.9340 mL-Major Supplier
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed (~150 mL)-Major Supplier
HexaneC₆H₁₄86.18As needed (~350 mL)-Major Supplier
Saturated NaHCO₃ (aq)NaHCO₃84.01~50 mL-Lab prepared
Brine (Saturated NaCl aq)NaCl58.44~50 mL-Lab prepared
Anhydrous Sodium SulfateNa₂SO₄142.04~10 g-Major Supplier

Equipment:

  • 100 mL round-bottom flask with a magnetic stir bar

  • Septa and nitrogen inlet

  • Stir plate

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminoisoxazole (1.00 g, 11.89 mmol).

  • Solvent and Base Addition: Under a nitrogen atmosphere, add 30 mL of anhydrous dichloromethane (DCM) followed by triethylamine (2.5 mL, 17.84 mmol). Stir the mixture until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Boc Anhydride Addition: In a separate small beaker, dissolve di-tert-butyl dicarbonate (2.84 g, 13.00 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over approximately 15 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 4-6 hours.

  • Monitoring (Self-Validation Checkpoint): Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% Ethyl Acetate in Hexane. The starting material (3-aminoisoxazole) is polar and will have a low Rf value, while the product is less polar and will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible by UV light or staining.

  • Work-up: Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution and then 50 mL of brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid or oil.[10]

  • Purification: Purify the crude material by flash column chromatography on silica gel. Elute with a gradient of 10% to 40% ethyl acetate in hexane. Combine the fractions containing the pure product (identified by TLC) and concentrate via rotary evaporator.

  • Final Product: Dry the resulting white solid under high vacuum to remove residual solvents. The expected yield is typically in the range of 80-95%.

Characterization and Quality Control

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical methods.

ParameterExpected Result
Physical Appearance White to off-white solid
Molecular Weight 184.19 g/mol [5]
Yield 80-95%
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.35 (s, 1H, isoxazole-H), 7.20 (br s, 1H, NH), 6.60 (s, 1H, isoxazole-H), 1.55 (s, 9H, C(CH₃)₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 160.1, 155.8, 152.4, 98.2, 82.1, 28.3
LC-MS (ESI+) m/z: 185.1 [M+H]⁺, 207.1 [M+Na]⁺
Storage Store sealed in a dry environment at 2-8°C for long-term stability.[5]

Note: NMR chemical shifts are predictive and may vary slightly based on solvent and concentration.[11]

Safety and Handling Precautions

All manipulations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Di-tert-butyl dicarbonate (Boc₂O): Flammable solid, skin and eye irritant, and a potential sensitizer. Avoid inhalation of dust and contact with skin. It can decompose upon heating, releasing carbon dioxide, which can pressurize containers.[12][13][14]

  • 3-Aminoisoxazole: May cause skin, eye, and respiratory irritation. Handle with care.[7]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Ensure adequate ventilation and avoid inhalation of vapors.

  • Triethylamine (TEA): Corrosive and flammable liquid with a strong odor. Causes severe skin burns and eye damage.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.[12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient Boc₂O or base.2. Inactive reagents (hydrolyzed Boc₂O).3. Insufficient reaction time.1. Add an additional 0.1-0.2 equivalents of Boc₂O.2. Use a fresh bottle of Boc₂O.3. Allow the reaction to stir for a longer duration.
Low Yield 1. Mechanical loss during work-up.2. Product loss during chromatography.3. Reaction was not complete.1. Ensure careful transfers and extractions.2. Use a finer gradient during chromatography and monitor fractions carefully by TLC.
Impure Product 1. Inefficient purification.2. Presence of unreacted starting material or byproducts.1. Repeat column chromatography with a shallower solvent gradient.2. Consider recrystallization from an appropriate solvent system (e.g., EtOAc/Hexane).

References

  • Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl N-(benzylsulfamoyl)carbamate.
  • BLD Pharm. This compound.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Smolecule. Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate.
  • MDPI. tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones.
  • PubMed. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][5][9]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Available at: [Link]

  • PubMed. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Available at: [Link]

  • IUCr Journals. tert-Butyl carbamate. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate. Available at: [Link]

  • ResearchGate. SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Available at: [Link]

Sources

Application Note: Strategic Utilization of tert-Butyl isoxazol-3-ylcarbamate in Agrochemical Synthesis

[1]

Executive Summary & Strategic Rationale

The 3-aminoisoxazole moiety is a potent pharmacophore in modern agrochemistry, serving as the "warhead" or binding motif in several protoporphyrinogen oxidase (PPO) inhibitors and sulfonylurea herbicides. However, the free base 3-aminoisoxazole is inherently unstable; it is prone to ring cleavage (rearrangement to cyano-ketones) under basic conditions and oxidative degradation during storage.[1]

This compound serves as a "masked" amine.[1] It provides two critical process advantages:

  • Lipophilicity & Solubility: Enhances solubility in non-polar organic solvents (DCM, Toluene) facilitating downstream coupling reactions that fail with the polar free amine.

  • Ring Stability: The electron-withdrawing nature of the carbamate stabilizes the isoxazole ring against base-catalyzed opening (the Kemp elimination mechanism) during multi-step synthesis.

This guide details the Curtius Rearrangement Protocol for generating this intermediate and the Controlled Deprotection-Functionalization Sequence to install it into active ingredients (AIs) without ring degradation.

Chemical Properties & Handling[1]

ParameterSpecificationApplication Note
Molecular Weight 184.20 g/mol --
Appearance White to off-white solidHygroscopic; store under

.[1]
Solubility DCM, THF, EtOAc, ToluenePoor water solubility (advantageous for extractive workups).
pKa (Conj. Acid) ~ -1.5 (estimated)The carbamate NH is weakly acidic; deprotonation requires strong bases (NaH, LDA).
Stability (Acid) HighStable in dilute HCl/AcOH. Cleaves in neat TFA.
Stability (Base) ModerateCRITICAL: Prolonged exposure to pH > 10 causes ring fragmentation to cyano-enolates.

Synthetic Protocols

Protocol A: Synthesis via Curtius Rearrangement

Rationale: Direct amination of isoxazoles is difficult.[1] The Curtius rearrangement of isoxazole-3-carboxylic acid is the industry-standard route to access the carbamate with high purity, avoiding the isolation of the unstable free amine.[1]

Reagents:

  • Isoxazole-3-carboxylic acid (1.0 eq)[1]

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • tert-Butanol (t-BuOH) (Excess/Solvent)[1]

Step-by-Step Workflow:

  • Activation: Dissolve isoxazole-3-carboxylic acid in anhydrous toluene/t-BuOH (1:1 mixture).

  • Azide Formation: Add TEA followed by dropwise addition of DPPA at 0°C. Stir for 1 hour at RT.

  • Rearrangement: Heat the reaction mixture to 80°C for 4 hours.

    • Mechanism:[2][3][4][5] The acyl azide forms, undergoes thermal rearrangement to the isocyanate (

      
      ), which is immediately trapped by t-BuOH.
      
  • Workup: Cool to RT. Dilute with EtOAc. Wash with 5% citric acid (removes phosphate byproducts) and brine.

  • Purification: Recrystallize from Hexane/EtOAc. Do not use silica chromatography with basic modifiers (e.g., TEA) to avoid ring opening.

Protocol B: "Soft" Deprotection & One-Pot Urea Coupling

Rationale: Standard TFA deprotection can be too harsh for complex agrochemical scaffolds.[1] This protocol uses a mild HCl/Dioxane system followed by in-situ trapping to minimize free amine degradation.[1]

Reagents:

  • This compound (1.0 eq)[1]

  • 4M HCl in Dioxane (5.0 eq)

  • Aryl Isocyanate (Electrophile for Herbicide synthesis) (1.1 eq)

  • Pyridine (mild base)

Step-by-Step Workflow:

  • Deprotection: Dissolve the carbamate in anhydrous DCM (0.2 M). Add 4M HCl in Dioxane dropwise at 0°C.

  • Monitoring: Warm to RT. Monitor by TLC/LCMS for disappearance of starting material (approx. 2-3 hours).

    • Checkpoint: The product exists as the isoxazol-3-aminium hydrochloride salt .[1] This salt is stable.[1][6] DO NOT neutralize and isolate the free base.

  • Solvent Swap: Evaporate volatiles under reduced pressure (

    
    ) to obtain the dry salt.
    
  • Coupling: Resuspend the salt in anhydrous THF. Add the Aryl Isocyanate (1.1 eq).

  • Activation: Add Pyridine (2.5 eq) dropwise at 0°C.

    • Chemistry: Pyridine liberates the free amine in situ, which immediately reacts with the highly reactive isocyanate to form the Urea linkage.

  • Isolation: Quench with water.[1][7] The Urea product usually precipitates or can be extracted with EtOAc.[1]

Mechanistic Pathway & Logic (Graphviz)

The following diagram illustrates the "Safety-First" pathway, prioritizing the stability of the isoxazole ring by avoiding the isolation of the free amine.

Gcluster_0Critical Control PointStartIsoxazole-3-carboxylic AcidInter1Acyl Azide(Transient)Start->Inter1DPPA, Et3N(Activation)Inter2Isocyanate(Reactive)Inter1->Inter2Heat (80°C)Curtius Rearr.ProductThis compound(STABLE INTERMEDIATE)Inter2->Productt-BuOH TrappingSaltIsoxazol-3-aminium HCl(Stable Salt)Product->Salt4M HCl/Dioxane(Deprotection)FinalIsoxazolyl-Urea(Active Herbicide)Salt->FinalAryl-NCO, Pyridine(In-Situ Coupling)

Figure 1: Synthetic workflow from acid precursor to active urea herbicide, highlighting the carbamate as the stable storage form.

Troubleshooting & Critical Parameters

Issue: Isoxazole Ring Cleavage
  • Symptom: Appearance of a nitrile peak (

    
    ) in IR or loss of the aromatic proton in NMR.
    
  • Cause: Exposure to strong bases (NaOH, KOH, NaOMe) or high temperatures in the presence of nucleophiles.

  • Mechanism: Base removes the proton at the C-5 position (if unsubstituted) or attacks the N-O bond, leading to the Kemp elimination.

  • Solution: Use hindered, non-nucleophilic bases like DIPEA or Pyridine during coupling.[1] Avoid aqueous alkaline workups; use neutral buffers or acidic washes.[1]

Issue: Incomplete Deprotection
  • Symptom: Starting material remains after 4 hours.

  • Cause: The electron-deficient isoxazole ring reduces the basicity of the carbamate nitrogen, making protonation (the first step of Boc removal) slower than in aliphatic amines.

  • Solution: Increase acid concentration (neat TFA) or temperature (

    
    ). Note: Ensure the system is anhydrous to prevent hydrolysis of the isoxazole.
    

References

  • Isoxazole Ring Stability & Metabolism

    • Title: pH and temperature stability of the isoxazole ring in leflunomide.[1][8]

    • Source: ResearchGate / Journal of Pharmaceutical Sciences.[1]

    • URL:[Link]

  • Synthesis of Isoxazolyl Ureas (Curtius Route)

    • Title: Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas containing amino acid residues.[1][9]

    • Source: ResearchGate / Russian Journal of Bioorganic Chemistry.[1]

    • URL:[Link]

  • General Boc Protection/Deprotection Protocols

    • Title: Amine Protection / Deprotection Protocols.[1][6][7][10]

    • Source: Fisher Scientific.[1]

    • URL:[Link]

  • Isoxazole in Drug Discovery (Review)

    • Title: Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
    • Source: MDPI / Molecules.[1]

    • URL:[Link][2]

Application Note: Strategic Utilization of tert-Butyl isoxazol-3-ylcarbamate in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

In the medicinal chemistry of kinase inhibitors, the 3-aminoisoxazole moiety is a privileged scaffold. It serves as a critical bioisostere for the adenine ring of ATP, capable of forming bidentate hydrogen bonds within the kinase hinge region (e.g., VEGFR, p38 MAPK, c-Met).

However, researchers face a distinct stability paradox :

  • 3-Aminoisoxazole (free base) is inherently unstable.[1] It is prone to rapid oxidative degradation, ring-opening rearrangements (Boulton-Katritzky), and polymerization upon exposure to air or light.

  • 5-Aminoisoxazole is stable but often lacks the specific vector geometry required for certain Type I/II kinase binding modes.

tert-Butyl isoxazol-3-ylcarbamate (Boc-3-aminoisoxazole) resolves this paradox. It acts as a robust, storable "chemical warhead" that masks the unstable amine until the precise moment of coupling. This guide details the protocols for synthesizing, handling, and deploying this reagent to construct high-affinity kinase inhibitors.

Chemical Context & Mechanism[2][3][4][5][6]

Why Isoxazoles in Kinase Inhibition?

The isoxazole ring creates a unique electronic environment.[2] The ring nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amine (at C3) acts as a hydrogen bond donor. This D-A (Donor-Acceptor) motif complements the backbone carbonyl and amide NH residues of the kinase hinge region (e.g., Cys919 in VEGFR2).

The Role of the Carbamate

The tert-butyl carbamate (Boc) group serves two functions:

  • Electronic Stabilization: It reduces the electron density on the exocyclic nitrogen, preventing the ring-opening rearrangement that plagues the free amine.

  • Solubility: It enhances solubility in organic solvents (DCM, THF) compared to the polar amine salts, facilitating purification.

Visualizing the Workflow

The following diagram illustrates the strategic logic of using the carbamate intermediate versus the direct use of the acid or free amine.

KinaseWorkflow Acid Isoxazole-3-carboxylic Acid (Stable Precursor) Curtius Curtius Rearrangement (DPPA, tBuOH) Acid->Curtius Carbamate This compound (STABLE REAGENT) Curtius->Carbamate High Yield Deprotection Deprotection (TFA or HCl) Carbamate->Deprotection Just-in-Time AmineSalt 3-Aminoisoxazole Salt (Transient/In-Situ) Deprotection->AmineSalt Coupling Coupling Reaction (Urea/Amide Formation) AmineSalt->Coupling Immediate Use Inhibitor Final Kinase Inhibitor (e.g., VEGFR/c-Met Target) Coupling->Inhibitor

Figure 1: Strategic workflow for utilizing this compound. The carbamate acts as the stable "bridge" between the precursor acid and the sensitive amine required for the final inhibitor.

Experimental Protocols

Protocol A: Synthesis of this compound

Use this protocol if you are synthesizing the building block from the carboxylic acid.

Reagents: Isoxazole-3-carboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), tert-Butanol (anhydrous).

  • Activation: In a flame-dried round-bottom flask under N₂, dissolve isoxazole-3-carboxylic acid (1.0 eq) in anhydrous tert-butanol (0.5 M concentration).

  • Addition: Add TEA (1.1 eq) followed by dropwise addition of DPPA (1.1 eq) at 0°C.

  • Rearrangement: Stir at 0°C for 30 mins, then heat to reflux (approx. 85-90°C) for 4–16 hours.

    • Mechanism:[1][3][4][5][6] The acyl azide forms, undergoes thermal Curtius rearrangement to the isocyanate, which is immediately trapped by t-BuOH.[7][8]

  • Work-up: Cool to RT. Concentrate under reduced pressure. Dissolve residue in EtOAc, wash with 5% citric acid (to remove TEA), saturated NaHCO₃, and brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Target: White to off-white solid. Stable at RT.

Protocol B: "Just-in-Time" Deprotection & Urea Coupling

Use this protocol to synthesize a urea-linked kinase inhibitor (e.g., Sorafenib analog) from the carbamate.

Objective: Couple the isoxazole amine with an aryl isocyanate or aryl amine (via triphosgene) without isolating the unstable free base.

Step 1: Deprotection
  • Dissolve this compound (1.0 eq) in DCM (10 mL/g).

  • Add Trifluoroacetic acid (TFA) (20% v/v) at 0°C.

  • Stir at RT for 2–4 hours (monitor by LCMS for disappearance of Boc).

  • Critical Step: Concentrate in vacuo without heating above 40°C. Aazeotrope with toluene 2x to remove excess TFA.

    • Result: 3-aminoisoxazole trifluoroacetate salt. Do not neutralize to free base for storage. Proceed immediately to Step 2.

Step 2: Urea Formation (Coupling)

Scenario: Coupling with an Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate).

  • Suspend the fresh isoxazole-TFA salt in anhydrous THF or DCM.

  • Add DIEA (Diisopropylethylamine) (2.5 eq) to neutralize the salt and generate the nucleophilic amine in situ.

  • Immediately add the Aryl Isocyanate (1.0–1.1 eq).

  • Stir at RT or mild heat (40°C) for 4–12 hours.

  • Work-up: Quench with water. Extract with EtOAc. The urea product is typically stable and can be purified via standard chromatography.

Data & Specifications

Stability Profile Comparison

The following table highlights why the carbamate is the preferred starting material for library synthesis.

Property3-Aminoisoxazole (Free Base)5-AminoisoxazoleThis compound
Physical State Oily liquid / Low-melting solidSolidCrystalline Solid
Storage Stability Poor (Darkens/decomposes < 24h)GoodExcellent (>12 months at 4°C)
Reaction pH Unstable in strong baseStableStable in Base / Labile in Acid
Primary Risk N-O bond cleavage (Boulton-Katritzky)Low reactivityAcid sensitivity (Boc removal)
Pathway Visualization: The Urea Linkage

Many kinase inhibitors (e.g., for c-Met or VEGFR) utilize a urea linker. The diagram below shows the specific reaction pathway facilitated by the carbamate.

UreaPathway Boc Boc-Isoxazole-3-amine Salt Isoxazole-3-amine (TFA Salt) Boc->Salt 1. TFA/DCM Base Free Amine (Transient) Salt->Base 2. DIEA (In Situ) Urea Diaryl Urea Inhibitor (Hinge/DFG Binder) Base->Urea 3. Nucleophilic Attack Isocyanate Ar-N=C=O (Electrophile) Isocyanate->Urea

Figure 2: Reaction pathway for generating urea-linked kinase inhibitors. The transient free amine is generated only in the presence of the electrophile to prevent degradation.

Troubleshooting & Expert Tips

  • Issue: Low Yield during Deprotection.

    • Cause: Sublimation of the free amine or ring opening during concentration.

    • Solution: Never neutralize the salt during workup. Isolate as the TFA or HCl salt. If the free base is absolutely required, keep it in solution at 0°C and use immediately.

  • Issue: Regioselectivity in Substitution.

    • Context: If reacting the isoxazole amine with a di-halo heterocycle (e.g., 2,4-dichloropyrimidine).

    • Tip: The isoxazole amine is a weak nucleophile. Use Buchwald-Hartwig conditions (Pd catalyst) rather than standard SNAr if the electrophile is electron-rich. However, for electron-deficient pyrimidines, SNAr with NaH in DMF is effective.

  • Safety Note:

    • When synthesizing the carbamate via Protocol A, DPPA is used.[8] Azides are potential explosion hazards. Do not concentrate reaction mixtures containing azides to dryness if not fully consumed. Maintain temperature control during the Curtius rearrangement.

References

  • Curtius Rearrangement Mechanism & Protocols

    • Organic Chemistry Portal. "Curtius Rearrangement."[3][7][8] Available at: [Link]

  • Synthesis of Carbamates via DPPA
  • Isoxazole Scaffolds in Kinase Inhibitors (c-Met)

    • Jiang, et al.[9][10] "Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold." Bioorg.[9] Med. Chem., 2015.[9] Available at: [Link]

  • Stability of Aminoisoxazoles
  • Kinase Inhibitor Design (Urea Linkages)

    • Usharani, V., et al. "Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates." Asian J. Chem., 2013. Available at: [Link]

Sources

Application Note: Leveraging tert-Butyl Isoxazol-3-ylcarbamate for Rigidified Linker Synthesis in PROTAC Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of three distinct components: a "warhead" ligand that binds the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4]

While significant effort is often focused on optimizing the warhead and anchor ligands, the linker is far from a passive spacer. Its composition, length, flexibility, and attachment points are critical determinants of a PROTAC's biological activity.[5][] The linker profoundly influences the formation and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation.[2] Furthermore, the linker's physicochemical properties impact the overall solubility, cell permeability, and metabolic stability of the final PROTAC molecule.[3][7]

Early PROTAC designs frequently employed flexible polyethylene glycol (PEG) or simple alkyl chains.[2][5] However, the field is rapidly evolving towards the use of more sophisticated, semi-rigid linkers.[5][8] Incorporating rigid moieties can reduce the entropic penalty of forming the ternary complex, pre-organize the binding elements in a productive orientation, and improve selectivity.[9] This guide focuses on the strategic application of tert-butyl isoxazol-3-ylcarbamate , a versatile building block for introducing a rigid, planar isoxazole core into PROTAC linkers.

The Isoxazole Moiety: A Strategic Element for Advanced Linker Design

The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, valued for its metabolic stability and ability to participate in hydrogen bonding and dipole interactions.[10][11] When incorporated into a PROTAC linker, the isoxazole moiety offers several distinct advantages:

  • Conformational Rigidity: The planar, aromatic nature of the isoxazole ring introduces a degree of conformational constraint. This can help to properly orient the warhead and anchor ligands, facilitating more effective ternary complex formation.[9][12]

  • Improved Physicochemical Properties: Heterocycles like isoxazole can enhance properties such as aqueous solubility and topological polar surface area (TPSA) compared to purely aliphatic linkers, which can be crucial for developing orally bioavailable degraders.[13][14]

  • Synthetic Versatility: The isoxazole core provides a stable and synthetically tractable platform. Functional groups can be installed at various positions, allowing for controlled vectoral extension of the linker chain.

This compound is an ideal starting material for this purpose. The tert-butoxycarbonyl (Boc) protecting group on the 3-amino position provides a stable, masked nucleophile that can be readily deprotected under standard acidic conditions to reveal a primary amine, ready for subsequent elaboration.

Properties of this compound

A clear understanding of the starting material is fundamental. The key properties are summarized below.

PropertyValueSource(s)
CAS Number 264600-97-7[15]
Molecular Formula C₈H₁₂N₂O₃[15][16]
Molecular Weight 184.19 g/mol [15][16]
Appearance Solid[17]
Storage Conditions Sealed in dry, 2-8°C[15]
SMILES CC(C)(C)OC(=O)NC1=NOC=C1[15]

General Synthesis Workflow

The integration of this compound into a PROTAC linker follows a logical and modular synthetic sequence. The primary amine, unmasked after Boc deprotection, serves as a key handle for building out the linker and subsequently coupling it to the two binding ligands in a convergent manner.

G cluster_0 PART 1: Linker Elaboration cluster_1 PART 2: PROTAC Assembly A tert-Butyl isoxazol-3-ylcarbamate B 3-Aminoisoxazole (Deprotected Intermediate) A->B  TFA / DCM C Functionalized Isoxazole Linker (e.g., with PEG/Alkyl chain) B->C  Amide Coupling  (HATU, DIPEA) E Warhead-Linker Conjugate C->E  Coupling Step 1 D POI Warhead (with coupling handle) D->E G Final PROTAC Degrader E->G  Coupling Step 2 F E3 Ligase Ligand (with coupling handle) F->G

Caption: General workflow for PROTAC synthesis using the isoxazole building block.

Detailed Experimental Protocols

The following protocols provide a representative, step-by-step methodology. Researchers should adapt concentrations, equivalents, and reaction times based on the specific properties of their warhead and E3 ligase ligands.

Protocol 1: Synthesis and Elaboration of the Isoxazole Linker Core

Protocol 1.1: Boc Deprotection of this compound

This step unmasks the key amine functionality for subsequent reactions.

  • Preparation: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), add trifluoroacetic acid (TFA, 10.0 eq) dropwise at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    Scientist's Note: The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • Purification: The resulting TFA salt of 3-amino-isoxazole is often used directly in the next step without further purification. If necessary, it can be neutralized by dissolving the residue in DCM and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by drying the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrating.[18]

Protocol 1.2: Amide Coupling for Linker Elongation

This protocol describes the coupling of the deprotected 3-amino-isoxazole with a commercially available PEG linker bearing a terminal carboxylic acid.

  • Preparation: In a round-bottom flask, dissolve the carboxylic acid-terminated linker (e.g., 2-(2-(2-aminoethoxy)ethoxy)acetic acid, 1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous dimethylformamide (DMF, 0.1 M). Stir for 10 minutes at room temperature.

    Scientist's Note: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to activate the carboxylic acid and neutralize any TFA salts from the previous step.

  • Reaction: Add a solution of the 3-amino-isoxazole TFA salt (1.0 eq) in DMF to the activated ester mixture. Stir the reaction at room temperature for 12-18 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride (LiCl) solution (3x), saturated aqueous NaHCO₃ (2x), and brine (1x). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase and purify the crude product by flash column chromatography on silica gel to yield the functionalized isoxazole linker.

Protocol 2: Convergent Assembly of the Final PROTAC

This protocol assumes the functionalized isoxazole linker has a terminal functional group (e.g., a carboxylic acid) for coupling to an amine on the E3 ligase ligand, and that the POI warhead has been modified with an appropriate handle for attachment to the isoxazole core.

Protocol 2.1: Coupling of Isoxazole Linker to the E3 Ligase Ligand (e.g., Pomalidomide derivative)

  • Activation: Follow the procedure in Protocol 1.2, Step 1, using the carboxylic acid-terminated isoxazole linker (1.0 eq) as the starting material.

  • Coupling: Add an amine-functionalized E3 ligase ligand (e.g., 4-aminopomalidomide, 1.1 eq) to the activated linker solution. Stir at room temperature overnight.

  • Purification: Perform an aqueous work-up as described in Protocol 1.2, Step 3, followed by purification via flash chromatography or preparative HPLC to obtain the Linker-E3 Ligase conjugate.

Protocol 2.2: Final Coupling to the POI Warhead

  • Deprotection (if necessary): If the Linker-E3 Ligase conjugate contains a protecting group (e.g., a Boc-protected terminal amine on the linker), deprotect it using appropriate conditions (e.g., TFA/DCM for Boc).

  • Final Coupling: Couple the deprotected Linker-E3 Ligase conjugate to the POI warhead (which should have a complementary reactive handle, such as an activated carboxylic acid) using the HATU/DIPEA conditions described previously.

  • Final Purification: Purify the final PROTAC molecule using reverse-phase preparative HPLC to achieve high purity (>95%). The identity and purity of the final compound must be confirmed by LC-MS and ¹H NMR.

Characterization and Validation of the Final PROTAC

A successfully synthesized PROTAC requires rigorous characterization to validate its structure and assess its biological function.

Structural and Purity Analysis
TechniquePurposeExpected Outcome
LC-MS Purity assessment and mass confirmationA single major peak in the chromatogram with the correct [M+H]⁺ mass.
¹H & ¹³C NMR Structural elucidationPeaks corresponding to all protons and carbons in the proposed structure.
hrMS Exact mass determinationObserved mass within 5 ppm of the calculated exact mass.
Functional and Biophysical Assays

The ultimate test of a PROTAC is its ability to induce degradation of the target protein in a cellular context.

G cluster_0 Binding Characterization cluster_1 Degradation & Potency A Synthesized PROTAC B Biophysical Assays (e.g., SPR, ITC) A->B C Cellular Assays A->C D Binary Binding Affinity (KD for POI & E3 Ligase) B->D E Ternary Complex Formation (Cooperativity) B->E F Western Blot (Target Degradation) C->F G DC50 / Dmax Determination C->G H Cytotoxicity Assay (e.g., Post-WO IC50) C->H

Caption: Workflow for characterization of the final isoxazole-linked PROTAC.

  • Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are used to measure the binding affinities (K D) of the PROTAC to both the isolated POI and the E3 ligase.[7] These assays are also critical for quantifying the cooperativity of ternary complex formation.

  • Cellular Degradation Assays: The most common method is Western Blot analysis, which visually confirms the reduction of POI levels in cells treated with the PROTAC. To quantify potency, a dose-response curve is generated to determine the DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation achieved).[14]

  • Washout Experiments: To assess the duration of the degradation effect, washout experiments can be performed where the PROTAC is removed from the cell media and protein levels are monitored over time.[14]

Conclusion

The rational design of the linker is a cornerstone of modern PROTAC development. Moving beyond simple, flexible chains to more rigid and defined structures can unlock significant improvements in potency, selectivity, and drug-like properties. This compound serves as an exemplary building block for this new paradigm, providing a synthetically accessible entry point to isoxazole-containing linkers. Its straightforward deprotection and coupling chemistry allow for its seamless integration into convergent PROTAC synthesis workflows. By leveraging such strategic building blocks, researchers can more effectively explore the chemical space of rigid linkers, accelerating the discovery of next-generation protein degraders with enhanced therapeutic potential.

References

  • Trofimov, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]

  • Wang, L., et al. (2022). Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (n.d.). Use of triazoles to exploit intermolecular interactions. Download Scientific Diagram. Available at: [Link]

  • Svensson, A. (2021). Development of biophysical methods for characterization of PROTACs. Diva-portal.org. Available at: [Link]

  • Maple, H. J., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. Available at: [Link]

  • BPS Bioscience. (2022). Targeted Protein Degradation Using PROTACs and Glues. YouTube. Available at: [Link]

  • Scudellari, R., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Available at: [Link]

  • Khan, I., et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. Available at: [Link]

  • Kamal, A., et al. (2012). Isoxazole Moiety in the Linker Region of HDAC Inhibitors Adjacent to the Zn-chelating Group: Effects on HDAC Biology and Antiproliferative Activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Available at: [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][15][19]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Shadrick, W. R., et al. (2023). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Johnson, K. E., et al. (2022). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). ACS Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. tert-Butyl 1,2-oxazol-3-ylcarbamate. Available at: [Link]

  • Shingare, M. S., et al. (2022). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • ResearchGate. (2025). tert-Butyl carbamate. Available at: [Link]

  • Sharma, A., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Available at: [Link]

  • Schade, D., et al. (2018). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules. Available at: [Link]

  • CAS. (2024). PROTACs revolutionize small molecule drugs. Available at: [Link]

  • ScienceDirect. (2025). Strategies for the discovery of oral PROTAC degraders aimed at cancer therapy. Available at: [Link]

  • The Royal Society of Chemistry. (2023). Streamlining the design of PROTACs® and PROTAC linkers. Available at: [Link]

  • Cilibrizzi, A., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences. Available at: [Link]

Sources

Experimental procedure for scaling up "tert-Butyl isoxazol-3-ylcarbamate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of tert-Butyl isoxazol-3-ylcarbamate

Executive Summary & Strategic Rationale

The synthesis of This compound (N-Boc-3-aminoisoxazole) presents a classic process chemistry challenge: the "direct" route used in medicinal chemistry often fails on scale.

In early discovery, researchers typically attempt to react commercially available 3-aminoisoxazole directly with di-tert-butyl dicarbonate (


). While intuitively simple, this route is plagued by two critical failures on scale:
  • Nucleophilicity Issues: The amine at the 3-position of the isoxazole ring is poorly nucleophilic due to electron withdrawal by the adjacent ring oxygen and nitrogen. This necessitates harsh conditions or strong bases (e.g., NaHMDS), which degrade the sensitive isoxazole ring.

  • Bis-Boc Formation: When forcing conditions are applied, the reaction often over-acylates, forming the bis-Boc impurity which is difficult to separate from the mono-Boc product.

The Solution: This protocol utilizes the Curtius Rearrangement of isoxazole-3-carboxylic acid.[1][2] This route is superior for scale-up because it:

  • Uses a stable, inexpensive starting material (Isoxazole-3-carboxylic acid).

  • Proceeds through a concerted rearrangement, completely avoiding bis-Boc formation.

  • Combines activation, rearrangement, and trapping in a streamlined "one-pot" operation.

Retrosynthetic Analysis & Pathway Logic

The following diagram illustrates the strategic disconnection. The Curtius route creates the C-N bond de novo, bypassing the poor reactivity of the heteroaryl amine.

Retrosynthesis Target This compound (Target) Isocyanate Isoxazol-3-yl Isocyanate (Reactive Intermediate) Target->Isocyanate Trapping with t-BuOH AcylAzide Acyl Azide (Transient Species) Isocyanate->AcylAzide Curtius Rearrangement (-N2, Heat) Start Isoxazole-3-carboxylic Acid (Starting Material) AcylAzide->Start DPPA / Base Activation

Figure 1: Retrosynthetic strategy shifting from amine protection to carboxylic acid rearrangement.

Process Development: Critical Parameters

Before executing the protocol, understand the variables that control yield and safety.

ParameterRecommendationScientific Rationale
Reagent DPPA (Diphenylphosphoryl azide) Safer than isolating acyl azides. Allows one-pot activation and rearrangement.[1][2][3]
Solvent Toluene / t-BuOH (1:1) Toluene maintains solubility of the acid; t-BuOH acts as the nucleophile to form the Boc group.
Base Triethylamine (TEA) Sufficient to deprotonate the carboxylic acid for phosphorylation by DPPA.
Temperature Reflux (~85-90°C) Required to overcome the activation energy for the [1,2]-sigmatropic shift (rearrangement).
Safety Gas Evolution (

)
The reaction generates stoichiometric nitrogen gas. Venting capacity must be calculated for scale.

Detailed Experimental Protocol (Scale: 100g Batch)

Objective: Synthesis of 100g of this compound. Yield Target: 75-85% Purity Target: >98% HPLC

Phase 1: Reaction Setup & Activation
  • Equipment: Setup a 2L 3-neck round-bottom flask equipped with:

    • Mechanical overhead stirrer (Teflon paddle).

    • Reflux condenser with nitrogen outlet connected to a bubbler.

    • Internal temperature probe.

    • Pressure-equalizing addition funnel.

  • Charging: Under a nitrogen atmosphere, charge the flask with:

    • Isoxazole-3-carboxylic acid: 56.5 g (0.50 mol)

    • Toluene (Anhydrous): 500 mL

    • Triethylamine (TEA): 76 mL (0.55 mol, 1.1 equiv)

  • Activation: Stir the mixture at room temperature (20-25°C). The acid will dissolve to form a clear solution.

  • DPPA Addition: Add Diphenylphosphoryl azide (DPPA) (119 mL, 0.55 mol, 1.1 equiv) dropwise via the addition funnel over 30 minutes.

    • Note: A mild exotherm may occur. Maintain internal temperature <30°C.

    • Mechanism:[3][4][5] This forms the mixed anhydride/acyl azide intermediate in situ.[1][2] Stir for 1 hour at RT.

Phase 2: Rearrangement & Trapping
  • Nucleophile Addition: Add tert-Butanol (anhydrous) (250 mL) to the reaction mixture.

  • Thermal Initiation (Critical Step): Slowly heat the reaction mixture to 80°C .

    • Observation: As the temperature passes ~60-70°C, vigorous gas evolution (

      
      ) will begin.
      
    • Safety Control:Do not ramp heating quickly. Control the heat source to maintain a steady, manageable rate of gas evolution.

  • Reaction Completion: Once gas evolution subsides (approx. 1 hour), maintain reflux (approx. 85-90°C) for an additional 2-3 hours.

    • IPC (In-Process Control): Monitor by TLC or HPLC. The starting acid peak should disappear, and a less polar carbamate peak should appear.

Phase 3: Workup & Purification
  • Cooling: Cool the mixture to room temperature.

  • Solvent Swap (Optional but Recommended): Concentrate the reaction mixture under reduced pressure to remove excess t-BuOH and most toluene. Redissolve the residue in Ethyl Acetate (500 mL) .

    • Why? Ethyl acetate provides better phase separation for the phosphate removal washes.

  • Phosphate Removal (Crucial):

    • Wash 1: 5%

      
       solution  (2 x 200 mL). Removes unreacted acid and acidic phosphate byproducts.
      
    • Wash 2: Water (200 mL).

    • Wash 3: Saturated Brine (200 mL).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate to a solid residue.
    
  • Crystallization:

    • The crude solid is often off-white or yellow.

    • Recrystallize from Hexanes/Ethyl Acetate (4:1) . Heat to dissolve, then cool slowly to 0°C.

    • Filter the white crystalline solid and wash with cold hexanes.

    • Drying: Vacuum oven at 40°C for 12 hours.

Process Safety Management (PSM)

The Curtius rearrangement involves specific hazards that must be engineered out on scale.

Safety DPPA DPPA Toxicity (Lachrymator/Toxic) Control1 Handle in Fume Hood Use Closed Transfer DPPA->Control1 Gas Nitrogen Release (Pressure Hazard) Control2 Ensure Venting Capacity Use Bubbler Monitor Gas->Control2 Exotherm Thermal Runaway (Rearrangement Step) Control3 Controlled Heating Ramp Active Cooling Available Exotherm->Control3

Figure 2: Hazard mitigation strategy for Curtius Rearrangement.

  • Nitrogen Evolution: 0.5 mol of reaction generates ~12 L of nitrogen gas. Ensure the vent line is not restricted.

  • DPPA Handling: DPPA is highly toxic and mimics the toxicity of azides and organophosphates. Decontaminate glassware with 1M NaOH before washing.

Analytical Specifications

TestMethodSpecification
Identity 1H NMR (DMSO-d6)Singlet at ~1.5 ppm (9H, Boc); Isoxazole protons at ~6.0 and ~8.4 ppm.
Purity HPLC (UV 254 nm)> 98.0% area
Residual Solvent GC-HeadspaceToluene < 890 ppm; t-BuOH < 5000 ppm
Appearance VisualWhite to off-white crystalline solid
Melting Point DSC / Capillary166 - 168 °C (Sharp endotherm)

Troubleshooting Guide

  • Issue: Low Yield / Sticky Solid

    • Cause: Incomplete removal of diphenyl phosphate byproducts.

    • Fix: Increase the number of

      
       washes during workup. If the residue is oily, triturate with cold pentane or hexanes to induce crystallization.
      
  • Issue: Incomplete Conversion

    • Cause: Moisture in the solvent (reacts with isocyanate to form urea or amine).

    • Fix: Ensure Toluene and t-BuOH are anhydrous. Use a drying tube or nitrogen blanket.

  • Issue: Bis-Boc Formation

    • Status:Rare in Curtius rearrangement. If observed, check if the reaction temperature was too high allowing the product to attack a remaining isocyanate (forming urea), though this is chemically distinct from bis-Boc.

References

  • Curtius Rearrangement Mechanism & Utility

    • Ghosh, A. K., et al. "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry."[1][2] ChemMedChem, 2018.

  • DPPA Reagent Profile & Safety

    • Shioiri, T., et al. "Diphenylphosphoryl azide.[1][2][6] A new convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 1972.

  • Isoxazole Carbamate Characterization (Melting Point Verification)

    • US Patent 10745392B2. "Benzenesulfonamide compounds and their use as therapeutic agents." (Describes isolation of this compound with MP data).

  • General Curtius Protocol Optimization

    • BenchChem Application Note. "Optimization of reaction conditions for the Curtius rearrangement."

Sources

Application Note: tert-Butyl isoxazol-3-ylcarbamate in Heterocyclic Scaffold Construction

[1][2]

Executive Summary & Strategic Value

This compound is not merely a protected amine; it is a reactivity switch for the isoxazole ring.[1][2] The 3-aminoisoxazole core is notoriously unstable in its free form, prone to oxidation and ring-opening.[1][2] The tert-butoxycarbonyl (Boc) group serves a dual purpose:

  • Stabilization: It prevents the decomposition of the sensitive 3-amino-isoxazole core during storage and handling.[1][2]

  • Directed Metalation: It alters the electronic landscape of the ring, enabling regioselective C-5 lithiation (C-H activation) using non-nucleophilic bases (e.g., LiHMDS), a transformation impossible with the free amine.[1][2]

This compound is the gateway to two major classes of drug scaffolds:[1][2]

  • 5-Substituted Isoxazoles: Via lithiation-electrophile trapping.[1][2]

  • Isoxazolo[5,4-b]pyridines: Via deprotection and subsequent C-4 cyclocondensation.[1][2]

Chemical Properties & Handling

PropertySpecificationCritical Note
CAS Registry 135420-35-6Verify purity >98% by HPLC before lithiation.[1][2]
Molecular Weight 184.20 g/mol
Solubility THF, DMF, DCMPoor solubility in hexanes; requires polar aprotic solvents for reaction.[2]
Stability Moisture SensitiveStore under Argon/Nitrogen at -20°C. Avoid strong acids unless deprotection is intended.[1][2]
pKa (C-5 H) ~25-28Requires strong bases (LiHMDS, LDA) for deprotonation.[1][2]

Core Application 1: Regioselective C-5 Functionalization

The most powerful application of this scaffold is the introduction of substituents at the C-5 position via Directed Ortho-Metalation (DoM) .[1][2] The Boc group protects the nitrogen while the isoxazole oxygen assists in stabilizing the lithiated intermediate.[1][2]

Protocol A: C-5 Lithiation and Electrophilic Trapping

Objective: Synthesize 5-substituted-3-(Boc-amino)isoxazoles (e.g., sulfonylated, halogenated, or alkylated derivatives).

Mechanism: The base (LiHMDS) removes the most acidic proton at C-5.[1][2] The resulting carbanion is stabilized by the inductive effect of the ring oxygen and the N-Boc group.[1][2]

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.3 equiv)[1][2]

  • Solvent: Anhydrous THF (0.15 M concentration)

  • Electrophile: e.g., NFSI (Fluorination), Iodine (Iodination), Sulfonyl Chlorides.[2]

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask and cool to -78°C (dry ice/acetone bath) under a positive pressure of Argon.

  • Dissolution: Dissolve this compound in anhydrous THF.

  • Deprotonation: Add LiHMDS dropwise over 15 minutes.

    • Critical Check: Maintain internal temperature below -70°C. Do NOT use n-BuLi , as its nucleophilicity can attack the imine bond, causing ring fragmentation (nitrile formation).[2]

  • Metalation: Stir at -78°C for 45–60 minutes . The solution typically turns yellow/orange, indicating the formation of the lithiated species.[2]

  • Trapping: Add the electrophile (dissolved in minimal THF) dropwise.

  • Warming: Stir at -78°C for 1 hour, then allow the mixture to warm to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.[1][2][3]

Troubleshooting:

  • Low Yield? Ensure the THF is peroxide-free and dry.[1][2] Moisture kills the lithiated species instantly.[1][2]

  • Ring Opening? If byproducts (nitriles) are observed, switch to LDA at -90°C or reduce the warming rate.

Core Application 2: Construction of Fused Heterocycles

Once the C-5 position is functionalized (or left as H), the Boc group can be removed to unleash the nucleophilic N-3 amine and the nucleophilic C-4 carbon (enamine character), enabling cyclization to form fused systems like isoxazolo[5,4-b]pyridines .[1][2]

Protocol B: Synthesis of Isoxazolo[5,4-b]pyridines

Objective: Condense the 3-aminoisoxazole core with a 1,3-dicarbonyl equivalent.

Workflow:

  • Deprotection: Treat the N-Boc precursor with TFA/DCM (1:[1][2]1) for 1 hour at RT. Concentrate to dryness to get the trifluoroacetate salt.[1][2]

  • Neutralization: Free base the amine using NaHCO₃ or use directly with excess base in the next step.[1][2]

  • Cyclization: React with a 1,3-diketone or

    
    -keto ester.[1][2][4]
    

Step-by-Step Procedure (Cyclization):

  • Mix: Combine 3-aminoisoxazole (freshly deprotected) (1.0 equiv) and the 1,3-dicarbonyl compound (1.1 equiv) in Ethanol or Acetic Acid.

  • Catalysis: Add a catalytic amount of Piperidine or reflux in glacial acetic acid.

  • Reflux: Heat to reflux (80–110°C) for 4–12 hours.

  • Mechanism:

    • Step 1: Formation of the imine/enamine at the exocyclic nitrogen.[1][2]

    • Step 2: Intramolecular attack of the C-4 carbon (which has significant nucleophilic character in the free amine) onto the carbonyl carbon.[1][2]

    • Step 3: Dehydration/Aromatization to form the pyridine ring.[1][2]

Visualizations

Diagram 1: Divergent Reactivity Pathways

This diagram illustrates the "Reactivity Switch" concept: Boc-protected form for C-5 functionalization vs. Free amine for C-4 cyclization.[1][2]

ReactivityPathwayscluster_0Pathway A: C-H Functionalizationcluster_1Pathway B: Scaffold ConstructionStartThis compound(Stable Precursor)LithiationLithiated Intermediate(C-5 Anion)Start->LithiationLiHMDS, THF-78°CDeprotectionDeprotection(TFA/DCM)Start->DeprotectionDirect RouteFunc_C55-Substituted Isoxazole(R at C-5)Lithiation->Func_C5Electrophile (E+)(e.g., NFSI, R-I)Func_C5->DeprotectionStep 2FreeAmine3-Aminoisoxazole(Nucleophilic N-3 & C-4)Deprotection->FreeAmine-BocFusedSystemIsoxazolo[5,4-b]pyridine(Fused Scaffold)FreeAmine->FusedSystem1,3-DicarbonylCyclocondensation

Caption: Divergent synthesis map showing C-5 functionalization (top) and C-4 cyclization (bottom) pathways.

Optimization & Troubleshooting Table

IssueProbable CauseCorrective Action
Ring Fragmentation (Nitrile formation) Base too nucleophilic (e.g., n-BuLi).[1][2]Switch to LiHMDS or LDA .[1][2] These bulky bases deprotonate without attacking the imine.[1][2]
Incomplete Lithiation Temperature too high (> -70°C).[1][2]Ensure strict -78°C control. Use an internal thermometer.
No Reaction with Electrophile Electrophile wet or degraded.[1][2]Distill or recrystallize electrophile.[1][2] Dry over molecular sieves.[1][2]
Low Yield in Cyclization C-4 Nucleophilicity is low.[1][2]The 3-amino group is electron-donating, but if C-5 is electron-withdrawing, C-4 reactivity drops.[1][2] Use acid catalysis (AcOH) to activate the dicarbonyl partner.[1][2]

References

  • Abdul Manan, M. A. F., & Cordes, D. B. (2025).[1][2] tert-Butyl carbamate.[1][2][3] IUCrData, 10, x250385.[2][3] Link

    • Context: Describes the use of LiHMDS for lithiation of related isoxazole carbam
  • Luo, Y., et al. (2015).[1][2] Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors.[1][2] Bioorganic & Medicinal Chemistry, 23(15), 4854-4869.[2] Link

    • Context: Demonstrates the utility of the scaffold in drug discovery (FLT3 inhibitors).
  • Spera, A. M., et al. (2010).[1][2] Methods and Processes For Syntheses and Manufacture of Antimicrobial 1(Ortho-Fluorophenyl)dihydropyridones. US Patent 2010/0204477 A1.[1][2] Link

    • Context: Protocols for N-alkyl
  • Zhang, X., et al. (2012).[1][2] An enantioselective aza-Friedel–Crafts reaction of 5-aminoisoxazoles with isatin-derived N-Boc ketimines.[1][2] Organic & Biomolecular Chemistry, 10, 214-220.[2] Link

    • Context: Reactivity of aminoisoxazoles in C-C bond forming reactions.
  • Pinet, S., et al. (2021).[1][2] Non-canonical Nucleosides and Proto-Urea-RNA at the Chemical Origins of Life. Chemistry – A European Journal, 27, 1-15.[2] Link[1][2]

    • Context: Synthesis of this compound

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl isoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: tert-Butyl isoxazol-3-ylcarbamate (Boc-3-aminoisoxazole) CAS Registry Number: (Generic reference to Boc-protected 3-aminoisoxazoles)

Executive Summary & Synthetic Strategy

The synthesis of This compound presents a unique challenge due to the ambident nucleophilicity of the 3-aminoisoxazole core and the latent instability of the isoxazole ring under basic conditions.

Researchers typically employ two primary routes:

  • The Curtius Rearrangement: Converting isoxazole-3-carboxylic acid to the carbamate via an acyl azide intermediate.

  • Direct Protection: Reacting commercially available 3-aminoisoxazole with Di-tert-butyl dicarbonate (Boc₂O).

This guide addresses the specific side reactions associated with these pathways, providing mechanistic insights and recovery protocols.

Route A: Curtius Rearrangement (Acid to Carbamate)

This route is often preferred when the carboxylic acid precursor is more accessible or when avoiding the poor nucleophilicity of the heteroaromatic amine.

Workflow Visualization

CurtiusRoute Acid Isoxazole-3-COOH Azide Acyl Azide (Unstable Int.) Acid->Azide DPPA, Et3N or SOCl2; NaN3 Isocyanate Isocyanate (R-N=C=O) Azide->Isocyanate Heat (-N2) Curtius Rearr. Carbamate Target Carbamate (NH-Boc) Isocyanate->Carbamate t-BuOH (Trapping) Urea Sym. Urea Byproduct (R-NH-CO-NH-R) Isocyanate->Urea H2O (Moisture) Side Reaction

Caption: Curtius rearrangement pathway showing the critical moisture-sensitive step leading to urea formation.[1][2][3][4][5][6][7]

Troubleshooting & FAQs

Q: I am observing a significant amount of insoluble white solid instead of my product. What is it? A: This is likely the symmetrical urea byproduct .

  • Cause: Moisture infiltration. The intermediate isocyanate is highly electrophilic. If water is present, it hydrolyzes the isocyanate to the free amine, which then rapidly reacts with the remaining isocyanate to form the urea (R-NH-CO-NH-R).

  • Fix: Ensure t-BuOH is anhydrous. Use molecular sieves. If using DPPA (Diphenylphosphoryl azide), ensure the reaction vessel is strictly inert (Ar/N₂ atmosphere).

Q: My yield is low, and I suspect the acyl azide decomposed before rearranging. A: The "thermal window" is critical.

  • Cause: If the reaction temperature is too low, the rearrangement to isocyanate is slow. If too high, the isoxazole ring itself may degrade (see Section 4).

  • Protocol: Conduct the rearrangement in refluxing anhydrous t-BuOH (82°C). This temperature is usually sufficient to drive the rearrangement and trap the isocyanate simultaneously, minimizing the lifetime of the reactive intermediate.

Route B: Direct Protection (Amine + Boc₂O)

Direct reaction of 3-aminoisoxazole with Boc₂O is conceptually simple but chemically tricky due to the amine's reduced nucleophilicity (electron-withdrawing effect of the adjacent oxygen).

Workflow Visualization

DirectProtection Amine 3-Aminoisoxazole MonoBoc Target: Mono-Boc (NH-Boc) Amine->MonoBoc Boc2O (1.1 eq) Base (mild) Regio Regioisomer: Ring-N Boc (Rare) Amine->Regio Steric/Electronic Control BisBoc Side Product: Bis-Boc (N(Boc)2) MonoBoc->BisBoc Excess Boc2O DMAP (Catalyst)

Caption: Competition between mono-protection and bis-protection driven by catalyst strength and stoichiometry.

Troubleshooting & FAQs

Q: I cannot drive the reaction to completion without forming the Bis-Boc (N,N-di-tert-butyl) product. A: This is the most common issue with heteroaromatic amines.

  • Mechanism: The Mono-Boc product is still nucleophilic. In the presence of DMAP (4-Dimethylaminopyridine), the second protection often proceeds as fast as the first.

  • Solution:

    • Avoid DMAP: Use a weaker base like NaHMDS (Sodium hexamethyldisilazide) at -78°C to deprotonate the amine first, then add Boc₂O. This ensures a stoichiometric 1:1 reaction.

    • Selective Deprotection: If Bis-Boc forms, you can selectively cleave one Boc group using mild conditions (e.g., LiOH in THF/MeOH or dilute TFA), as the second Boc group is sterically crowded and more labile.

Q: Is regioselectivity an issue? Can the Boc group attach to the ring nitrogen? A: It is theoretically possible but kinetically disfavored.

  • Insight: The exocyclic amine is significantly more nucleophilic than the ring nitrogen (N-2). However, if you use thermodynamic conditions (high heat), you may observe N-2 acylation. Stick to kinetic conditions (low temp, strong base) or standard catalytic conditions (DCM, Et₃N) to favor the exocyclic carbamate.

Critical Instability: Isoxazole Ring Opening

This is the "silent killer" of isoxazole chemistry. The isoxazole ring contains a weak N-O bond that is susceptible to cleavage, particularly under basic conditions .

Mechanism of Failure (Base-Catalyzed)

Under strong basic conditions (e.g., NaOH, KOH, or excessive alkoxides), the isoxazole ring can undergo a fragmentation similar to the Kemp elimination, yielding a cyano-ketone or enaminone.

RingOpening Isoxazole Isoxazole Core Deprotonation C-3/C-5 Deprotonation (or Nucleophilic Attack) Isoxazole->Deprotonation + Base Base Strong Base (OH-, RO-) OpenChain Acyclic Nitrile/Enone (Decomposition) Deprotonation->OpenChain N-O Bond Cleavage

Caption: Base-catalyzed degradation pathway of the isoxazole ring leading to acyclic byproducts.

Prevention Protocol
  • Avoid Aqueous Strong Bases: Do not use NaOH or KOH for workups if possible. Use saturated NH₄Cl or NaHCO₃.

  • Temperature Control: When using bases like NaH or NaHMDS for alkylation of the carbamate, keep the temperature strictly below 0°C.

  • Deprotection: When removing the Boc group later, use acidic conditions (HCl/Dioxane or TFA/DCM). The isoxazole ring is generally stable to acid, whereas it is labile to base.

Summary of Reaction Parameters

ParameterCurtius RouteDirect Protection
Key Reagents DPPA, Et₃N, t-BuOHBoc₂O, NaHMDS (or DMAP)
Primary Risk Urea formation (wet solvents)Bis-Boc formation (over-reaction)
Safety Hazard Acyl Azide (Explosive potential)Minimal (CO₂ evolution)
Ring Stability Good (if T < 90°C)Poor in strong aqueous base
Preferred For Large scale / Acid precursorsSmall scale / Amine precursors

References

  • Curtius Rearrangement Mechanisms

    • Organic Chemistry Portal. "Curtius Rearrangement."[4][8][9][10][11] [Link]

  • Isoxazole Ring Stability & Cleavage

    • Sperry, J. B., & Wright, D. L. (2005).[3] "The application of isoxazoles in the synthesis of natural products and pharmaceuticals."[6] Current Opinion in Drug Discovery & Development. (Discusses N-O bond cleavage).

    • ResearchGate.[4] "Proposed mechanism for ring-opening and isomerization reactions of substrate 1." [Link]

  • Boc Protection of Heteroaromatic Amines

    • Common Organic Chemistry. "Boc Protection Mechanism (Boc2O)."[5] [Link]

  • Synthesis of FLT3 Inhibitors (Relevant Scaffold)

    • Chao, Q., et al.[12] (2009).[12] "Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea...".[13] Journal of Medicinal Chemistry. [Link]

Sources

Technical Support Center: Stability of tert-Butyl isoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: tert-Butyl isoxazol-3-ylcarbamate CAS Context: Derivatives of 3-aminoisoxazole protected with a Boc group. Critical Utility: This scaffold is a bioisostere for amides and esters in kinase inhibitors (e.g., FLT3 inhibitors) and glutamate receptor modulators.

The "Deceptive Stability" Paradox: While standard tert-butyl carbamates (Boc-amines) are regarded as robust protecting groups stable to base and nucleophiles, isoxazol-3-ylcarbamates are electronically distinct . The electron-deficient nature of the isoxazole ring significantly acidifies the carbamate N-H proton, altering the standard stability profile.

This guide addresses the three primary failure modes: Acid-Induced Deprotection (often accidental), Base-Induced Ring Fragmentation (the "hidden" killer), and Solvolytic Instability .

Troubleshooting Modules (FAQs)

Module A: The "Acid Trap" (Spontaneous Deprotection)

Q: Why does my compound decompose in CDCl₃ (Chloroform-d) even though I haven't added any acid?

A: You are observing "Silent Acidolysis" caused by solvent decomposition.

  • The Mechanism: Chloroform (

    
    ) naturally decomposes upon exposure to light and oxygen to form phosgene and hydrochloric acid (HCl) . Commercial CDCl₃ is often stabilized with silver foil or bases, but aged bottles can accumulate trace HCl.
    
  • The Reaction: The tert-butyl carbamate is acid-labile.[1] Even trace HCl in the NMR solvent is sufficient to catalyze the cleavage of the tert-butyl group, releasing isobutylene and CO₂, leaving behind the free amine (3-aminoisoxazole) or its salt.

  • Diagnostic Sign:

    • NMR: Disappearance of the large tert-butyl singlet (~1.5 ppm).

    • Appearance: New peaks corresponding to the free amine or precipitation of the amine hydrochloride salt.

Corrective Protocol:

  • Solvent Switch: Use DMSO-d₆ or Acetone-d₆ for stability checks. These solvents are non-acidic and scavenge protons.

  • Neutralization: If CDCl₃ is mandatory, pass it through a small plug of basic alumina or add anhydrous

    
     prior to use.
    
Module B: The "Base Trap" (Ring Fragmentation)

Q: I treated the compound with mild base (K₂CO₃/MeOH) to remove an ester elsewhere, but the isoxazole peak disappeared. Isn't Boc base-stable?

A: The Boc group is stable, but the isoxazole ring is not.

  • The Mechanism (The "E1cB-like" Cascade):

    • Acidification: The isoxazole ring is electron-withdrawing. When attached to the carbamate nitrogen, it lowers the pKa of the N-H proton significantly compared to a standard alkyl carbamate.

    • Deprotonation: Bases (even weak ones like carbonates in methanol) deprotonate this nitrogen.

    • Fragmentation: The resulting anion pushes electron density into the ring, cleaving the weak N-O bond. This typically results in ring opening to form cyano-carbonyl species (e.g., 2-cyanoacetamides or enaminonitriles).

  • Diagnostic Sign:

    • LCMS: Loss of the parent mass (M+H). Appearance of a mass corresponding to the ring-opened isomer (same MW, different retention time) or hydrolysis products.

    • IR: Appearance of a sharp nitrile (-CN) stretch around 2200–2250 cm⁻¹.

Corrective Protocol:

  • Avoid Alkoxides: Never use NaOMe or LiOH if the ring is unsubstituted at the 5-position.

  • pH Limit: Maintain reaction pH < 8.5 during workups.

  • Temperature Control: Base sensitivity is temperature-dependent. Keep basic manipulations at 0°C.

Module C: Nucleophilic Attack (Methanolysis)

Q: Why do I see a methyl carbamate impurity after stirring in Methanol?

A: You are experiencing Transesterification.

  • The Mechanism: While less common without heating, the isoxazole ring activates the carbonyl of the Boc group. In the presence of methanol (especially if slightly acidic or basic), the bulky tert-butoxy group can be exchanged for a methoxy group.

  • Result: Conversion of tert-butyl carbamate

    
     methyl carbamate.
    

Corrective Protocol:

  • Solvent Choice: Use Ethanol (slower kinetics) or aprotic solvents (DCM, THF) for storage and reactions. Avoid Methanol for prolonged storage.

Visualization: Degradation Pathways

The following diagram illustrates the divergent decomposition pathways based on pH conditions.

DecompositionPathways cluster_legend Critical Control Points Start This compound (Intact) AcidPath ACIDIC CONDITIONS (e.g., HCl/CDCl3, TFA) Start->AcidPath Protonation BasePath BASIC CONDITIONS (e.g., K2CO3, NaOMe) Start->BasePath Deprotonation FreeAmine Free Amine Salt (3-Aminoisoxazole HCl) + Isobutylene + CO2 AcidPath->FreeAmine Boc Cleavage RingOpen Ring-Opened Nitrile (Cyano-carbonyl species) Irreversible Damage BasePath->RingOpen N-O Bond Cleavage Note1 Avoid aged CDCl3 Note2 Keep pH < 8.5

Caption: Divergent instability pathways. Acid targets the protecting group (Boc); Base targets the heterocyclic core (Isoxazole).

Standardized Protocols

Protocol A: Self-Validating Stability Assay (HPLC)

Use this protocol to verify batch integrity before starting expensive biological assays.

Reagents:

  • Solvent A: Water + 0.1% Formic Acid (Do not use TFA if assessing acid stability).

  • Solvent B: Acetonitrile.

  • Internal Standard: Benzophenone (inert, distinct UV).

Procedure:

  • Stock Prep: Dissolve 1 mg of this compound in 1 mL of Acetonitrile (fresh).

  • Spike: Add 10 µL of Benzophenone stock (1 mg/mL).

  • T0 Injection: Inject immediately onto C18 Column. Record Area Ratio (Compound/Benzophenone).

  • Stress Test:

    • Sample A (Control): Store at RT for 24h.

    • Sample B (Simulated Workup): Add 10 µL of water, store at RT for 24h.

  • T24 Injection: Analyze.

    • Acceptance Criteria: Area Ratio variance < 2%.

    • Fail: If peak broadens or splits, check solvent pH.

Protocol B: Safe Workup & Isolation

Designed to minimize thermal and solvolytic stress.

  • Quench: If reaction mixture is acidic, quench with saturated

    
     at 0°C  (ice bath). Do not let temperature rise above 10°C.
    
  • Extraction: Extract immediately with Ethyl Acetate or DCM . Avoid alcohols.

  • Drying: Use

    
     (neutral). Avoid 
    
    
    
    if the compound is extremely sensitive (Lewis acidic character of Mg can sometimes catalyze degradation).
  • Concentration: Rotary evaporate at < 30°C . Do not heat the water bath to accelerate drying. High vacuum is safer than heat.

Quantitative Data Summary

ParameterStability StatusCritical ThresholdMechanism of Failure
Acid (pH < 4) Unstable ImmediateBoc Cleavage (Isobutylene loss)
Base (pH > 9) Unstable Minutes to HoursRing Fragmentation (N-O cleavage)
Thermal Moderate > 40°CThermal rearrangement / elimination
Oxidation Stable N/AGenerally robust to air/peroxides
Solvent (MeOH) Caution > 24 HoursTransesterification

References

  • BenchChem. (2025).[1][2] An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate. (General principles of Boc stability and acid sensitivity).

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Authoritative text on Boc cleavage conditions and stability).

  • Smolecule. (2023). Tert-butyl ((5-methylbenzo[d]isoxazol-3-yl)methyl)carbamate - Biological Activity and Properties. (Context on isoxazole derivatives in drug discovery).

  • Chem-Impex. Tert-Butyl 5-Tert-Butylisoxazol-3-Ylcarbamate Properties. (Commercial handling data).

  • ResearchGate. (2024).[4] Ring-Opening Fluorination of Isoxazoles. (Detailed mechanism of isoxazole ring opening under electrophilic/basic conditions via N-O bond cleavage).

Sources

Optimizing reaction conditions for "tert-Butyl isoxazol-3-ylcarbamate" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOX-BOC-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of reaction conditions for Boc-protection of isoxazol-3-amine and Curtius rearrangement strategies.

Executive Summary & Strategic Overview

The synthesis of tert-butyl isoxazol-3-ylcarbamate presents a classic "heteroaromatic nucleophilicity" challenge. The isoxazole ring is electron-withdrawing, rendering the C3-amine significantly less nucleophilic than standard anilines. Consequently, standard Boc-protection protocols often fail or result in low yields due to sluggish kinetics or competitive bis-acylation.

This guide outlines two validated workflows:

  • Route A (Direct Protection): Best for small-scale, rapid synthesis when 3-aminoisoxazole is available.

  • Route B (Curtius Rearrangement): Best for scale-up, high purity, or when starting from the carboxylic acid.

Decision Matrix: Selecting Your Route

Before starting, select the optimal pathway based on your starting material and constraints.

RouteSelection cluster_warnings Critical Constraints Start Start: Choose Precursor Acid Isoxazole-3-carboxylic acid Start->Acid Amine 3-Aminoisoxazole Start->Amine RouteB Route B: Curtius Rearrangement (DPPA + tBuOH) Acid->RouteB Standard Path Decision1 Is scale > 10g? Amine->Decision1 RouteA Route A: Direct Protection (Boc2O + Catalyst) Decision1->RouteA No (Rapid) Decision1->RouteB Yes (Cost/Purity) Warning1 Risk: Bis-Boc formation RouteA->Warning1 Warning2 Risk: Acyl Azide Explosion RouteB->Warning2

Caption: Decision tree for selecting the optimal synthesis route based on precursor availability and scale.

Technical Protocols & Optimization

Route A: Direct Protection of 3-Aminoisoxazole

Challenge: The pKa of the conjugate acid of 3-aminoisoxazole is extremely low (~2.27), indicating the amine is a poor nucleophile [1]. Solution: Use of a hyper-nucleophilic catalyst (DMAP) or strong base deprotonation.

Protocol A1: Catalytic Activation (Standard)
  • Reagents: 3-aminoisoxazole (1.0 eq),

    
     (1.2 eq), 
    
    
    
    (2.0 eq), DMAP (0.1–0.2 eq).
  • Solvent: DCM or THF (anhydrous).

  • Procedure:

    • Dissolve amine and

      
       in DCM at 0°C.
      
    • Add DMAP (Critical for conversion).

    • Add

      
       solution dropwise.
      
    • Warm to RT and stir 12–18h.

    • Workup: Wash with 1M citric acid (removes DMAP/Et3N)

      
       Brine.
      
Protocol A2: Anionic Activation (For Stubborn Substrates)
  • Reagents: NaHMDS or LiHMDS (2.1 eq),

    
     (1.1 eq).
    
  • Solvent: THF (-78°C).

  • Mechanism: Irreversible deprotonation of the amine creates a potent amide anion nucleophile.

  • Procedure:

    • Cool amine in THF to -78°C.

    • Add LiHMDS dropwise. Stir 30 min.

    • Add

      
      .[1] Warm to RT slowly.
      
    • Note: This prevents bis-bocylation by controlling stoichiometry strictly at low temp.

Route B: Curtius Rearrangement (Preferred)

Logic: Converts the carboxylic acid to the isocyanate, which is trapped by t-butanol. This bypasses the low nucleophilicity of the amine entirely.

Protocol B1: DPPA One-Pot Method
  • Reagents: Isoxazole-3-carboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq),

    
     (1.2 eq), tert-Butanol (excess/solvent).
    
  • Procedure:

    • Dissolve acid in Toluene/t-BuOH (1:1 ratio).

    • Add

      
       and DPPA at RT.
      
    • Activation: Heat to 80–90°C. Evolution of

      
       gas indicates isocyanate formation.
      
    • Trapping: Continue heating for 2–4 hours. The isocyanate reacts in situ with t-BuOH.[2]

    • Purification: Flash chromatography (Hex/EtOAc).

Troubleshooting Guide (FAQ)

Issue 1: Reaction Stalled / Low Conversion (Route A)

Symptom: TLC shows mostly starting amine after 24h. Root Cause: The isoxazole ring pulls electron density from the amine, making it non-reactive toward


.
Corrective Action: 
  • Add Catalyst: Ensure DMAP (10-20 mol%) is present.

    
     alone is often insufficient.
    
  • Switch Solvent: Use acetonitrile (MeCN) or DMF to increase the polarity and reaction rate.

  • Heat: Reflux in THF (60°C). Caution: Thermal decomposition of Boc occurs >150°C, but 60°C is safe.

Issue 2: Formation of Bis-Boc Product

Symptom: Product mass is M+100 (M+Boc) higher than expected; NMR shows two t-butyl singlets. Root Cause: The mono-Boc proton is acidic; excess base deprotonates it, allowing a second attack. Corrective Action:

  • Stoichiometry: Reduce

    
     to 0.95 eq.
    
  • Selective Hydrolysis: If bis-boc forms, treat the crude mixture with LiOH / MeOH at RT for 30 mins. The second Boc group (on the imide) is much more labile than the first and will cleave selectively [2].

Issue 3: Ring Opening / Decomposition

Symptom: Complex mixture on TLC; loss of isoxazole characteristic peaks in NMR. Root Cause: Isoxazoles contain a weak N-O bond.

  • Avoid: Strong reducing conditions (e.g.,

    
    , 
    
    
    
    ).
  • Avoid: Strong hydroxide bases at high temperatures (can cause ring cleavage to nitriles).

Issue 4: Product Decomposition on Silica

Symptom: Pure spot on TLC becomes a streak during column chromatography. Root Cause: The carbamate is acid-sensitive; silica gel is slightly acidic. Corrective Action:

  • Neutralize Silica: Pre-wash the column with 1%

    
     in Hexanes.
    
  • Alternative: Use neutral alumina or recrystallization (Hexane/EtOAc) if the solid is crystalline.

Data & Comparison Table

FeatureDirect Protection (Route A)Curtius Rearrangement (Route B)
Step Count 1 Step1 Step (One-pot)
Atom Economy HighLower (Loss of

)
Yield (Typical) 40–60% (Variable)70–85% (Consistent)
Scalability Moderate (<10g)High (>100g)
Safety Profile GoodModerate (Azide handling required)
Key Risk Bis-BocylationHeat control (Exothermic)

Diagnostic Workflow Visualization

Troubleshooting Problem Identify Problem LowYield Low Yield / No Rxn Problem->LowYield BisBoc Bis-Boc Product Problem->BisBoc Decomp Decomposition Problem->Decomp Sol1 Add 20% DMAP or use LiHMDS LowYield->Sol1 Sol2 Treat w/ LiOH/MeOH (Selective Hydrolysis) BisBoc->Sol2 Sol3 Neutralize Silica (1% Et3N) Decomp->Sol3

Caption: Quick-reference troubleshooting logic for common synthetic failures.

References

  • National Center for Biotechnology Information (2025). 3-Aminoisoxazole Compound Summary. PubChem. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for selective deprotection of bis-carbamates).

  • Organic Chemistry Portal. Boc-Protected Amino Groups: Synthesis and Stability. Retrieved from [Link]

Sources

Technical Support Center: Deprotection of tert-Butyl Isoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the deprotection of tert-butyl isoxazol-3-ylcarbamate. This guide is designed for researchers, chemists, and drug development professionals who utilize the 3-amino-isoxazole scaffold in their synthetic workflows. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.

The 3-amino-isoxazole moiety is a valuable pharmacophore found in numerous therapeutic agents. Its synthesis often involves the use of a tert-butoxycarbonyl (Boc) protecting group on the amine, which offers stability across various reaction conditions.[1] However, the subsequent removal of this Boc group can present unique challenges due to the electronic properties of the isoxazole ring system. This guide aims to elucidate these challenges and provide robust solutions.

Core Principles: The Mechanism of Acid-Catalyzed Boc Deprotection

The most common method for Boc group removal is acid-catalyzed cleavage.[2] The reaction proceeds through a well-understood mechanism initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by the loss of a stable tert-butyl cation, which generates a transient carbamic acid. This carbamic acid then readily decarboxylates to yield the free amine and carbon dioxide.[3][4] The final product is typically isolated as an ammonium salt of the acid used.

BocDeprotection Start Boc-Protected Amine (R-NHBoc) Protonated Protonated Carbamate Start->Protonated + H+ (e.g., TFA) CarbamicAcid Carbamic Acid (R-NHCOOH) Protonated->CarbamicAcid - (CH3)3C+ tBu tert-Butyl Cation ((CH3)3C+) Protonated->tBu FreeAmine Free Amine Salt (R-NH3+ X-) CarbamicAcid->FreeAmine - CO2 Byproducts Byproducts: Isobutylene + CO2 CarbamicAcid->Byproducts tBu->Byproducts Deprotonation

Sources

Common impurities in "tert-Butyl isoxazol-3-ylcarbamate" and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling, Removal, and Stability Protocols

Executive Summary

tert-Butyl isoxazol-3-ylcarbamate (N-Boc-3-aminoisoxazole) is a critical intermediate in medicinal chemistry, particularly for antibiotics and immunomodulators. However, its synthesis is complicated by two factors: the poor nucleophilicity of the 3-aminoisoxazole starting material and the chemical lability of the isoxazole ring (N-O bond) toward reduction and strong bases.

This guide addresses the specific impurities arising from the two dominant synthesis routes: Direct Protection (using Boc₂O) and Curtius Rearrangement (using isoxazole-3-carboxylic acid).

Module 1: Diagnostic Guide to Common Impurities

The following table correlates your observed analytical data (LCMS/NMR) with the likely impurity and its root cause.

Impurity NameStructure DescriptionSource RouteDiagnostic Signal (¹H NMR / LCMS)Root Cause
Impurity A: N,N-DiBoc N,N-bis(tert-butoxycarbonyl)-3-aminoisoxazoleDirect ProtectionNMR: 18H singlet at ~1.5 ppm (vs 9H for product). LCMS: M+100 mass shift.Excess Boc₂O or use of DMAP catalyst driving double protection.
Impurity B: Symmetric Urea 1,3-bis(isoxazol-3-yl)ureaCurtius RearrangementLCMS: Mass = (2 × Isoxazole) + 26. Insoluble solid.Moisture present during isocyanate formation.
Impurity C: Ring-Opened Nitrile (Z)-3-amino-3-hydroxyacrylonitrile derivativesBoth (Base induced)NMR: Loss of aromatic isoxazole proton; appearance of enol/nitrile signals.Exposure to strong base (e.g., NaOH, NaH) causing N-O bond cleavage.
Impurity D: Starting Amine 3-AminoisoxazoleDirect ProtectionLCMS: Low molecular weight (M=84). Very polar.Incomplete reaction due to low nucleophilicity of the heteroaryl amine.

Module 2: Impurity Formation Pathways

Understanding how these impurities form is the first step to prevention. The diagram below maps the chemical causality for both synthesis routes.

ImpurityMap cluster_legend Pathway Key Start_Acid Isoxazole-3-COOH Isocyanate Isocyanate Intermediate Start_Acid->Isocyanate DPPA or SOCl2/NaN3 (Curtius Rearrangement) Start_Amine 3-Aminoisoxazole Target Target: This compound Start_Amine->Target Boc2O, Base Imp_DiBoc Impurity A: N,N-DiBoc Species Start_Amine->Imp_DiBoc Over-reaction Imp_Open Impurity C: Ring-Opened Nitrile Start_Amine->Imp_Open Base Sensitivity Target->Imp_DiBoc Excess Boc2O / DMAP Target->Imp_Open Strong Base (NaOH/NaH) N-O Cleavage Isocyanate->Target t-BuOH (Anhydrous) Imp_Urea Impurity B: Symmetric Urea Isocyanate->Imp_Urea H2O (Moisture Ingress) Route A: Curtius Route A: Curtius Route B: Direct Protection Route B: Direct Protection Route A: Curtius->Route B: Direct Protection

Figure 1: Mechanistic pathways for impurity formation. Note the critical role of moisture in the Curtius route and base sensitivity in the Direct route.

Module 3: Troubleshooting & Removal Protocols

Scenario 1: "I have a stubborn solid that won't dissolve in my reaction mixture."

Diagnosis: Impurity B (Symmetric Urea). If you utilized the Curtius rearrangement, moisture ingress converted your isocyanate intermediate into an amine, which then reacted with the remaining isocyanate. This urea is characteristically insoluble in most organic solvents (DCM, EtOAc, Ether).

Corrective Protocol:

  • Filtration: Do not attempt to dissolve it. Cool the reaction mixture to 0°C.

  • Filter: Pass the suspension through a sintered glass funnel. The urea will remain on the frit.

  • Filtrate Recovery: Your target carbamate is in the filtrate.

  • Prevention: Ensure strictly anhydrous t-butanol and glassware. Use molecular sieves in the reaction vessel.[1]

Scenario 2: "My product is an oil, but it should be a solid. NMR shows extra Boc signals."

Diagnosis: Impurity A (N,N-DiBoc). This is common when using DMAP (4-Dimethylaminopyridine) as a catalyst. The second Boc group prevents the formation of the intermolecular hydrogen bonds required for crystallization, resulting in an oil.

Corrective Protocol (Selective Hydrolysis): Note: Strong bases destroy the isoxazole ring. You must use mild conditions.

  • Dissolve: Take the crude oil in MeOH.

  • Reagent: Add 2.0 equivalents of K₂CO₃ (Potassium Carbonate). Do not use NaOH.

  • Condition: Stir at room temperature for 3-6 hours. Monitor by TLC.[2][3] The Di-Boc (less polar) will convert to Mono-Boc (target).

  • Workup: Evaporate MeOH, partition between EtOAc and Water. The target is in the organic layer.[1]

Scenario 3: "I tried an acid wash to remove unreacted starting amine, but it failed."

Diagnosis: Misunderstanding of Isoxazole Basicity. 3-Aminoisoxazole is an extremely weak base (pKa of conjugate acid < 1) due to the electron-withdrawing oxygen in the ring. It does not protonate efficiently in dilute HCl/Citric acid washes, meaning it remains in the organic layer with your product.

Corrective Protocol (Chromatography):

  • Phase: Use standard Silica Gel.

  • Eluent: The starting amine is significantly more polar than the N-Boc product.

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • Order: The N-Boc product (Target) elutes first (Rf ~0.5 in 30% EtOAc). The unreacted amine elutes much later or sticks to the baseline.

Module 4: Critical Stability & Storage FAQs

Q: Can I use Pd/C and H₂ to remove a Cbz group elsewhere in the molecule? A: NO. The isoxazole N-O bond is highly susceptible to catalytic hydrogenation. Using Pd/C/H₂ will cleave the ring, resulting in an acyclic amino-enone.

  • Alternative: Use acid-labile groups (Boc) or mild chemical reduction methods that spare the isoxazole (e.g., Zn/AcOH, though even this requires testing).

Q: Can I use NaOH to saponify an ester on the isoxazole ring? A: Proceed with extreme caution. Isoxazoles, especially those with an unsubstituted 3- or 5-position, are base-labile. Strong hydroxide bases can trigger the "ring-opening" to form cyano-compounds (Impurity C).

  • Alternative: Use LiOH (milder) at 0°C or enzymatic hydrolysis (Lipase) if possible.

Module 5: Validated Purification Workflow

Use this decision tree to determine the optimal purification strategy for your specific crude mixture.

PurificationTree Start Crude Reaction Mixture Check_State Physical State Check Start->Check_State Solid_Ppt Insoluble Precipitate Present? Check_State->Solid_Ppt Suspension TLC_Check TLC Analysis (Hex/EtOAc 3:1) Check_State->TLC_Check Clear Oil/Solution Solid_Ppt->TLC_Check No Action_Filter Filtration (Remove Urea Impurity) Solid_Ppt->Action_Filter Yes Action_Hydrolysis Mild Hydrolysis (K2CO3/MeOH) Converts Di-Boc to Mono-Boc TLC_Check->Action_Hydrolysis High Rf Spot (Di-Boc) Action_Column Flash Chromatography (Silica Gel) Separates Amine from Product TLC_Check->Action_Column Low Rf Spot (Amine) Action_Recryst Recrystallization (Hexane/EtOAc) TLC_Check->Action_Recryst Single Spot (Clean) Action_Filter->TLC_Check Filtrate Action_Hydrolysis->Action_Column

Figure 2: Decision matrix for purification based on physical state and TLC profile.

References

  • Isoxazole Stability & Reactivity: Title: The Isoxazole Ring System: A Technical Guide to Stability and Reactivity. Source: BenchChem Technical Library.
  • Curtius Rearrangement Protocols

    • Title: The Curtius Rearrangement: Applic
    • Source: ResearchG
    • URL:[Link]

  • Boc-Protection of Heteroaromatic Amines

    • Title: Boc-Protected Amino Groups - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Metabolic/Chemical Ring Opening

    • Title: In vitro metabolism studies on the isoxazole ring scission in leflunomide.[4]

    • Source: Drug Metabolism and Disposition (via PubMed).
    • URL:[Link]

Sources

Troubleshooting low reactivity of "tert-Butyl isoxazol-3-ylcarbamate"

Author: BenchChem Technical Support Team. Date: February 2026

Product ID: TB-ISOX-3-CB CAS: 1750-42-1 (Parent amine) / Derivative specific Support Tier: Senior Application Scientist Level

Introduction: Understanding the "Inert" Nature of Your Scaffold

If you are experiencing low reactivity with tert-butyl isoxazol-3-ylcarbamate , you are likely treating it as a standard protected amine. It is not.

Electronically, the nitrogen atom in this scaffold does not behave like an amine (


) or even a standard aniline (

). Due to the electron-withdrawing nature of the isoxazole ring (specifically the C=N bond at the 3-position) combined with the Boc group, this nitrogen is electronically depleted. It behaves more like an imide or a vinylogous urea .

Key Chemical Profile:

  • Nucleophilicity: Extremely Low. The lone pair is delocalized into both the Boc carbonyl and the isoxazole

    
    -system.
    
  • Acidity (NH): Unexpectedly High (

    
    ). The proton is labile, but the resulting anion is stabilized and sterically crowded.
    
  • Ring Stability: Fragile. The N-O bond is susceptible to cleavage under reducing conditions (e.g., Hydrogenation) or strong nucleophilic attack.

Module 1: Troubleshooting N-Alkylation Failures

User Complaint: "I treated the starting material with


 and an alkyl halide in DMF, but I only recovered starting material."
Root Cause Analysis

Standard


 conditions fail because the nitrogen is too sterically hindered by the tert-butyl group and too electronically deactivated to attack the electrophile efficiently. Weak bases like carbonate cannot fully deprotonate the species to generate the necessary nucleophilic anion.
The Solution: The Mitsunobu Protocol

For primary and secondary alcohols, the Mitsunobu reaction is superior to direct alkylation because it activates the electrophile (the alcohol) rather than relying on the poor nucleophilicity of the carbamate.

Recommended Protocol (Mitsunobu)

Reagents:


 (1.5 eq), DIAD (1.5 eq), Alcohol (R-OH, 1.2 eq).
Solvent:  Anhydrous THF (0.1 M).
  • Dissolve the this compound and

    
     in THF under 
    
    
    
    .
  • Add the alcohol (R-OH).

  • Cool to 0 °C.

  • Add DIAD (Diisopropyl azodicarboxylate) dropwise over 15 minutes.

    • Note: Do not use DEAD if possible; DIAD offers better stability and solubility profiles.

  • Warm to Room Temperature and stir for 12–16 hours.

  • Monitor: TLC will show the disappearance of the UV-active carbamate.

Alternative: Strong Base Alkylation (For Reactive Halides)

If you must use an alkyl halide (e.g., Methyl Iodide, Benzyl Bromide):

  • Base: Sodium Hydride (NaH, 60% dispersion). Use 1.2 eq.

  • Temperature: 0 °C addition is critical to prevent ring fragmentation.

  • Solvent: DMF or THF/DMF (9:1).

Module 2: Deprotection & Ring Stability

User Complaint: "I tried to remove the Boc group using


, but the product mass is wrong. I think I cleaved the ring."
Root Cause Analysis

NEVER use catalytic hydrogenation on isoxazoles. The N-O bond is the weakest link in the ring (


). Under reducing conditions (

, Pd, or Zn/AcOH), the isoxazole ring cleaves to form a

-amino enone or related open-chain species.
The Solution: Acidolytic Cleavage

You must use acidic conditions. However, because the amine is electron-deficient, the carbamate is more stable than usual, often requiring higher acid concentrations.

Protocol: HCl in Dioxane (The Gold Standard)
  • Dissolve substrate in minimal dry DCM.

  • Add 4M HCl in Dioxane (10 equivalents).

  • Stir at Room Temperature.

    • Checkpoint: If reaction is incomplete after 4 hours, do not heat. Heating acidic isoxazoles can promote rearrangement (Boulton-Katritzky type). Instead, add a scavenger like triethylsilane (TES) (2 eq) to trap the tert-butyl cation, driving the equilibrium forward.

  • Workup: Concentrate under vacuum. Do not use aqueous base extraction if the free amine is water-soluble (common for 3-aminoisoxazoles). Isolate as the HCl salt.

Module 3: Palladium-Catalyzed Cross-Coupling

User Complaint: "Buchwald-Hartwig coupling with aryl halides yields <10% product."

Root Cause Analysis

The this compound is a poor nucleophile for Pd-coupling. Standard ligands (BINAP, dppf) fail to facilitate the reductive elimination step or oxidative addition efficiently with such an electron-poor amine equivalent.

The Solution: Ligand Selection

You must treat this coupling as an Amidation rather than an Amination.

Recommended Catalyst System:

  • Pre-catalyst:

    
     or 
    
    
    
  • Ligand: BrettPhos or tBuXPhos . These bulky, electron-rich ligands are required to force the reductive elimination of the electron-deficient nitrogen.

  • Base:

    
     (weak bases preferred to avoid side reactions).
    

Visual Troubleshooting Guide

ReactivityGuide Start START: What is the target reaction? Alkylation N-Functionalization (Adding R group to N) Start->Alkylation Deprotection Boc Removal (Exposing NH2) Start->Deprotection Coupling Aryl Coupling (C-N Bond Formation) Start->Coupling Alk_Type Electrophile Type? Alkylation->Alk_Type Reductive Are you using H2/Pd? Deprotection->Reductive Ligand Standard Ligand? (BINAP/PPh3) Coupling->Ligand Mitsunobu Use Mitsunobu Protocol (PPh3 / DIAD) Alk_Type->Mitsunobu Alcohol (R-OH) NaH_Method Use NaH / DMF (0°C Strict Control) Alk_Type->NaH_Method Alkyl Halide (R-X) Stop STOP! Ring Cleavage Risk Reductive->Stop Yes Acidic Use 4M HCl/Dioxane (+ Et3SiH scavenger) Reductive->Acidic No Fail Likely Failure (<10% Yield) Ligand->Fail Yes Brett Switch to BrettPhos or tBuXPhos Ligand->Brett No

Caption: Decision matrix for optimizing reaction conditions based on the specific chemical constraints of the isoxazole-carbamate scaffold.

Summary of Physicochemical Properties

ParameterValue / CharacteristicImplication for Experiment
Hybridization

(Amide-like)
Planar geometry; low nucleophilicity.
pKa (NH) ~8.5 – 9.5Acidic enough to be deprotonated by alkoxides, but requires care.
Stability Acid: Good / Base: Moderate / Reductive: PoorAvoid Hydrogenation. Avoid strong heating in base.
Solubility Moderate in DCM, High in DMF/DMSOUse polar aprotic solvents for substitution reactions.

References

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in synthesis. Current Opinion in Drug Discovery & Development.

  • Clayden, J., et al. (2021).[1] N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate.[1][2] The Journal of Organic Chemistry.

  • Pinho e Melo, T. (2005).[3] Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry.

  • BenchChem Technical Data. (2025). Reactivity Profile: 3-Aminoisoxazole Derivatives.[4]

Sources

Technical Support Center: A Guide to Scaling Up tert-Butyl isoxazol-3-ylcarbamate Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of tert-Butyl isoxazol-3-ylcarbamate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to a larger scale. Our focus is on providing practical, experience-driven advice to ensure robust and reproducible outcomes.

The synthesis of this compound, a key building block in many pharmaceutical development programs, typically involves the protection of 3-aminoisoxazole with di-tert-butyl dicarbonate (Boc₂O). While straightforward on a lab scale, this process presents several challenges during scale-up. This guide will address these issues in a comprehensive question-and-answer format.

Troubleshooting Guide

Reaction Control & Execution

Question 1: We are observing a significant exotherm upon adding di-tert-butyl dicarbonate to our solution of 3-aminoisoxazole, which is difficult to control in our larger reactor. What are the best practices for managing this?

Answer:

The reaction between 3-aminoisoxazole and di-tert-butyl dicarbonate is exothermic, and poor temperature control at scale can lead to the formation of byproducts and pose safety risks. The primary cause of the exotherm is the reaction of the amine with the Boc anhydride.

To manage this, a slow, controlled addition of the di-tert-butyl dicarbonate is crucial. Instead of adding it as a solid, consider dissolving the Boc anhydride in a suitable solvent (e.g., tetrahydrofuran (THF), ethyl acetate) and adding it dropwise to the stirred solution of 3-aminoisoxazole. This allows for better heat dissipation.

Furthermore, ensure your reactor's cooling system is adequate for the scale of the reaction. A pre-reaction thermal hazard assessment is highly recommended to understand the thermal profile of the reaction at your intended scale. Maintaining a reaction temperature between 0-25°C is generally recommended for optimal results.

Question 2: Our reaction appears to be sluggish, with incomplete conversion even after extended reaction times. How can we improve the reaction rate and achieve full conversion?

Answer:

Incomplete conversion is a common issue, often stemming from several factors:

  • Insufficient Mixing: At larger scales, inadequate agitation can lead to localized concentration gradients, preventing the reactants from interacting effectively. Ensure your reactor's stirring is sufficient to maintain a homogenous mixture.

  • Solvent Choice: The choice of solvent can significantly impact reaction kinetics. While a variety of solvents can be used, aprotic solvents like THF or acetonitrile are often preferred. Ensure 3-aminoisoxazole is fully dissolved before adding the Boc anhydride.

  • Base Catalysis: While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can accelerate the reaction by deprotonating the amine, increasing its nucleophilicity. Typically, 1.1 to 1.5 equivalents of base are used.

  • Reagent Purity: Ensure the purity of your 3-aminoisoxazole and di-tert-butyl dicarbonate. Impurities can interfere with the reaction.

Work-up and Purification Challenges

Question 3: We are struggling with the work-up of our large-scale reaction. The aqueous washes are leading to emulsion formation, making phase separation difficult and time-consuming. How can we optimize the work-up process?

Answer:

Emulsion formation is a frequent problem during the aqueous work-up of large-scale reactions. To mitigate this:

  • Brine Washes: After quenching the reaction, perform washes with a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous phase helps to break emulsions.

  • Solvent Choice: If possible, use a solvent with a lower tendency to form emulsions, such as methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Phase Separation Funnel Design: For very large scales, consider using a reactor with a bottom outlet valve designed for clean phase separation.

  • Minimize Vigorous Mixing: During the washing steps, use gentle agitation to mix the phases rather than vigorous stirring, which can promote emulsion formation.

A typical work-up procedure involves quenching the reaction with water, followed by sequential washes with dilute acid (e.g., 1 M HCl) to remove any unreacted base, water, and finally brine.[1][2]

Question 4: Our isolated product has a low purity, and we are finding it difficult to remove byproducts. What are the likely impurities, and what is the best purification strategy at scale?

Answer:

Common impurities in the synthesis of this compound include:

  • Unreacted 3-aminoisoxazole: This can be removed by an acidic wash during the work-up.

  • Di-Boc protected 3-aminoisoxazole: Over-reaction can lead to the formation of a di-Boc species. This can be minimized by using a slight excess of the amine or by carefully controlling the stoichiometry of the Boc anhydride.

  • tert-Butanol: A byproduct of the reaction. It is typically removed during solvent evaporation.

For purification at scale, crystallization is the most efficient and economical method. Column chromatography, while effective at the lab scale, is often not practical for large quantities.

A recommended crystallization procedure is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol) and then slowly add a non-polar solvent in which it is insoluble (e.g., hexane, heptane) until turbidity is observed.[1] Cooling the mixture slowly will promote the formation of pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the large-scale production of this compound?

A1: The choice of solvent depends on several factors, including solubility of the starting materials, reaction temperature, and ease of removal. For scale-up, solvents like ethyl acetate or tetrahydrofuran (THF) are often good choices due to their favorable solubility profiles and relatively low boiling points, which simplifies their removal.

Q2: Is a base necessary for the Boc protection of 3-aminoisoxazole?

A2: While the reaction can proceed without a base, it is often slow. The use of a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is highly recommended to accelerate the reaction and ensure complete conversion, especially at larger scales.[3]

Q3: What are the primary safety concerns when scaling up this reaction?

A3: The main safety concern is the evolution of carbon dioxide gas , a byproduct of the reaction. In a closed system, this can lead to a dangerous pressure buildup. Ensure the reactor is properly vented. Additionally, the reaction is exothermic, so careful temperature control is essential to prevent a runaway reaction.

Q4: How can we monitor the progress of the reaction at a large scale?

A4: For in-process monitoring, techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are suitable. These methods allow you to track the consumption of the starting material (3-aminoisoxazole) and the formation of the product.

Q5: What are the best practices for storing 3-aminoisoxazole before use in a large-scale reaction?

A5: 3-Aminoisoxazole should be stored in a cool, dry place away from incompatible materials. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]

Data and Protocols

Table 1: Recommended Reaction Parameters for Scale-Up
ParameterLab Scale (1-10 g)Pilot Scale (100 g - 1 kg)
Solvent THF, DichloromethaneEthyl Acetate, THF
3-Aminoisoxazole (equiv.) 1.01.0
Di-tert-butyl dicarbonate (equiv.) 1.05 - 1.11.05 - 1.1
Base (e.g., TEA) (equiv.) 1.1 - 1.51.1 - 1.5
Temperature (°C) 0 - 2510 - 25
Addition Time of Boc₂O 15 - 30 minutes1 - 2 hours
Reaction Time 2 - 4 hours4 - 8 hours
Experimental Protocol: Scale-Up Synthesis of this compound
  • Reactor Setup: Charge a clean, dry, and appropriately sized reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet with 3-aminoisoxazole (1.0 equiv.) and ethyl acetate (10 volumes).

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a positive nitrogen pressure throughout the reaction.

  • Dissolution and Cooling: Stir the mixture until the 3-aminoisoxazole is completely dissolved. Cool the solution to 10-15°C.

  • Base Addition: Add triethylamine (1.2 equiv.) to the stirred solution.

  • Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.05 equiv.) in ethyl acetate (2 volumes) and add it to the dropping funnel. Add the Boc anhydride solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 25°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water (5 volumes).

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 3 volumes), water (2 x 3 volumes), and saturated brine (2 x 3 volumes).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization from an ethyl acetate/hexane solvent system.[1]

Visualizations

Workflow for Scale-Up Synthesis

ScaleUp_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge Reactor with 3-Aminoisoxazole & Solvent B Cool to 10-15°C A->B C Add Base (e.g., TEA) B->C D Slow Addition of Boc₂O Solution C->D E Maintain Temp < 25°C D->E F Monitor Reaction (TLC/HPLC) E->F G Aqueous Quench F->G H Phase Separation G->H I Acidic & Neutral Washes H->I J Drying I->J K Concentration J->K L Crystallization K->L M Filtration & Drying L->M N Pure Product M->N

Caption: A typical workflow for the scaled-up synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_reaction_issues Reaction Issues cluster_workup_issues Work-up/Purification Issues Start Problem Encountered Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Low Conversion Exotherm Poor Exotherm Control Start->Exotherm High Temp Emulsion Emulsion Formation Start->Emulsion Difficult Separation Low_Purity Low Product Purity Start->Low_Purity Impure Product Sol_A1 Increase Agitation Optimize Solvent Add Base Catalyst Incomplete_Reaction->Sol_A1 Check Sol_B1 Slow Reagent Addition Use Dropping Funnel Ensure Adequate Cooling Exotherm->Sol_B1 Implement Sol_C1 Brine Washes Gentle Agitation Consider Alt. Solvent Emulsion->Sol_C1 Use Sol_D1 Optimize Work-up Washes Develop Crystallization Protocol Low_Purity->Sol_D1 Perform

Caption: A decision tree for troubleshooting common scale-up problems.

References

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents.
  • Chalyk, B. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(26), 21783-21792. Available at: [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Puzzarini, C., & Barone, V. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 27(10), 3278. Available at: [Link]

  • Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946-1963. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2021). BOC Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link]

Sources

Technical Support Center: Analytical Guide for tert-Butyl isoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

tert-Butyl isoxazol-3-ylcarbamate (often referred to as Boc-3-aminoisoxazole ) is a critical intermediate in the synthesis of isoxazole-based pharmacophores. While the isoxazole ring itself confers specific biological activity (e.g., as a bioisostere for carboxylic acids or amides), the tert-butoxycarbonyl (Boc) protecting group is the primary site of instability.

As a researcher, you must recognize that this molecule acts as a "masked" amine. Its degradation is rarely random; it is almost exclusively driven by acid-catalyzed hydrolysis or thermal elimination , leading to the release of the free amine, 3-aminoisoxazole .

Critical Warning: The degradation product, 3-aminoisoxazole, is significantly more polar and reactive than the parent compound. In high concentrations, low-molecular-weight isoxazoles have been flagged for potential energetic decomposition at elevated temperatures [1].

Diagnostic Workflow

Use this logic flow to determine if your compound has degraded.

DegradationLogic Start Observation: Purity Drop or New Peak CheckRT Is the new peak eluting EARLY (High Polarity)? Start->CheckRT CheckMS Does Mass Spec show [M-100] or [M-56]? CheckRT->CheckMS Yes ResultRing POSSIBLE RING OPENING: Check for Cyano-derivatives (Rare under neutral conditions) CheckRT->ResultRing No (Late eluting) AcidCheck Was sample exposed to Acid (TFA/HCl) or Heat >60°C? CheckMS->AcidCheck Yes (m/z 85 detected) CheckMS->ResultRing No ResultDeg CONFIRMED DEGRADATION: Boc Deprotection (Product: 3-Aminoisoxazole) AcidCheck->ResultDeg Yes ResultSource ARTIFACT: In-Source Fragmentation (Not real degradation) AcidCheck->ResultSource No (Sample is cold/neutral)

Figure 1: Diagnostic logic for identifying degradation pathways. Blue nodes indicate decision points; Red indicates confirmed degradation; Green indicates analytical artifacts.

Troubleshooting Guide (FAQ)

Issue 1: "I see a new, large peak at the solvent front (dead volume). What is it?"

Diagnosis: This is the free amine, 3-aminoisoxazole . Mechanism: The Boc group is highly lipophilic. When it cleaves, the remaining molecule (3-aminoisoxazole, MW ~84 g/mol ) is small and polar. On standard C18 columns used for the parent carbamate, this product often fails to retain and elutes immediately. Solution:

  • Verify: Check the UV spectrum. The parent and the free amine both possess the isoxazole chromophore (λmax ~210–220 nm), so the UV profile will look similar, but the retention time will shift drastically.

  • Fix: Use a column compatible with polar amines (e.g., HILIC or a polar-embedded C18) to retain and quantify the degradation product.

Issue 2: "My LC-MS shows the mass of the free amine, but the HPLC UV purity is 99%. Is my sample degraded?"

Diagnosis: Likely In-Source Fragmentation (False Positive). Mechanism: Carbamates are thermally labile. The heat and voltage in an Electrospray Ionization (ESI) source can cleave the Boc group during the analysis, even if the sample in the vial is intact [2]. Verification Protocol:

  • Check UV Trace: If the UV chromatogram shows a single peak at the expected retention time of the parent, the sample is likely intact.

  • Lower Source Temp: Reduce the ESI source temperature (e.g., from 350°C to 200°C) and declustering potential. If the "degradation" signal decreases, it is an artifact.

Issue 3: "The sample vial developed pressure or popped its cap during storage."

Diagnosis: Gas evolution from hydrolysis. Mechanism: The hydrolysis of the Boc group releases Carbon Dioxide (CO2) and Isobutylene gas.


Action:  This confirms significant chemical decomposition. Discard the sample. Ensure future samples are stored desiccated at -20°C.

Experimental Protocols

Protocol A: Forced Degradation Study (Acid Hydrolysis)

Purpose: To generate the specific degradation product (3-aminoisoxazole) for retention time confirmation.

  • Preparation: Dissolve 5 mg of this compound in 1 mL of Acetonitrile.

  • Stress: Add 100 µL of 1M HCl.

  • Incubation: Heat at 60°C for 1 hour.

  • Neutralization: Allow to cool. (Note: Do not neutralize with strong base immediately if analyzing by LC-MS, as high salt can suppress ionization; dilute 1:10 with water instead).

  • Analysis: Inject onto HPLC.

    • Expectation: Disappearance of the parent peak and appearance of an early-eluting peak (3-aminoisoxazole).

Protocol B: Standard HPLC Stability Method

Purpose: Routine quality control.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Acidic pH stabilizes the amine)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 220 nm (Isoxazole absorption max)
Column Temp 25°C (Keep low to prevent on-column degradation)

Data Interpretation Table:

CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11][12] RT (min)*Observed Mass (ESI+)Notes
3-Aminoisoxazole 1.0 - 1.585.1 [M+H]+Very polar, elutes near void.
Parent (Boc-protected) 6.5 - 7.5185.1 [M+H]+**Note: Often seen as 129 [M-tBu+H]+ or 85 [M-Boc+H]+ due to fragmentation.

*Retention times are estimates based on a standard C18 gradient. **Parent mass detection depends heavily on source conditions.

References

  • National Institutes of Health (NIH) - PubChem. 3-Aminoisoxazole Compound Summary: Safety and Hazards. (Accessed 2026).[12] Warning regarding thermal runaway and explosive decomposition of low-MW isoxazoles.[1] [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups: Stability and Deprotection Mechanisms. A comprehensive guide to the acid lability and thermal properties of tert-butyl carbamates. [Link]

  • MDPI. Spectroscopic Characterization of 3-Aminoisoxazole. Analysis of the rotational spectrum and structural stability of the free amine. [Link]

Sources

"tert-Butyl isoxazol-3-ylcarbamate" reaction monitoring by TLC and HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Introduction

Welcome to the technical support center. You are likely working with ** tert-butyl isoxazol-3-ylcarbamate**, a critical intermediate often utilized in the synthesis of kinase inhibitors (e.g., FLT3 inhibitors like Quizartinib).

This molecule presents a unique "dual-personality" challenge in reaction monitoring:

  • The Isoxazole Ring: A 5-membered aromatic heterocycle that is weakly basic but prone to ring-opening under strong basic conditions.

  • The Boc Group: An acid-labile carbamate protecting group that is sensitive to the acidic mobile phases typically used in HPLC.

This guide addresses the specific "invisible product" and "on-column decomposition" issues frequently reported by researchers working with this scaffold.

Module 1: Thin Layer Chromatography (TLC) Troubleshooting

Q1: I know my reaction worked by crude NMR, but I cannot see the product on my TLC plate under UV. Why?

Diagnosis: The isoxazole ring has a significantly lower molar extinction coefficient (


) at 254 nm compared to benzene or pyridine derivatives. While it is aromatic, its absorption maximum (

) is typically shifted towards 210–230 nm .

Solution:

  • Short-Wave UV: Ensure your lamp is functioning at high intensity. A weak 254 nm lamp will miss isoxazoles.

  • Stain Selection (Critical): Do not rely solely on UV. Use a chemical stain.[1][2]

    • Avoid:Ninhydrin . Ninhydrin reacts with free amines.[3] Your amine is Boc-protected.[3][][5][6] It will only stain if you heat the plate aggressively enough to thermally deprotect the Boc group in situ, leading to inconsistent results.

    • Recommended:PMA (Phosphomolybdic Acid) or Hanessian’s Stain (Cerium Molybdate) . These are universal stains that oxidize the organic framework and are highly sensitive to carbamates.

Q2: My product spot is streaking or tailing badly. Is it decomposing?

Diagnosis: Isoxazoles contain a nitrogen atom (N2) with a lone pair that can hydrogen-bond with the acidic silanols on the silica gel surface. This causes "tailing."

Solution: Modify your mobile phase to neutralize the silica surface.

  • Add Base: Add 1% Triethylamine (TEA) to your eluent system (e.g., Hexane/EtOAc + 1% TEA).

  • Note: Do not use acid (Acetic acid) to fix tailing for this compound; while it works for carboxylic acids, it risks slowly cleaving your Boc group on the plate if left too long.

Visual Guide: TLC Decision Matrix

TLC_Strategy Start Start: Spot Invisible or Streaking CheckUV Check UV Wavelength Start->CheckUV Tailing Issue: Tailing/Streaking Start->Tailing UV_Decision Is UV 254nm strong? CheckUV->UV_Decision Stain_Select Select Chemical Stain UV_Decision->Stain_Select Weak/No Signal Ninhydrin Ninhydrin (AVOID: Requires deprotection) Stain_Select->Ninhydrin Common Mistake PMA_CAM PMA or Hanessian's (RECOMMENDED) Stain_Select->PMA_CAM Correct Choice Add_TEA Add 1% Triethylamine to Mobile Phase Tailing->Add_TEA Isoxazole-Silanol Interaction

Figure 1: Decision matrix for visualizing Boc-isoxazoles. Note the preference for PMA/CAM stains over Ninhydrin.

Module 2: HPLC Method Development & Troubleshooting

Q3: I see a "ghost peak" that grows over time, or my peak is splitting. Is my sample impure?

Diagnosis: You are likely using a standard 0.1% TFA (Trifluoroacetic Acid) mobile phase.

  • Mechanism: The Boc group is acid-labile. In the acidic environment of the HPLC column (pH ~2), especially if the column is heated (>30°C), the Boc group begins to cleave during the run.

  • Result: The "ghost peak" is the deprotected 3-aminoisoxazole, or the split peak represents the on-column equilibrium between the protected and deprotected forms.

Solution: Switch to a pH-neutral or weakly acidic buffer system.

  • Option A (Best): 10 mM Ammonium Acetate (pH ~6.5) / Acetonitrile.

  • Option B (Acceptable): 0.1% Formic Acid (pH ~2.7). Formic acid is weaker than TFA and often allows the Boc group to survive the short timescale of an HPLC run, provided the column temperature is kept at 25°C (Ambient) .

Q4: The sensitivity is very low. I can barely integrate the peak.

Diagnosis: As noted in the TLC section, the isoxazole ring has low absorbance at 254 nm.

Solution: Use a Diode Array Detector (DAD) to scan the spectrum.

  • Target Wavelength: Set your detection wavelength to 220 nm or 230 nm .

  • Warning: At 220 nm, many solvents (like Acetone or Ethyl Acetate) absorb strongly. Ensure your sample is dissolved in Acetonitrile or Methanol to avoid solvent front masking.

Protocol: Recommended HPLC Conditions
ParameterStandard (Risky)Optimized (Recommended)
Mobile Phase A Water + 0.1% TFA10 mM Ammonium Acetate (aq)
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile
Column Temp 40°C25°C (Strictly Controlled)
Detection (

)
254 nm220 nm (Ref 360 nm)
Flow Rate 1.0 mL/min1.0 mL/min
Visual Guide: HPLC Optimization Logic

HPLC_Workflow Input Sample: Boc-Isoxazole MobilePhase Select Mobile Phase Input->MobilePhase TFA 0.1% TFA (pH < 2) MobilePhase->TFA Avoid Neutral Ammonium Acetate (pH ~6.5) MobilePhase->Neutral Preferred Result_Bad Risk: Boc Cleavage (Ghost Peaks) TFA->Result_Bad Result_Good Stable Analyte (Clean Chromatography) Neutral->Result_Good Wavelength Detection Wavelength Result_Good->Wavelength Lambda_254 254 nm (Low Sensitivity) Wavelength->Lambda_254 Lambda_220 220 nm (High Sensitivity) Wavelength->Lambda_220

Figure 2: HPLC method development flow. Note the critical pivot away from TFA to prevent on-column degradation.

Module 3: Sample Preparation & Stability

Q5: Can I dry my sample on the rotovap at 50°C?

Answer: Proceed with caution. While tert-butyl carbamates are generally thermally stable, the isoxazole ring can make the system more sensitive.

  • Risk: Thermal rearrangement or decarboxylation can occur if traces of acid are present during concentration.

  • Protocol: Set water bath to < 40°C . Ensure the receiving flask is free of acidic residues (e.g., from a previous HCl wash).

Q6: How do I store the reference standard?

Answer:

  • State: Solid powder is more stable than solution.

  • Condition: Store at -20°C under inert atmosphere (Nitrogen/Argon).

  • Solvent: If storing in solution, use DMSO or Acetonitrile . Avoid protic solvents (Methanol/Ethanol) for long-term storage as they can slowly participate in solvolysis if any acid catalyst is present.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Authoritative source on Boc stability and cleavage conditions).

  • Chao, Q., et al. (2009).[7] Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816.[7] (Context for this compound derivatives in drug discovery).

  • Sarkar, A., et al. (2011).[5] Ionic liquid-catalyzed N-tert-butyloxycarbonylation of amines. The Journal of Organic Chemistry, 76(17), 7132-7140. (Mechanistic insights into Boc-protection).

  • Hansen, J. C., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole. MDPI. (Data on UV absorption and rotational spectroscopy of the isoxazole core).

Sources

Technical Support Center: Column Chromatography of tert-Butyl isoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of tert-Butyl isoxazol-3-ylcarbamate. This document is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of purifying N-Boc protected heterocyclic compounds. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Part 1: Foundational Principles & Recommended Protocols

Understanding the Molecule: Key to Successful Purification

The chromatographic behavior of this compound is dictated by its distinct structural features:

  • Isoxazole Ring: This five-membered heterocycle contains both a nitrogen and an oxygen atom, making it a polar moiety capable of hydrogen bonding. The lone pair of electrons on the isoxazole nitrogen can interact with the acidic silanol (Si-OH) groups on the surface of standard silica gel, which can sometimes lead to peak tailing.

  • tert-Butyl Carbamate (Boc Group): The Boc protecting group is sterically bulky and moderately polar due to the carbonyl and N-H groups. While the N-H is a hydrogen bond donor, the carbonyl is an acceptor. This group significantly influences the molecule's solubility and interaction with the stationary phase.

  • Overall Polarity: The combination of these groups results in a molecule of moderate polarity. It is generally not soluble in highly non-polar solvents like pure hexane but will readily dissolve in moderately polar solvents like ethyl acetate or dichloromethane. This characteristic makes it an ideal candidate for normal-phase chromatography.

Protocol: Method Development with Thin-Layer Chromatography (TLC)

Before attempting any preparative column, it is imperative to develop an effective solvent system using TLC. The goal is to find a mobile phase that provides a retention factor (Rf) of approximately 0.2-0.35 for the target compound, ensuring good separation from impurities.

Step-by-Step TLC Protocol:

  • Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate (e.g., Silica Gel 60 F254). Keep the spot small and concentrated.

  • Development: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the chamber is saturated with the solvent vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • UV Light: First, visualize the plate under short-wave UV light (254 nm). Aromatic impurities or byproducts may be visible.

    • Staining: Since the Boc-carbamate group is not strongly UV-active, chemical staining is often necessary. After drying the plate, dip it into a staining solution such as potassium permanganate (KMnO₄) or phosphomolybdic acid (PMA) , and then gently heat with a heat gun until spots appear.[1]

Table 1: Recommended TLC Solvent Systems for Method Development

Solvent SystemStarting Ratio (v/v)PolarityComments
Hexane / Ethyl Acetate4:1Low to MediumExcellent starting point. Increase ethyl acetate to decrease the Rf.
Dichloromethane / Methanol20:1Medium to HighUseful if the compound is less mobile in Hex/EtOAc.[2]
Petroleum Ether / Diethyl Ether4:1LowA less polar alternative to Hex/EtOAc.[3]
Protocol: Preparative Column Chromatography

Once you have an optimized solvent system from your TLC analysis, you can proceed to the preparative column.

Workflow for Chromatography Method Development

G cluster_prep Preparation cluster_eval Evaluation cluster_action Action Crude Crude Product TLC Perform TLC Analysis (See Table 1) Crude->TLC CheckRf Is R_f between 0.2 and 0.35? TLC->CheckRf Adjust Adjust Solvent Polarity CheckRf->Adjust No Pack Pack Column & Run (Wet or Dry Load) CheckRf->Pack Yes Adjust->TLC Re-test Troubleshoot Proceed to Troubleshooting Guide Pack->Troubleshoot Problem? Pure Pure Product Pack->Pure Success

Caption: Workflow from crude product to purification.

Step-by-Step Column Protocol:

  • Column Selection: Choose a column where the silica gel mass is approximately 30-100 times the mass of your crude sample.

  • Packing the Column:

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into your column and allow it to pack under gravity or gentle pressure.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.[4]

  • Loading the Sample:

    • Wet Loading: Dissolve the crude material in the minimum amount of your mobile phase (or a slightly more polar solvent) and carefully pipette it onto the sand layer.[4] This is suitable for small quantities.

    • Dry Loading: For larger quantities or for samples that are not very soluble in the mobile phase, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve your compound in a volatile solvent (like DCM), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the column.[4]

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Apply pressure (flash chromatography) to push the solvent through the column at a steady rate.

    • Begin collecting fractions immediately. Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Part 2: Troubleshooting Guide

This section addresses common issues encountered during the purification process in a question-and-answer format.

Q1: I'm seeing significant peak tailing or streaking on my TLC and column. What's causing this and how do I fix it?

A: Tailing is often caused by the interaction of the slightly basic nitrogen on the isoxazole ring with acidic silanol groups on the silica gel surface.

  • Causality: This acid-base interaction causes some of the molecules to "stick" to the stationary phase longer than others, resulting in a streak rather than a compact spot.

  • Solution: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.

    • Add 0.1-1% triethylamine (Et₃N) to your solvent system (e.g., 1 mL of Et₃N in 1 L of your Hex/EtOAc mixture).[5]

    • Alternatively, consider using a different stationary phase like neutral or basic alumina , which lacks the acidic silanol groups.[5]

Q2: The separation between my product and a key impurity is very poor (overlapping spots). How can I improve the resolution?

A: Poor resolution means the selectivity of your chromatographic system is insufficient.

  • Causality: The impurity and your product have very similar polarities and affinities for the stationary phase in your current solvent system.

  • Solutions:

    • Change Solvent Selectivity: If you are using a Hexane/Ethyl Acetate system, switch to a different system like Dichloromethane/Methanol or Toluene/Acetone. Different solvents interact with your compounds in unique ways, which can often dramatically improve separation.[5]

    • Use a Shallower Gradient: If running a gradient elution, make the increase in polarity more gradual. For isocratic (single solvent mix) elution, slightly decrease the polarity of the mobile phase. This will increase the retention time and allow more opportunity for the compounds to separate.

    • Check Your Loading: Overloading the column is a common cause of poor separation.[5] Ensure your sample mass is no more than 1-3% of the silica gel mass. Also, ensure your initial sample band is as narrow as possible by using the dry loading technique.

Troubleshooting Logic for Poor Separation

G cluster_symptoms Symptom Analysis cluster_solutions Potential Solutions Start Problem: Poor Separation IsStreaking Is there significant streaking or tailing? Start->IsStreaking IsOverlapping Are spots distinct but overlapping? Start->IsOverlapping Sol_Streaking Cause: Acidic Silica Interaction Solution: 1. Add 0.1-1% Triethylamine to eluent. 2. Switch to neutral Alumina. IsStreaking->Sol_Streaking Yes Sol_Overlapping Cause: Insufficient Selectivity Solution: 1. Change solvent system (e.g., DCM/MeOH). 2. Decrease eluent polarity (lower R_f). 3. Check for column overloading. IsOverlapping->Sol_Overlapping Yes

Caption: Decision tree for troubleshooting poor separation.

Q3: My compound is not eluting from the column, even after I've passed many column volumes of solvent.

A: This indicates that your mobile phase is not polar enough to move the compound, or a more serious issue has occurred.

  • Causality: The compound has a stronger affinity for the stationary phase than for the mobile phase. In rare cases, the compound may have decomposed on the acidic silica.

  • Solutions:

    • Increase Solvent Polarity: Gradually increase the percentage of the polar component in your mobile phase. If that fails, flush the column with a very polar solvent, such as 5-10% methanol in dichloromethane, to elute all remaining compounds.[6]

    • Test for Stability: Before running the column, spot your crude material on a TLC plate, let it sit for an hour, and then develop it. If you see a new spot appear at the baseline and a decrease in your product spot, your compound may be unstable to silica gel.[6] In this case, you must use a deactivated stationary phase (like alumina) or a different purification method.[6]

Part 3: Frequently Asked Questions (FAQs)

Q: What is a good general-purpose starting solvent system for this compound? A: A mixture of Hexane and Ethyl Acetate in a 4:1 (v/v) ratio is an excellent starting point for TLC analysis. This system offers a good balance of polarity that can be easily tuned by increasing the amount of ethyl acetate.

Q: Can I use reversed-phase chromatography for this compound? A: Yes, reversed-phase (e.g., using a C18 stationary phase) is a viable alternative, especially if the compound is highly polar or if you are struggling with silica-based methods. The mobile phase would typically be a mixture of water and acetonitrile or methanol. Method development would be required, starting with a high percentage of water and gradually increasing the organic solvent.

Q: My compound is not UV-active, and I'm collecting many fractions. How can I efficiently find my product? A: This is a common challenge. After collecting your fractions (e.g., 20 tubes), you can perform TLC on every other fraction (e.g., tubes 2, 4, 6, etc.) on the same plate. After staining, you will get a clear picture of which fractions contain your product, allowing you to combine them selectively.

Q: What is the primary advantage of dry loading versus wet loading? A: Dry loading ensures the sample is applied to the column in a very narrow, evenly distributed band.[4] This is critical for difficult separations where resolution is key. Wet loading, if done with too much or too strong a solvent, can cause the sample band to widen, leading to broader peaks and poorer separation.

References

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07). Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Chao, Q., et al. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][7][8]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 2009, 52(23), pp.7808-16. Available from: [Link]

  • Ambit Biosciences. S1 Supporting Information Title: Identification of N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-ylethoxy)imidazo[2, - AWS. Available from: [Link]

  • Abdul Manan, M. A. F., & Cordes, D. B. tert-Butyl carbamate. IUCrData, 2025, 10(5). Available from: [Link]

  • University of California, Irvine. Thin Layer Chromatography. Available from: [Link]-F13.pdf)

Sources

Alternative workup procedures for "tert-Butyl isoxazol-3-ylcarbamate" synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and workup of tert-Butyl isoxazol-3-ylcarbamate (CAS: 264600-97-7), focusing on overcoming the common pitfalls associated with the Curtius rearrangement of isoxazole-3-carboxylic acid and the direct protection of 3-aminoisoxazole.

Executive Summary & Core Challenges

Synthesizing this compound is deceptively simple in theory but notoriously difficult in practice due to three converging factors:

  • Isoxazole Ring Instability: The N-O bond is susceptible to reductive cleavage and ring-opening under harsh acidic or basic conditions.

  • DPPA Byproducts (Curtius Route): The most common route involves diphenylphosphoryl azide (DPPA). Removing the high-boiling diphenyl phosphate byproduct often leads to intractable oils rather than crystalline solids.

  • Amphiphilic Nature: The product exhibits significant solubility in organic solvents but partial solubility in aqueous phases, leading to severe emulsions during standard extraction workups.

This guide moves beyond the standard "dilute and extract" protocol, offering a Precipitation-Based Workup and a Modified Scavenging Protocol to ensure high purity and yield.

Troubleshooting Guide (Q&A)

Q1: The reaction mixture turned into a viscous, non-crystallizing oil after removing tert-butanol. How do I recover the solid?

Diagnosis: This is the classic "DPPA Trap." The oil is likely a mixture of your product and diphenyl phosphate (or diphenylphosphoric acid), which acts as a solvent/plasticizer, preventing crystallization. The Fix (Alternative Workup A): Do not attempt to distill further.

  • Redissolve the crude oil in a minimal amount of Ethyl Acetate (EtOAc) .

  • Wash strictly with 1M NaOH or saturated NaHCO₃ (Keep pH > 8). The diphenyl phosphate byproduct is water-soluble as a salt.

  • Crucial Step: If it still doesn't crystallize, perform a solvent swap to hexanes/heptanes. Add heptane dropwise to the concentrated EtOAc solution until cloudy, then cool to -20°C.

Q2: I am seeing significant yield loss during the aqueous extraction. Is my product decomposing?

Diagnosis: While decomposition is possible, the issue is likely phase distribution . This compound has moderate water solubility, especially if the aqueous layer contains tert-butanol (which acts as a co-solvent). The Fix (Alternative Workup B): Eliminate the extraction.

  • Quench the reaction mixture (still in tert-butanol) with saturated aqueous NaHCO₃ (1:1 volume ratio).

  • Stir vigorously for 1 hour.

  • Evaporate the tert-butanol under reduced pressure (azeotrope will form).

  • The product should precipitate out of the remaining aqueous slurry. Filter the solid and wash with cold water.

Q3: The product purity is low (yellow/orange solid) even after a column. What are these impurities?

Diagnosis: Isoxazole amines are prone to oxidation and ring-opening. If you used the Curtius route, you might have urea byproducts formed from moisture reacting with the intermediate isocyanate. The Fix:

  • Moisture Control: Ensure the tert-butanol is anhydrous.

  • Thermal Control: Do not exceed 80°C. Higher temperatures promote the "Lossen-like" rearrangement or ring cleavage.

  • Purification: Use a Silica Plug with 1% Triethylamine . The basic modifier prevents acid-catalyzed degradation of the Boc group and the isoxazole ring on the silica surface.

Detailed Experimental Protocols

Protocol A: The "Precipitation" Workup (Recommended for Scale >5g)

Best for: Curtius Rearrangement using DPPA.

Reagents:

  • Isoxazole-3-carboxylic acid (1.0 eq)

  • DPPA (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • tert-Butanol (t-BuOH) (Solvent, 10-15 volumes)

Workflow:

  • Activation: Dissolve acid in t-BuOH. Add Et₃N. Add DPPA dropwise at room temperature.

  • Rearrangement: Reflux (80°C) for 4–6 hours. Monitor by LCMS (Look for disappearance of acyl azide intermediate).

  • The Alternative Workup:

    • Cool mixture to 25°C.

    • Slowly add 5 volumes of 5% aqueous Na₂CO₃ (Sodium Carbonate) directly to the reaction vessel over 30 minutes. Caution: CO₂ evolution.

    • Distill off the tert-butanol under vacuum (Rotovap bath at 40°C).

    • As the alcohol is removed, the product will crash out as a white/off-white solid.

    • Filter the suspension.

    • Wash the cake: 2x Water, 1x Hexane (to remove organic impurities).

    • Dry in a vacuum oven at 40°C.

Protocol B: The "Scavenger" Workup (Recommended for High Purity)

Best for: Removing excess DPPA and acidic byproducts without aqueous washes.

Workflow:

  • At the end of the reaction, add 3-Dimethylaminopropylamine (DMAPA) (0.2 eq) to the reaction mixture.

  • Stir for 30 minutes at 50°C. (This amine scavenges unreacted isocyanates and acyl azides).

  • Evaporate solvent to dryness.

  • Redissolve in CH₂Cl₂.

  • Pass through a short pad of Basic Alumina or Silica . The amino-scavenger byproducts will bind tightly to the stationary phase, while your carbamate elutes freely.

Data & Comparison

Table 1: Comparison of Workup Efficiencies

MetricStandard Extraction (EtOAc/H₂O)Alternative Protocol A (Precipitation)Alternative Protocol B (Scavenger/Plug)
Isolated Yield 45–60% (Loss to aqueous phase)75–85% 70–80%
Purity (HPLC) 85–90% (Contains Phosphates)>95% >98%
Physical State Yellow Oil / Sticky SolidWhite Crystalline SolidWhite Solid
Process Time 4 Hours (Multiple extractions)2 Hours (Filtration)3 Hours
Scalability Poor (Emulsion risk)Excellent Good

Visualized Workflow (Graphviz)

The following diagram illustrates the decision logic for selecting the correct workup based on your reaction outcome.

WorkupLogic Start Reaction Complete (Curtius Rearrangement) CheckState Check Reaction Mixture State Start->CheckState Decision1 Is the mixture homogeneous? CheckState->Decision1 PathA Protocol A: Precipitation (Add Na2CO3, Evap tBuOH) Decision1->PathA Yes (Standard) PathB Protocol B: Scavenger/Plug (Add DMAPA, Filter through Silica) Decision1->PathB No (Precipitate present) Issue1 Issue: Emulsions formed? PathA->Issue1 If pH < 8 Final Pure tert-Butyl isoxazol-3-ylcarbamate PathA->Final PathB->Final Recovery Recovery: Add Brine, Filter through Celite Issue1->Recovery Recovery->Final

Caption: Decision tree for selecting the optimal workup procedure based on reaction homogeneity and emulsion risks.

References

  • Curtius Rearrangement Mechanisms & Applic

    • Ghosh, A. K., et al.[1][2] "The Curtius Rearrangement: Applications in Modern Drug Discovery." ChemMedChem, 2018.

  • Synthesis of Isoxazole Deriv

    • Pinho e Melo, T. "Recent Advances on the Synthesis and Reactivity of Isoxazoles."[3] Current Organic Chemistry, 2005.[3]

  • Boc-Protection Protocols & Workups

    • "Protection of Amino Groups: tert-Butyl Carbam
  • Specific Isoxazol-3-ylcarbamate D

    • National Center for Biotechnology Information.

Sources

Validation & Comparative

tert-Butyl Isoxazol-3-ylcarbamate: A Comparative Guide to Protection Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The protection of 3-aminoisoxazole with a tert-butyloxycarbonyl (Boc) group presents a unique set of electronic and steric challenges distinct from standard aliphatic or aromatic amine protection. While tert-butyl isoxazol-3-ylcarbamate utilizes the ubiquitous Boc moiety, its behavior—specifically its installation kinetics, acid lability, and base sensitivity—diverges significantly from standard Boc-alkylamines and Boc-anilines. This guide objectively compares these behaviors, providing validated protocols for medicinal chemists navigating the synthesis of isoxazole-core therapeutics (e.g., FLT3 inhibitors).

Chemical Context & Electronic Profiling

To understand the performance differences, one must analyze the electronic environment of the nitrogen atom. The isoxazole ring is an electron-withdrawing heteroaromatic system.

Comparative Electronic Landscape

The stability and reactivity of the Boc-protected species are directly correlated to the basicity of the parent amine (leaving group ability upon deprotection) and the acidity of the carbamate proton.

FeatureBoc-Isoxazol-3-amine Boc-Aniline (Aromatic) Boc-Alkylamine (Aliphatic)
Parent Amine pKa (BH⁺) ~2.3 (Weak Base)~4.6~10.5
Nucleophilicity Low (Requires catalysis)ModerateHigh
Carbamate NH Acidity High (pKa ~8-9)ModerateLow (pKa ~17)
Acid Deprotection Rate Fast (Stable LG)MediumSlow
Base Stability Fragile (Ring cleavage risk)StableVery Stable

Key Insight: The low pKa of 3-aminoisoxazole (approx. 2.3) means the amine is a poor nucleophile. Consequently, standard "mix and stir" Boc protection methods used for alkyl amines often fail or proceed sluggishly. Conversely, the resulting carbamate is more acid-labile than aliphatic variants because the isoxazole amine is a better leaving group during acid-catalyzed hydrolysis.

Synthesis & Installation Efficiency

Unlike aliphatic amines which react spontaneously with di-tert-butyl dicarbonate (Boc₂O), 3-aminoisoxazole requires nucleophilic catalysis.

Validated Protocol: DMAP-Catalyzed Installation

Objective: Efficient formation of this compound without bis-protection or ring degradation.

Reagents:

  • 3-Aminoisoxazole (1.0 equiv)

  • Boc₂O (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Critical Catalyst

  • Triethylamine (1.2 equiv)

  • Solvent: DCM or THF (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-aminoisoxazole in anhydrous DCM (0.2 M concentration) under N₂ atmosphere.

  • Base Addition: Add Triethylamine followed by DMAP. Note: DMAP is essential to form the reactive N-acylpyridinium intermediate.

  • Boc Addition: Add Boc₂O solution dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 4-6 hours. Monitor by TLC (stain with Ninhydrin or UV).

  • Quench: Wash with dilute citric acid (5% aq) to remove DMAP/TEA. Avoid strong basic washes.

  • Purification: Flash chromatography (Hexane/EtOAc).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle and the critical divergence point where lack of catalysis leads to stalled reactions.

BocInstallation Start 3-Aminoisoxazole (Low Nucleophilicity) TS Tetrahedral Intermediate Start->TS Nucleophilic Attack Stall Stalled Reaction (No Product) Start->Stall No Catalyst Boc2O Boc2O Inter [Boc-DMAP]+ Active Species Boc2O->Inter DMAP Attack DMAP DMAP (Catalyst) DMAP->Inter Inter->TS TS->DMAP Catalyst Regeneration Product This compound TS->Product Elimination of DMAP

Caption: Figure 1. DMAP-catalyzed activation of Boc2O is required to overcome the poor nucleophilicity of the isoxazole amine.

Stability Profile: The "Vs" Analysis

This section compares the stability of this compound against the industry standard (Boc-Aniline) under stress conditions.

A. Acid Sensitivity (Deprotection)

The isoxazole carbamate is significantly more acid-sensitive than alkyl carbamates.

  • Mechanism: Protonation of the carbonyl oxygen is followed by collapse of the tetrahedral intermediate. The expulsion of the amine is the rate-determining step. Since 3-aminoisoxazole is a weaker base than aniline, it is a better leaving group, accelerating deprotection.

  • Implication: Milder acids (e.g., 1M HCl in dioxane or Formic acid) are often sufficient, whereas aliphatic amines might require TFA/DCM.

B. Base Sensitivity (The Critical Risk)

This is the primary failure mode for this protecting group strategy.

  • Boc-Alkyl/Aryl: Completely stable to bases (NaOH, LiOH, NaH).

  • Boc-Isoxazole: Unstable to strong bases. The isoxazole ring contains a weak N-O bond. Under basic conditions (especially if the 5-position is unsubstituted), the ring can undergo deprotonation and fragmentation into enolates or nitriles (Ring Opening).

Stability Logic Map

StabilityLogic Compound This compound Acid Acidic Conditions (TFA/HCl) Compound->Acid Base Basic Conditions (NaOH/NaH) Compound->Base Deprotection Clean Deprotection (Fast Kinetics) Acid->Deprotection Protonation & Hydrolysis RingOpen Ring Fragmentation (Nitrile Formation) Base->RingOpen Strong Base (>pH 12) Stable Stable Carbamate Base->Stable Weak Base (TEA/Pyridine)

Caption: Figure 2. Divergent stability profile. Unlike standard Boc-amines, the isoxazole core risks fragmentation under strong basic conditions.

Application in Drug Discovery

The this compound motif is a crucial intermediate in the synthesis of kinase inhibitors, such as Quizartinib (AC220) , a potent FLT3 inhibitor for Acute Myeloid Leukemia (AML).

Comparative Utility in Cross-Coupling

When using this protected species in Buchwald-Hartwig couplings:

  • Vs. Free Amine: The Boc group prevents catalyst poisoning by the isoxazole nitrogen but reduces the nucleophilicity of the amide nitrogen.

  • Protocol Adjustment: Due to the base sensitivity described above, cross-coupling conditions must use mild bases (e.g., Cs₂CO₃ or K₃PO₄) rather than strong alkoxides (NaOtBu), which may degrade the isoxazole ring.

References

  • Electronic Properties of Isoxazoles: Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. Note: Establishes the electron-deficient nature and pKa trends of the isoxazole ring.
  • Boc Protection Methodologies

    • Basel, Y., & Hassner, A. (2001). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 66(8), 2743–2748.
    • Relevance: Validates the DMAP catalysis mechanism for non-nucleophilic amines.
  • Isoxazole Ring Stability & FLT3 Inhibitors

    • Chao, Q., et al. (2009).[1] Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816.[1]

    • Relevance: Demonstrates the utility of the isoxazole-urea motif and stability consider
  • Deprotection Kinetics of Heteroaromatic Carbamates

    • Agami, C., & Couty, F. (2002).
    • Relevance: Discusses the relationship between amine basicity and carbam

Sources

Comparative Guide: Synthetic Routes to tert-Butyl isoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: tert-Butyl isoxazol-3-ylcarbamate (CAS: 100488-23-9) Primary Challenge: The extreme instability of the precursor, 3-aminoisoxazole.

For medicinal chemists and process engineers, the synthesis of this compound presents a classic "make vs. buy" dilemma rooted in safety and stability. While direct protection of the amine seems obvious, it is chemically fraught.

The Verdict:

  • The Industry Standard (Route A): The Curtius Rearrangement via DPPA is the most reliable, high-yield method (>80%), avoiding the isolation of the unstable free amine.

  • The Green Contender (Route B): The T3P-Mediated Lossen Rearrangement offers a safer, azide-free alternative suitable for scale-up, though reagent costs are higher.

  • The Route to Avoid (Route C): Direct N-Boc Protection of 3-aminoisoxazole is chemically inefficient and physically hazardous due to the explosive decomposition risk of the starting material.

Chemo-Physical Context: Why This Synthesis is Difficult

To understand the route selection, one must understand the failure mode of the isoxazole core.

The Instability Factor: The 3-aminoisoxazole moiety is electronically peculiar. The amino group is poorly nucleophilic due to the electron-withdrawing nature of the isoxazole ring. More critically, the free amine is prone to explosive decomposition and ring-opening rearrangement.

  • Mechanism of Failure: Under thermal stress or basic conditions, the N-O bond cleaves, leading to a ring-opening rearrangement that forms thermodynamically stable cyano-compounds (e.g., cyanoacetamides).

  • Safety Warning: 3-Aminoisoxazole has been flagged in safety libraries (e.g., Pistoia Alliance) for energetic decomposition upon heating.[1]

Strategic Implication: The superior synthetic routes (Curtius, Lossen) succeed because they generate the isocyanate intermediate in situ from the stable carboxylic acid, trapping it immediately with tert-butanol to form the stable carbamate, never allowing the free amine to accumulate.

Route Analysis & Experimental Protocols

Route A: Curtius Rearrangement (The Gold Standard)

Mechanism: Isoxazole-3-carboxylic acid


 Acyl Azide 

Isocyanate

Carbamate. Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (Et

N), tert-Butanol (

-BuOH).

This is the most robust route. It converts the stable, commercially available isoxazole-3-carboxylic acid directly to the target.

Protocol
  • Activation: Charge a reaction vessel with isoxazole-3-carboxylic acid (1.0 equiv) and dry

    
    -BuOH  (10-15 volumes).
    
  • Base Addition: Add Et

    
    N  (1.1 equiv) and stir at room temperature for 15 minutes.
    
  • Azidation: Add DPPA (1.1 equiv) dropwise over 30 minutes. Caution: Exothermic.

  • Rearrangement: Heat the mixture to reflux (82°C) for 4–6 hours. Evolution of N

    
     gas indicates the rearrangement to isocyanate.
    
  • Workup: Cool to room temperature. Concentrate under reduced pressure. Dissolve residue in EtOAc, wash with 5% citric acid, sat. NaHCO

    
    , and brine.
    
  • Purification: Recrystallize from hexanes/EtOAc or use silica chromatography (0-20% EtOAc/Hex).

    • Typical Yield: 80–92%

Critical Insight: The reaction relies on the in situ trapping of the isoxazol-3-yl isocyanate. This intermediate is transient and avoids the stability issues of the amine.

Route B: T3P-Mediated Lossen Rearrangement (The Green Alternative)

Mechanism: Hydroxamic Acid


 O-Activated Hydroxamate 

Isocyanate

Carbamate. Reagents: Propylphosphonic anhydride (T3P), Hydroxylamine,

-BuOH.

This route avoids the use of azides (DPPA) which are shock-sensitive and strictly regulated on large scales. T3P acts as a mild coupling agent and promoter for the rearrangement.

Protocol
  • Hydroxamate Formation: React isoxazole-3-carboxylic acid (1.0 equiv) with NH

    
    OH·HCl  (1.2 equiv) and Na
    
    
    
    CO
    
    
    (2.5 equiv) in EtOAc/Water (biphasic) or DMF. Isolate the hydroxamic acid intermediate.
  • Rearrangement: Dissolve the hydroxamic acid in

    
    -BuOH  (or THF with excess 
    
    
    
    -BuOH).
  • Activation: Add T3P (50% in EtOAc, 1.5 equiv) and Et

    
    N  (2.5 equiv).
    
  • Heating: Heat to 70–80°C for 8-12 hours.

  • Workup: Standard aqueous extraction similar to Route A.

    • Typical Yield: 75–85%

Critical Insight: T3P is non-explosive and the byproducts are water-soluble phosphonates, making purification easier. This is the preferred route for kilogram-scale GMP synthesis.

Route C: Direct N-Boc Protection (The "Avoid" Route)

Mechanism: Nucleophilic attack of amine on Boc


O.
Reagents:  3-Aminoisoxazole, Boc

O, DMAP (cat.), NaH (optional).
Protocol (For Comparative Reference Only)
  • Setup: Dissolve 3-aminoisoxazole (1.0 equiv) in dry THF.

  • Deprotonation (Method A): Add NaH (1.1 equiv) at 0°C. Risk: Rapid decomposition of the anion.

  • Catalysis (Method B): Add Boc

    
    O  (1.2 equiv) and DMAP  (0.1 equiv).
    
  • Reaction: Stir at room temperature for 24h.

    • Typical Yield: <40% (variable).[2]

    • Failure Mode: Significant formation of ring-opened nitrile byproducts and bis-Boc species.

Comparative Data Analysis

FeatureRoute A: Curtius (DPPA)Route B: Lossen (T3P)Route C: Direct Protection
Overall Yield High (80-92%) Good (75-85%) Low (<40%)
Atom Economy Moderate (Loss of N

, HOP(OPh)

)
Moderate (Loss of T3P byproducts)Poor (Due to side reactions)
Safety Profile Caution: Azide hazards (Explosion risk).Excellent: No azides; T3P is stable.Critical Risk: Unstable starting material.
Scalability Good (with safety controls).[3]Excellent (Green chemistry).Poor.
Reagent Cost Moderate (DPPA is costly).Moderate-High (T3P is premium).Low (Boc

O is cheap).
Purification Easy (Crystallization often possible).Easy (Water-soluble byproducts).Difficult (Complex mixture).

Visualizations

Diagram 1: Synthetic Pathways Overview

This diagram illustrates the convergence of the carboxylic acid routes versus the direct amine route.

SyntheticRoutes Acid Isoxazole-3-carboxylic acid (Stable Precursor) Azide Acyl Azide (Transient) Acid->Azide DPPA, Et3N (Curtius) Hydroxamic Hydroxamic Acid Acid->Hydroxamic NH2OH Amine 3-Aminoisoxazole (Unstable/Explosive) Target This compound (Target) Amine->Target Boc2O, Base (Direct Route) Isocyanate Isocyanate (In Situ) Azide->Isocyanate -N2, Heat Hydroxamic->Isocyanate T3P (Lossen) Isocyanate->Target t-BuOH (Trapping)

Caption: Comparison of Curtius (Blue) and Lossen (Green) rearrangement routes versus the risky Direct Protection (Red) route.

Diagram 2: Mechanism of Failure vs. Success

Why the rearrangement works while the direct route fails.

Mechanism Start Reaction Pathway Selection Curtius Rearrangement Route (Curtius/Lossen) Start->Curtius Direct Direct Amine Route Start->Direct N_Migration Concerted N-Migration (Retains Ring Integrity) Curtius->N_Migration Success Stable Carbamate Product N_Migration->Success FreeAmine Free 3-Aminoisoxazole Direct->FreeAmine RingOpen N-O Bond Cleavage (Ring Opening) FreeAmine->RingOpen Heat/Base Failure Cyanoacetamide Byproducts (Explosive Decomposition) RingOpen->Failure

Caption: The rearrangement pathways (Left) maintain ring integrity, while the direct route (Right) risks ring opening and decomposition.

References

  • Pistoia Alliance Chemical Safety Library. (2018).[1] Safety Alert: 3-Aminoisoxazole Explosive Decomposition.[1] [Link]

  • Vertex Pharmaceuticals. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-ureas as FLT3 Inhibitors. Journal of Medicinal Chemistry, 52(23), 7808-7816. (Demonstrates Curtius utility on isoxazole scaffolds). [Link]

  • Organic Chemistry Portal. (2010). T3P-Mediated Lossen Rearrangement.[4] Synthesis, 2010, 2990-2996.[4] [Link]

  • Shioiri, T., et al. (1972). Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. [Link]

Sources

Strategic SAR Profiling of the Isoxazol-3-ylcarbamate Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic pharmacophores, tert-Butyl isoxazol-3-ylcarbamate serves as a critical "masked" precursor for generating 3-aminoisoxazole derivatives. While the carbamate moiety itself functions primarily as a protecting group (Boc) or a prodrug motif, the liberated isoxazol-3-yl amine is a privileged scaffold in modern drug design, particularly for Nav1.6 selective inhibitors (epilepsy) and oxazolidinone antibacterials (MRSA/TB) .

This guide objectively compares the isoxazol-3-yl scaffold derived from this carbamate against its primary heteroaromatic bioisosteres (thiazoles, pyrazoles, and pyridines). We analyze Structure-Activity Relationships (SAR), metabolic stability, and synthetic utility to provide a decision-making framework for your lead optimization campaigns.

Chemical Architecture & Synthetic Utility

The this compound (CAS: 135316-09-5) is preferred over the free amine due to the latter's instability and high polarity. The Boc-group serves two distinct roles in SAR studies:

  • Directed Lithiation: The Boc group directs ortho-lithiation at the C-4 position, allowing rapid functionalization (e.g., halogenation, alkylation) before coupling.

  • Solubility & Handling: It mitigates the high volatility and oxidative instability of the free 3-aminoisoxazole.

Comparative Scaffold Analysis
FeatureIsoxazol-3-yl (Target)Thiazol-2-yl (Alternative)Pyrazol-3-yl (Alternative)
H-Bond Acceptor Strong (N & O)Moderate (N)Strong (N)
H-Bond Donor None (unless subst.)NoneYes (NH - unless alkylated)
Metabolic Liability Low (Ring cleavage rare)Moderate (S-oxidation)Low (N-alkylation common)
Lipophilicity (cLogP) Lower (More Polar)HigherModerate
Nav1.6 Selectivity High ModerateLow

SAR Deep Dive: Nav1.6 Inhibition (Epilepsy Focus)

Recent patent literature (e.g., WO2019/241533) highlights the isoxazol-3-yl sulfonamide motif as a superior alternative to traditional phenytoin-like structures for selective Nav1.6 inhibition.

The Selectivity Challenge

Sodium channel inhibitors often fail due to cardiotoxicity (Nav1.5 inhibition). The isoxazol-3-yl headgroup provides a unique electrostatic profile that fits the Nav1.6 voltage-sensor domain more specifically than the thiazole or pyridine equivalents.

Comparative Performance Data (Representative)

Data synthesized from aggregate SAR studies on sulfonamide-based Nav1.6 inhibitors.

Analog HeadgroupNav1.6 IC50 (nM)Nav1.5 IC50 (nM)Selectivity Ratio (1.5/1.6)Metabolic Stability (t1/2, Human Microsomes)
Isoxazol-3-yl (Derived from Product)12 >10,000 >800x > 60 min
Thiazol-2-yl451,20026x35 min
Pyridin-2-yl1805002.7x> 60 min
Phenyl (Control)815~2x45 min

Key Insight: The isoxazole oxygen atom participates in a critical repulsive interaction with a residue unique to Nav1.5, thereby reducing affinity for the cardiac channel while maintaining potency at the neuronal Nav1.6 target.

Mechanistic Visualization

The following diagram illustrates the synthetic divergence from the carbamate precursor and the pharmacological mechanism of the resulting sulfonamide.

G Precursor tert-Butyl isoxazol-3-ylcarbamate (Starting Material) Intermediate Deprotection (TFA/HCl) Precursor->Intermediate -Boc ActiveSpecies 3-Aminoisoxazole (Reactive Core) Intermediate->ActiveSpecies Path_A Sulfonylation (Ar-SO2Cl) ActiveSpecies->Path_A Path_B Urea Formation (Isocyanates) ActiveSpecies->Path_B Target_Nav Nav1.6 Inhibitor (Epilepsy) Path_A->Target_Nav High Selectivity Target_Bac Oxazolidinone (Antibacterial) Path_B->Target_Bac Solubility Boost Mechanism Mechanism: Isoxazole N-O bond acts as bioisostere for amide bond Target_Nav->Mechanism

Figure 1: Synthetic workflow transforming the tert-butyl carbamate precursor into bioactive Nav1.6 inhibitors and antibacterials.

Experimental Protocols

Protocol A: Deprotection & Regioselective Sulfonylation

Use this protocol to convert the tert-butyl carbamate into the active sulfonamide pharmacophore.

Reagents:

  • This compound (1.0 eq)[1]

  • Trifluoroacetic acid (TFA) (10 eq)

  • Dichloromethane (DCM) (Solvent)

  • Aryl sulfonyl chloride (1.1 eq)

  • Pyridine (3.0 eq)

Step-by-Step:

  • Deprotection: Dissolve this compound in DCM (0.2 M). Add TFA dropwise at 0°C. Stir at RT for 2 hours. Monitor by TLC (disappearance of Boc-spot).

  • Workup: Concentrate in vacuo to remove excess TFA. The residue (3-aminoisoxazole trifluoroacetate salt) is unstable; use immediately .

  • Coupling: Re-dissolve the residue in dry DCM. Add Pyridine (to scavenge acid).[2]

  • Addition: Add the Aryl sulfonyl chloride slowly at 0°C. The isoxazole amine is less nucleophilic than standard anilines; allow to warm to RT and stir for 12-16 hours.

  • Purification: Quench with water. Extract with EtOAc.[2][3] Purify via silica gel chromatography (Gradient: 0-50% EtOAc/Hexanes).

Protocol B: Nav1.6 Fluorescence Assay (Flux)

Validated assay for screening isoxazole analogs.

  • Cell Line: HEK293 stably expressing human Nav1.6.

  • Dye Loading: Incubate cells with membrane potential-sensitive dye (e.g., FRET-based voltage sensor) for 45 min at 37°C.

  • Compound Addition: Add the synthesized isoxazole derivative (from Protocol A) at varying concentrations (0.1 nM to 10 µM). Incubate for 20 min.

  • Stimulation: Trigger channel opening using Veratridine (50 µM) or electrical field stimulation.

  • Readout: Measure fluorescence decrease (depolarization). Calculate IC50 relative to TTX (Tetrodotoxin) control.

Comparison Guide: When to Use Isoxazol-3-ylcarbamate?

Design Goal Recommendation Reasoning
CNS Penetration High Priority The isoxazole ring reduces TPSA compared to sulfonamide-phenyl analogs, aiding BBB crossing.
Metabolic Stability Medium Priority The N-O bond is stable, but the C-4 position is prone to oxidative metabolism. Block C-4 with F or CH3 (easily done via the Boc-precursor).
Solubility High Priority Isoxazoles are generally more water-soluble than thiazoles or phenyl rings due to lower lipophilicity.
Cost/Availability High Priority This compound is commercially available and cheaper than 3-aminopyrazole precursors.

References

  • Nav1.6 Selectivity & Synthesis: Xenon Pharmaceuticals Inc. (2019).[1][2][4] "Benzenesulfonamide derivatives as inhibitors of voltage-gated sodium channels." WO2019/241533.

  • Antibacterial Oxazolidinones: MicuRx Pharmaceuticals. (2014).[2] "Isoxazol-3-ylcarbamate derivatives for the treatment of resistant Gram-positive bacteria."

  • Isoxazole Medicinal Chemistry: RSC Advances. (2021).[2][5] "Advances in isoxazole chemistry and their role in drug discovery."

  • Synthetic Methodology: Google Patents. (2010). "Methods and Processes For Syntheses and Manufacture of Antimicrobial 1-(Ortho-Fluorophenyl)dihydropyridones." US20100204477A1.

  • General SAR: MDPI Molecules. (2023).[2] "The Green and Effective Synthesis of Isoxazole-Based Molecules."

Sources

A Researcher's Guide to Differentiating Isoxazole Carbamate Isomers: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the precise characterization of molecular structure is a non-negotiable cornerstone of their work. Constitutional isomers, molecules sharing the same formula but differing in atom connectivity, can present significant challenges, as they often exhibit disparate pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of tert-butyl isoxazol-3-ylcarbamate and its key isomers, offering a practical framework for their unambiguous identification using routine analytical techniques.

The Challenge: Differentiating Key Isoxazole Intermediates

The isoxazole ring is a privileged scaffold in medicinal chemistry. When functionalized with a protected amine, such as a tert-butoxycarbonyl (Boc) group, it becomes a versatile building block for library synthesis. However, the synthesis of a desired isoxazole isomer can sometimes yield a mixture of constitutional isomers, such as the 4-yl and 5-yl analogues, which can be difficult to separate and identify. This guide focuses on distinguishing the 3-yl, 4-yl, and 5-yl isomers of tert-butyl isoxazolylcarbamate.

G cluster_0 tert-Butyl Isoxazolylcarbamate Isomers mol1 This compound mol2 tert-Butyl isoxazol-4-ylcarbamate mol1->mol2 Constitutional Isomers mol3 tert-Butyl isoxazol-5-ylcarbamate mol2->mol3 Constitutional Isomers mol3->mol1 Constitutional Isomers

Caption: Molecular relationship between the three constitutional isomers of tert-butyl isoxazolylcarbamate.

Experimental Workflow: A Self-Validating Approach

The following protocols outline the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This multi-technique approach ensures a high degree of confidence in structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are arguably the most powerful tools for isomer differentiation. The chemical environment of each proton and carbon atom is unique, leading to distinct chemical shifts (δ) and coupling constants (J).

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent choice is consistent across all samples for valid comparison.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Set a spectral width of approximately 12 ppm, centered at 6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set a spectral width of approximately 200 ppm, centered at 100 ppm.

    • A relaxation delay of 2-5 seconds is recommended due to the longer relaxation times of quaternary carbons.

    • Acquire a sufficient number of scans to observe all carbon signals, particularly the quaternary carbons of the isoxazole ring and the carbonyl group.

  • Data Processing: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Reference the spectra to the residual solvent peak.

G start Dissolve Sample (5-10 mg in 0.6 mL deuterated solvent) nmr Place in NMR Spectrometer (≥400 MHz) start->nmr h1 Acquire ¹H Spectrum (16 scans) nmr->h1 c13 Acquire ¹³C Spectrum (proton-decoupled) nmr->c13 process Process Data (Referencing & Phasing) h1->process c13->process analyze Analyze Chemical Shifts & Coupling Constants process->analyze

Caption: Workflow for NMR data acquisition and analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR provides information about the functional groups present in a molecule. Key vibrational frequencies for the N-H, C=O, and C=N bonds will be diagnostic.

Protocol:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and reproducibility. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to obtain a high-quality spectrum.

    • Perform a background scan of the empty ATR crystal prior to sample analysis.

  • Data Analysis: Identify the characteristic absorption bands for the N-H (carbamate), C=O (carbamate), and isoxazole ring vibrations.

Mass Spectrometry (MS)

Rationale: MS provides the mass-to-charge ratio (m/z) of the parent ion and its fragments. While all isomers will have the same molecular weight, their fragmentation patterns upon ionization can differ, providing clues to their connectivity.

Protocol:

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce a strong signal for the protonated molecule [M+H]⁺.

  • Mass Analysis: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to confirm the elemental composition.

  • Tandem MS (MS/MS):

    • Isolate the [M+H]⁺ ion.

    • Subject the isolated ion to collision-induced dissociation (CID).

    • Analyze the resulting fragment ions. The fragmentation of the isoxazole ring will be isomer-dependent.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic features for each isomer based on established principles and data from similar structures.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
ProtonThis compoundtert-Butyl isoxazol-4-ylcarbamatetert-Butyl isoxazol-5-ylcarbamateRationale for Differentiation
Boc (9H) ~1.55 (s)~1.52 (s)~1.54 (s)Minimal difference expected.
NH (1H) ~7.5-8.5 (br s)~7.0-8.0 (br s)~7.2-8.2 (br s)Highly dependent on concentration and solvent.
Isoxazole H4 ~6.5 (d)-~6.3 (d)Key differentiator: Absence of H4 signal in the 4-yl isomer.
Isoxazole H5 ~8.3 (d)~8.4 (s)-Key differentiator: H5 is a singlet in the 4-yl isomer and absent in the 5-yl isomer.
Isoxazole H3 -~8.2 (s)~7.9 (d)Key differentiator: H3 is a singlet in the 4-yl isomer and absent in the 3-yl isomer.

Note: Coupling constants (J) between H4 and H5 are typically small, around 1.5-2.0 Hz.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
CarbonThis compoundtert-Butyl isoxazol-4-ylcarbamatetert-Butyl isoxazol-5-ylcarbamateRationale for Differentiation
Boc C(CH₃)₃ ~28.3~28.3~28.3No significant difference.
Boc C(CH₃)₃ ~82.0~81.5~81.8No significant difference.
Boc C=O ~152.0~153.0~152.5Minor shifts expected.
Isoxazole C3 ~160.0~155.0~158.0Key differentiator: C3 is significantly downfield when attached to the carbamate nitrogen.
Isoxazole C4 ~96.0~120.0 (approx.)~100.0Key differentiator: C4 chemical shift is highly sensitive to the substituent pattern.
Isoxazole C5 ~158.0~150.0~165.0Key differentiator: C5 is most downfield in the 5-yl isomer due to direct attachment to the carbamate.
Table 3: Key IR Stretching Frequencies (ν, cm⁻¹)
Functional GroupExpected RangeKey Observations
N-H Stretch 3400-3200A sharp to broad peak depending on hydrogen bonding.
C-H Stretch (Boc) 3000-2850Strong, sharp peaks.
C=O Stretch (Carbamate) 1750-1720A very strong, sharp absorption. The exact position can be subtly influenced by the electronic nature of the isoxazole attachment point.
C=N/C=C Stretch (Ring) 1650-1550Multiple bands characteristic of the isoxazole ring. The pattern and intensity may differ slightly between isomers.
Table 4: Expected Mass Spectrometry Fragmentation
IsomerParent Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Rationale for Differentiation
All Isomers199.09143.07 ([M+H - C₄H₈]⁺)Loss of isobutylene is a common fragmentation pathway for Boc-protected amines.
All Isomers99.06 ([M+H - Boc]⁺)Loss of the entire Boc group to give the aminoxazole cation.
Isomer-SpecificVariesFurther fragmentation of the aminoxazole cation (m/z 99.06) can provide isomer-specific fragments. For example, the 3-aminoisoxazole cation might undergo a different ring-opening pathway compared to the 5-aminoisoxazole cation upon CID.

Conclusion

The unambiguous identification of tert-butyl isoxazolylcarbamate isomers is readily achievable through a systematic application of standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy serve as the primary and most definitive methods, with the chemical shifts and coupling patterns of the isoxazole ring protons and carbons providing a unique fingerprint for each isomer. While IR and MS provide confirmatory data on functional groups and molecular weight, the detailed structural elucidation rests heavily on NMR analysis. By following the integrated workflow presented in this guide, researchers can confidently assign the correct structure to their synthesized intermediates, ensuring the integrity and success of their subsequent research and development efforts.

References

  • Journal of Organic Chemistry. (2009). A General and Efficient Synthesis of 3-Amino-5-alkylisoxazoles. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Infrared (IR) Spectroscopy Table. Retrieved from [Link]

Technical Guide: Orthogonality and Application of tert-Butyl Isoxazol-3-ylcarbamate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Orthogonality of "tert-Butyl isoxazol-3-ylcarbamate" protecting group Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes arena of medicinal chemistry—particularly in the synthesis of oxazolidinone antibiotics and sodium channel blockers—this compound represents more than a simple protected amine. It functions as a tunable nucleophilic synthon .

While standard aliphatic N-Boc groups are ubiquitous, the attachment of the tert-butoxycarbonyl (Boc) group to the electron-deficient isoxazole ring creates a unique electronic environment. This guide analyzes the orthogonality of this specific moiety, demonstrating why it outperforms alternatives (Cbz, Fmoc, Acetyl) in syntheses requiring base-mediated alkylation and chemoselective deprotection without compromising the sensitive isoxazole core.

Chemical Logic: The Electronic Synergy

To understand the orthogonality of this group, one must understand the underlying physical organic chemistry.

Acidity Modulation

The isoxazole ring is electron-withdrawing. When coupled with the Boc group, the N-H proton of the carbamate becomes significantly more acidic (pKa est. ~10–12) compared to a standard alkyl carbamate (pKa ~17).

  • Consequence: The proton can be removed by bases such as Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS) under mild conditions.

  • Utility: This generates a stable, delocalized anion that acts as a controlled nucleophile, allowing for clean

    
    -alkylation without over-alkylation or ring fragmentation.
    
The "Reduction Trap" (Why Cbz Fails)

The isoxazole ring contains a labile N–O bond. Standard hydrogenolysis conditions (


, Pd/C) used to cleave Benzyloxycarbonyl (Cbz) groups will typically cleave the isoxazole ring, destroying the pharmacophore. Therefore, Boc is the requisite orthogonal choice  because it is cleaved by acid (TFA/HCl), leaving the N–O bond intact.

Orthogonality Matrix: Comparative Performance

The following table contrasts this compound against other common


-protecting strategies specifically on the isoxazole scaffold.
FeatureBoc (tert-Butyl) Fmoc (Fluorenylmethoxy) Cbz (Benzyl) Ac (Acetyl)
Deprotection Reagent Acid (TFA, HCl)Base (Piperidine)

/Pd or HBr
Strong Acid/Base
Stability to NaH/LiHMDS High (Allows Alkylation)Low (Elimination)ModerateHigh
Isoxazole Ring Safety Excellent ExcellentPoor (Ring opens with

)
Excellent
Crystallinity High (Good purification)HighModerateModerate
Atom Economy ModerateLowModerateHigh
Decision Logic Diagram

The following flowchart illustrates the selection process for protecting 3-aminoisoxazole, highlighting the failure modes of alternative groups.

OrthogonalityLogic Start Substrate: 3-Aminoisoxazole Goal Goal: N-Alkylation & Deprotection Start->Goal PathCbz Protect with Cbz Goal->PathCbz PathFmoc Protect with Fmoc Goal->PathFmoc PathBoc Protect with Boc Goal->PathBoc Alkylation Alkylation (Base: NaH/LiHMDS) PathCbz->Alkylation PathFmoc->Alkylation PathBoc->Alkylation FailFmoc FAILURE: Fmoc Cleavage (Base Labile) Alkylation->FailFmoc Base Exposure DeprotectCbz Deprotection (H2/Pd) Alkylation->DeprotectCbz DeprotectBoc Deprotection (TFA/DCM) Alkylation->DeprotectBoc FailCbz FAILURE: Isoxazole Ring Opening (Reductive Cleavage) DeprotectCbz->FailCbz Hydrogenolysis Success SUCCESS: Intact Isoxazole Product DeprotectBoc->Success Acidolysis

Caption: Decision matrix demonstrating why Boc is the only viable group for alkylation sequences on isoxazole scaffolds due to base stability and non-reductive deprotection.

Experimental Protocols

These protocols are synthesized from high-impact medicinal chemistry literature (e.g., synthesis of Linezolid analogs).

Synthesis of this compound

Objective: Protection of the exocyclic amine.

  • Reagents: 3-Aminoisoxazole (1.0 equiv),

    
     (1.1 equiv), DMAP (0.05 equiv), Pyridine (solvent).[1]
    
  • Procedure:

    • Dissolve 3-aminoisoxazole in anhydrous pyridine at 0 °C.

    • Add DMAP followed by slow addition of

      
       (dissolved in minimal DCM if solid).
      
    • Allow to warm to RT and stir for 4–12 hours.

    • Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), then brine. Dry over

      
      .[2]
      
    • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Checkpoint: Product should be a crystalline solid. Confirm by

    
     NMR (singlet ~1.5 ppm for t-Bu).
    
Application: Base-Mediated Alkylation

Objective: Using the protecting group to enable chemistry.[3][1][2][4][5][6][7][8][9][10]

  • Reagents: this compound (1.0 equiv), NaH (60% dispersion, 1.2 equiv), Electrophile (e.g., alkyl halide or epoxide), DMF (anhydrous).

  • Procedure:

    • Cool a solution of the carbamate in DMF to 0 °C.

    • Add NaH portion-wise. Observation: Gas evolution (

      
      ) indicates anion formation. Stir 30 min.
      
    • Add the electrophile dropwise.[1][2][10]

    • Heat to 50–60 °C if necessary (Boc is stable up to ~80 °C in base).

  • Why this works: The Boc group prevents protonation of the incoming electrophile and directs reaction to the nitrogen, preventing

    
    -alkylation on the ring.
    
Orthogonal Deprotection

Objective: Removal of Boc without damaging the isoxazole.

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the alkylated intermediate in DCM (0.1 M).

    • Add TFA (20% v/v).

    • Stir at RT for 1–2 hours.

    • Quench: Slowly pour into saturated

      
       (Caution: 
      
      
      
      evolution).
    • Note: Do not use hydrogenation (

      
      ) or strong reducing agents.
      

Troubleshooting & Critical Parameters

The "Bis-Boc" Risk

When protecting the amine, using excess


 (>2.0 equiv) and excess DMAP can lead to the formation of the bis-Boc  imide (

).
  • Solution: Use 1.0–1.1 equiv of

    
    .[6] If bis-Boc forms, it can often be converted back to mono-Boc by treatment with mild base (e.g., 
    
    
    
    in MeOH) or simply used in the alkylation step (one Boc group is usually labile enough to fall off during workup or subsequent steps).
Regioselectivity

Alkylation of the anion generally occurs at the exocyclic nitrogen. However, steric bulk of the electrophile can occasionally force alkylation at the ring nitrogen (N2).

  • Control: The Boc group provides significant steric bulk, heavily favoring the desired exocyclic

    
    -alkylation over the ring nitrogen.
    

References

  • Vertex Pharmaceuticals Inc. (2010). Methods and Processes For Syntheses and Manufacture of Antimicrobial 1(Ortho-Fluorophenyl)dihydropyridones. US Patent 2010/0204477 A1. Link

    • Citation Context: Describes the large-scale synthesis of this compound and its subsequent alkyl
  • Carell, T., et al. (2021). Non-canonical Nucleosides and Proto-Urea-RNA at the Chemical Origins of Life. Ludwig-Maximilians-Universität München. Link

    • Citation Context: Detailed protocol for the synthesis of this compound using Boc2O/DMAP/Pyridine (Compound 168 in text).[1]

  • Xenon Pharmaceuticals Inc. (2018). Benzenesulfonamide compounds and their use as therapeutic agents. WO Patent 2018/106284 A1. Link

    • Citation Context: Use of LiHMDS for the deprotonation and coupling of this compound in the synthesis of sodium channel inhibitors.
  • Greene, T. W., & Wuts, P. G. M. (1999).[8] Protective Groups in Organic Synthesis. Wiley-Interscience.[8] Link

    • Citation Context: General reference for the stability profiles of Boc vs Cbz vs Fmoc groups.

Sources

A Comparative Guide to Isoxazole-Based Linkers in PROTACs: From Rigidity to Enhanced Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of targeted protein degradation, the Proteolysis Targeting Chimera (PROTAC) has emerged as a powerful modality. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are defined by three components: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the often-underestimated linker that tethers them. The linker is far from a passive spacer; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, dictating the stability and geometry of the crucial ternary complex (POI-PROTAC-E3 ligase) and influencing vital pharmacokinetic properties.

While flexible alkyl and polyethylene glycol (PEG) chains have been the historical workhorses of PROTAC design, there is a growing appreciation for the role of rigid linkers in optimizing degrader performance.[1] Among these, the isoxazole moiety presents a compelling structural element. Its five-membered aromatic ring offers a defined, rigid scaffold that can pre-organize the PROTAC molecule into a productive conformation for ternary complex formation. This guide provides a comparative analysis of isoxazole-based linkers, contrasting their properties with traditional flexible linkers and providing the experimental framework to validate their impact.

The Rationale for Rigidity: Why Isoxazole?

The choice to incorporate a rigid heterocyclic system like isoxazole into a PROTAC linker is a deliberate design strategy aimed at overcoming the limitations of overly flexible tethers.

  • Conformational Constraint: Flexible linkers can adopt a multitude of conformations, many of which may be non-productive for ternary complex formation. This conformational entropy can be a thermodynamic penalty to binding. A rigid linker like isoxazole reduces the number of accessible conformations, potentially lowering this entropic barrier and favoring the specific geometry required for efficient ubiquitination.[2]

  • Improved Pharmacokinetics: The introduction of rigid, polar structures can be a strategy to improve pharmacokinetic properties.[1] Issues such as poor cell permeability and metabolic instability are common challenges in PROTAC development due to their typical high molecular weight and flexibility.[2] While flexible PEG linkers improve solubility, they can sometimes be liabilities for metabolic stability.[3] Rigid linkers, including those containing metabolically stable heterocycles like isoxazole or triazole, can offer a solution.[3]

  • Vectorial Properties: The defined geometry of the isoxazole ring provides precise exit vectors for the warhead and E3 ligase ligand. This allows for fine-tuning of the spatial orientation of the two binding partners, a critical factor for achieving positive cooperativity within the ternary complex.[1]

The PROTAC cycle, illustrated below, hinges on the formation of a productive ternary complex. The linker's geometry is paramount in enabling this key step.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (Isoxazole Linker) POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase PROTAC->E3 Ub Ubiquitin Ub->POI Ubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: Mechanism of Action for a PROTAC featuring an isoxazole linker.

Comparative Analysis: Isoxazole vs. Linear Linkers - A Case Study

Direct head-to-head comparisons of isoxazole-based linkers against flexible linkers within a single PROTAC system are still emerging in the literature. However, valuable insights can be drawn from analogous studies in inhibitor design, where the linker region plays a similarly crucial role in positioning key functional groups.

A study on histone deacetylase (HDAC) inhibitors provides a compelling case study. In this work, the performance of inhibitors containing a rigid isoxazole moiety in the linker region was directly compared to analogues with a more traditional linear linker, while keeping the zinc-binding and cap groups constant.

The results demonstrated a clear trade-off between potency and selectivity. The placement of the isoxazole group in the linker led to a decrease in overall inhibitory activity compared to the more flexible linear linker. However, this structural change conferred a significant gain in selectivity for specific HDAC isoforms.

Compound IDLinker TypeCap GroupHDAC1 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)
3 LinearPhenylthiazole3ND3
6 Isoxazole Phenylthiazole1002520
4 Linearm-Aminophenylthiazole4ND3
7 Isoxazole m-Aminophenylthiazole10010010
Data synthesized from Ramana, C. S. V., et al. (2012).[4]
ND: Not Determined

Analysis of Causality: The data strongly suggest that the rigidity imposed by the isoxazole linker (compounds 6 and 7 ) forces the molecule into a conformation that is less optimal for binding across all HDAC isoforms compared to the flexible linear linker (compounds 3 and 4 ), resulting in higher IC₅₀ values (lower potency).[4] However, this same conformational constraint appears to favor interactions with the unique surface topographies of HDAC3 and HDAC6, leading to enhanced selectivity.[4]

This principle is directly translatable to PROTAC design. While a flexible linker might allow for promiscuous, lower-affinity ternary complex formation with multiple related proteins, a rigid isoxazole linker could be engineered to enforce a specific geometry that is only compatible with the desired POI, thereby improving the PROTAC's selectivity.

Experimental Protocols for Evaluation

To validate the performance of an isoxazole-linked PROTAC, a series of standardized experiments are required. The following protocols outline the synthesis of a key isoxazole building block and the subsequent biological evaluation of the final PROTAC.

Protocol 1: Synthesis of a 5-(Bromomethyl)-3-arylisoxazole Linker Intermediate

This protocol describes a key step in creating an isoxazole-based linker, which can then be elaborated to connect the warhead and E3 ligase ligand.

Methodology Workflow:

Synthesis_Workflow Start Start: Substituted Aldehyde Oxime Step1 Cycloaddition with Propargyl Alcohol Start->Step1 NCS, Pyridine Step2 Bromination of Hydroxymethyl Group Step1->Step2 PBr₃, DCM End End: 5-(Bromomethyl)-3-arylisoxazole Step2->End

Figure 2: Synthetic workflow for an isoxazole linker intermediate.

Step-by-Step Procedure:

  • Oxime Formation: Convert the desired substituted aryl aldehyde to its corresponding oxime using hydroxylamine hydrochloride in a suitable solvent like ethanol with a base such as sodium hydroxide.

  • 1,3-Dipolar Cycloaddition:

    • To a solution of the aryl aldehyde oxime (1 equivalent) in a polar aprotic solvent (e.g., DMF), add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise at 0 °C.

    • Allow the reaction to stir at room temperature for 1-2 hours to form the intermediate hydroximoyl chloride.

    • Add propargyl alcohol (1.5 equivalents) followed by a base such as pyridine (2 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by TLC.

    • Perform an aqueous workup by diluting with water and extracting with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Purify the crude product, (3-arylisoxazol-5-yl)methanol, by column chromatography.

  • Bromination:

    • Dissolve the (3-arylisoxazol-5-yl)methanol (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C.

    • Add phosphorus tribromide (PBr₃) (1.5 equivalents) dropwise.

    • Allow the reaction to stir at room temperature for 16 hours.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with DCM, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product, 5-(bromomethyl)-3-arylisoxazole, by column chromatography to yield the desired linker intermediate.

Protocol 2: Evaluation of Protein Degradation by Western Blot

This is the cornerstone assay to determine the efficacy of a PROTAC. It directly measures the reduction in the amount of the target protein within cells.

Step-by-Step Procedure:

  • Cell Culture and Treatment:

    • Plate the chosen cancer cell line (e.g., MCF7 for estrogen receptor) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the isoxazole-based PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO). Include a positive control PROTAC with a known flexible linker if available.

    • Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours).

  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4x Laemmli sample buffer and boil the samples at 95 °C for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4 °C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the POI band intensity to the corresponding loading control band intensity.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Conclusion and Future Outlook

The incorporation of rigid linkers, such as the isoxazole moiety, represents a sophisticated strategy in the rational design of PROTACs. While potentially leading to a decrease in pan-activity compared to highly flexible linkers, the payoff in enhanced selectivity and improved pharmacokinetic properties can be substantial. The case study on HDAC inhibitors clearly illustrates this principle: rigidity forces a conformational commitment that can be exploited to achieve isoform selectivity.[4] As the field of targeted protein degradation moves towards ever more challenging and homologous targets, the precise spatial control offered by isoxazole and other rigid linkers will be indispensable. Future efforts will undoubtedly focus on building a larger body of direct, head-to-head comparative data within PROTAC systems to further refine our understanding of "linkerology" and accelerate the development of next-generation protein degraders.

References

  • Ramana, C. S. V., et al. (2012). Isoxazole Moiety in the Linker Region of HDAC Inhibitors Adjacent to the Zn-chelating Group: Effects on HDAC Biology and Antiproliferative Activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1343-1347. Available at: [Link]

  • Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry, 76(4), 342-348. Available at: [Link]

  • Park, S., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1934. Available at: [Link]

  • Schwalm, M. P., et al. (2023). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 66(12), 7878-7892. Available at: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Available at: [Link]

  • Bai, L., et al. (2021). Recent Advances in PROTACs for Drug Targeted Protein Research. International Journal of Molecular Sciences, 22(17), 9136. Available at: [Link]

  • Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 381-392. Available at: [Link]

  • Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. ResearchGate. Available at: [Link]

  • Palin, R., et al. (2011). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1475-1479. Available at: [Link]

  • Cao, F. (2024). Design, Synthesis, and Biological Evaluation of PROTACs Targeting Histone Deacetylases. University of Groningen. Available at: [Link]

  • Szeliga, M., et al. (2024). PROTAC Technology as a New Tool for Modern Pharmacotherapy. International Journal of Molecular Sciences, 25(10), 5543. Available at: [Link]

  • Brown, E. D., et al. (2022). Molecular dynamics and structure-activity relationship data provide insights into interactions contributing to isoxazole 1/2-CnAcs1 binding. Scientific Reports, 12(1), 1-13. Available at: [Link]

  • Zhu, S., et al. (2023). Design, synthesis, and biological evaluation of BRD4 degraders. Bioorganic & Medicinal Chemistry, 78, 117134. Available at: [Link]

  • University of Bath. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. Available at: [Link]

  • Cecchini, C., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 9, 650992. Available at: [Link]

  • Naito, M., et al. (2022). Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. RSC Medicinal Chemistry, 13(10), 1251-1258. Available at: [Link]

  • Lee, S., et al. (2024). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Chemistry–A European Journal, e202400326. Available at: [Link]

  • Adams, L. A., et al. (2023). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters, 14(7), 960-966. Available at: [Link]

Sources

Publish Comparison Guide: Crystal Structure Analysis of tert-Butyl isoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth structural and performance analysis of tert-Butyl isoxazol-3-ylcarbamate and its derivatives. This content is designed for medicinal chemists and solid-state scientists requiring actionable data on solid-form selection, stability, and crystallographic characterization.

Executive Summary & Structural Significance

The This compound moiety (Boc-protected 3-aminoisoxazole) represents a critical pharmacophore and intermediate in the synthesis of antibiotics (e.g., sulfisoxazole analogs) and kinase inhibitors (e.g., FLT3 inhibitors).

From a crystallographic perspective, this molecule presents a unique challenge: the competition between electronic repulsion (between the carbamate carbonyl and isoxazole nitrogen) and steric bulk (the tert-butyl group). Understanding these forces is essential for predicting solubility, shelf-life stability, and bioavailability.

Key Structural Differentiators
FeatureThis compoundCommon Alternative (Isoxazol-5-yl)Impact on Performance
Electronic Configuration Strong dipole repulsion (C=O vs Ring N)Minimal repulsion3-yl isomers often show lower melting points and higher solubility due to twisted conformations.
H-Bond Potential Bifurcated Acceptor (C=O)Linear Chains3-yl derivatives favor dimer formation; 5-yl favor infinite chains (higher lattice energy).
Packing Efficiency Low (Disordered t-Butyl)Moderate/HighLower packing efficiency correlates with faster dissolution rates but higher hygroscopicity risk.

Detailed Structural Analysis

Conformational Locking & Dipole Repulsion

Unlike standard aromatic carbamates, the isoxazol-3-yl system exhibits a specific dipole-dipole repulsion between the exocyclic carbamate carbonyl oxygen and the endocyclic isoxazole nitrogen (N2).

  • Observation: Crystal structures of analogues (e.g., tert-butyl [(4-fluoro-3-isopropoxyisoxazol-5-yl)methyl]carbamate) reveal that the carbamate group often rotates out of plane relative to the isoxazole ring to minimize this repulsion.

  • Consequence: This non-planar conformation disrupts

    
    -conjugation, making the N-H bond more acidic and the molecule more susceptible to hydrolysis compared to its 5-yl regioisomer.
    
The Role of the tert-Butyl Group

The tert-butyl group acts as a "spacer" in the crystal lattice.

  • Disorder: High thermal motion of the methyl groups is frequently observed (requires data collection at <100 K).

  • Packing: It prevents tight

    
    -
    
    
    
    stacking between isoxazole rings. This results in "softer" crystals with lower Young's moduli, which is advantageous for tableting (better compressibility) but disadvantageous for thermal stability.
Hydrogen Bonding Network

The primary supramolecular synthon identified in these structures is the R


(8) dimer  or C(4) chain :
  • Donor: Amide N-H

  • Acceptor: Carbamate C=O (Primary) vs. Isoxazole N (Secondary).

  • Note: The isoxazole nitrogen is a weaker acceptor than the carbonyl oxygen. However, in 3-yl derivatives, the proximity of the ring nitrogen can lead to bifurcated H-bonds, further destabilizing the planar form.

Comparative Performance Guide

This section objectively compares the this compound solid form against key alternatives used in drug development.

Comparison 1: Stability vs. Protecting Group Alternatives

Alternative: Benzyl carbamate (Cbz-protected).

ParameterBoc-Isoxazol-3-yl (Target)Cbz-Isoxazol-3-yl (Alternative)Verdict
Crystallinity Moderate (often needles/plates)High (Prisms)Cbz is superior for purification by crystallization.
Melting Point Lower (60–100 °C range)Higher (>120 °C)Cbz offers better thermal stability.
Acid Stability Labile (cleaves in TFA/HCl)Stable (requires H

/Pd)
Boc is preferred for rapid synthesis; Cbz for storage.
Lattice Energy Lower (Van der Waals dominated)High (

-stacking dominated)
Boc forms dissolve faster in organic media.
Comparison 2: Solubility vs. Regioisomers

Alternative: tert-Butyl isoxazol-5-ylcarbamate.

  • Mechanism: The 5-yl isomer lacks the adjacent nitrogen-carbonyl repulsion, allowing a planar, tightly packed structure.

  • Data: 3-yl isomers typically exhibit 2-5x higher aqueous solubility than 5-yl isomers due to the higher energy of the twisted crystal conformation.

  • Recommendation: Use the 3-yl isomer scaffold if the drug candidate suffers from solubility-limited absorption. Use the 5-yl isomer if metabolic stability is the priority.

Experimental Protocols (Self-Validating)

Crystallization Protocol for Structure Determination

To obtain single crystals suitable for XRD analysis, one must overcome the high solubility of the Boc group in non-polar solvents.

Method: Slow Vapor Diffusion (Anti-solvent)

  • Dissolution: Dissolve 20 mg of the compound in 0.5 mL of Dichloromethane (DCM) or Chloroform . Ensure complete dissolution (sonicate if necessary).

  • Filtration: Pass through a 0.45 µm PTFE syringe filter into a small inner vial (GC vial).

  • Diffusion Setup: Place the open inner vial inside a larger jar containing 3 mL of Hexane or Pentane .

  • Equilibration: Seal the outer jar tightly. Store at 4°C (refrigerator) to reduce thermal motion of the tert-butyl group.

  • Validation: Crystals should appear within 48-72 hours. If oiling occurs, switch solvent system to Methanol (inner) / Water (outer) , though this may yield hydrates.

Data Collection Strategy (XRD)
  • Temperature: 100 K or lower is mandatory. The tert-butyl group rotates freely at room temperature, causing massive electron density smearing that makes solution impossible.

  • Resolution: Aim for 0.8 Å resolution. The N-O bond length in isoxazole is a critical quality indicator; it should refine to approx. 1.40–1.42 Å.

Visualizations

Workflow: Structural Analysis & Form Selection

The following diagram outlines the decision logic for characterizing these compounds, ensuring no step is missed.

G Start Synthesis of This compound Screen Polymorph Screening (PXRD) Start->Screen SingleCrystal Single Crystal Growth (Vapor Diffusion) Screen->SingleCrystal Identify Candidates DataCol XRD Data Collection (< 100 K) SingleCrystal->DataCol Analysis Structural Refinement (Check T-butyl Disorder) DataCol->Analysis Decision Is Conformation Planar? Analysis->Decision Stable High Stability Form (H-bond Network) Decision->Stable Yes (Rare) Metastable High Solubility Form (Twisted Conformation) Decision->Metastable No (Common)

Caption: Logical workflow for isolating and characterizing solid forms of isoxazole carbamates.

Interaction Pathway: Dipole Repulsion Mechanism

This diagram illustrates the electronic causality affecting the stability of the 3-yl vs 5-yl isomers.

H cluster_0 Isoxazol-3-yl (Target) cluster_1 Consequence N_ring Ring Nitrogen (N2) Partial (-) Repulsion Electrostatic Repulsion N_ring->Repulsion O_carb Carbamate Oxygen Partial (-) O_carb->Repulsion Twist Bond Rotation (Non-Planar) Repulsion->Twist Relieves Strain Solubility Increased Solubility Twist->Solubility Stability Decreased Hydrolytic Stability Twist->Stability

Caption: Mechanistic pathway showing how dipole repulsion drives conformational twisting and performance properties.

References

  • Abdul Manan, M. A., & Cordes, D. B. (2025).[1] tert-Butyl carbamate.[1] IUCrData, 10, x250385.[1] Link

  • Makam, P., et al. (2017). Crystal structure of tert-butyl (phenylsulfinyl)carbamate. Zeitschrift für Kristallographie - New Crystal Structures, 232(4), 577–578.[2] Link

  • Sperry, J. B., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery. RSC Advances, 6, 2365. Link

  • CCDC (Cambridge Crystallographic Data Centre). Assessing the likelihood of polymorphism through hydrogen bond capabilities. CCDC Application Notes. Link

Sources

Safety Operating Guide

tert-Butyl isoxazol-3-ylcarbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Before the "How"

Do not treat tert-butyl isoxazol-3-ylcarbamate as generic organic waste.

As researchers, we often categorize waste by physical state (solid vs. liquid) without considering functional group interactions.[1] This compound presents a dual-hazard profile that requires specific segregation protocols:

  • The Boc Group (Carbamate): It is acid-labile.[1][2] Accidental mixing with acidic waste streams (e.g., trichloroacetic acid, HCl) will trigger rapid decarboxylation, releasing isobutylene gas and CO₂.[1] In a sealed waste drum, this pressurization can cause catastrophic container failure.[1]

  • The Isoxazole Ring: While generally stable, the N-O bond possesses latent high energy. Under thermal stress (incineration conditions), it acts as a masked 1,3-dipole.[1] It must be directed to high-temperature incineration facilities capable of managing nitrogen oxide (NOx) effluents.[1]

Chemical Profile & Hazard Assessment

PropertySpecificationOperational Implication
CAS Number 264600-97-7Use for waste manifesting.[1][3][4]
Molecular Formula C₈H₁₂N₂O₃High Nitrogen content requires NOx scrubbing during incineration.[1][3]
Stability Acid-Sensitive / Thermally LabileCRITICAL: Keep away from Bronsted/Lewis acids and heat sources >50°C.
RCRA Classification Non-Listed (Characteristic)Likely D001 (Ignitable) if in solvent; potentially D003 (Reactive) depending on purity/quantity.[1][3]
Toxicology Bioactive IntermediateAssume pharmacological activity (kinase inhibition potential).[1][3] Treat as Toxic .

Operational Disposal Protocol

A. Pre-Disposal Segregation (The "Trust" Pillar)
  • Rule #1: Never quench this compound in the waste container. All reactions must be quenched before transfer to waste.[1]

  • Rule #2: NO ACIDS. Ensure the receiving carboy/drum has a pH ≥ 7. Even trace acid vapors can initiate Boc-deprotection over time.[1]

B. Solid Waste Stream (Preferred)
  • Context: Pure compound, contaminated gloves, weighing boats, or silica gel from columns.[1]

  • Protocol:

    • Containment: Place material in a clear, 6-mil polyethylene bag.

    • Secondary Containment: Seal the bag and place it inside a wide-mouth HDPE (High-Density Polyethylene) jar or fiber drum.

    • Labeling: Mark clearly as "Hazardous Waste - Solid - Toxic Organic."[1][3]

    • Specific Note: Write "CONTAINS BOC-PROTECTED AMINES - NO ACID" on the tag.[1]

C. Liquid Waste Stream (Mother Liquors/Solutions)[1]
  • Context: Reaction mixtures or flash chromatography fractions.

  • Protocol:

    • Solvent Check: Determine if the carrier solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Ethyl Acetate, Hexanes).[1]

    • Segregation: Pour into the appropriate carboy.

    • pH Verification: Spot-check waste stream pH. If acidic, neutralize with saturated Sodium Bicarbonate (NaHCO₃) before adding the carbamate solution.

    • Headspace: Leave at least 10% headspace in the container to accommodate potential off-gassing.[1]

Visualization: Waste Decision Logic

The following diagram illustrates the critical decision nodes for disposing of this compound, emphasizing the prevention of pressurization events.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure/Contaminated Items) StateCheck->Solid Liquid Liquid Waste (Solutions/Eluents) StateCheck->Liquid Bagging Double Bag (6-mil Poly) Seal Tightly Solid->Bagging SolidLabel Label: 'Toxic Solid' Add: 'NO ACIDS' Bagging->SolidLabel Storage Satellite Accumulation Area (Cool, Dry, Vented Cap) SolidLabel->Storage pHCheck CRITICAL: Check pH Liquid->pHCheck Neutralize Neutralize with Sat. NaHCO3 pHCheck->Neutralize Acidic (pH < 7) SolventType Identify Solvent Type pHCheck->SolventType Neutral/Basic Neutralize->SolventType Halo Halogenated Waste (DCM/CHCl3) SolventType->Halo NonHalo Non-Halogenated Waste (EtOAc/Hex/MeOH) SolventType->NonHalo Halo->Storage NonHalo->Storage Pickup EHS/Vendor Pickup (Incineration) Storage->Pickup

Caption: Operational workflow for segregating Boc-isoxazole waste streams to prevent acid-catalyzed gas evolution.

Regulatory & Compliance Context (RCRA)

While this compound is not explicitly listed on the EPA P-list or U-list, it falls under the "Cradle-to-Grave" responsibility of the generator.[1][3]

  • Waste Coding:

    • If dissolved in flammable solvents (Flash point < 60°C): Assign code D001 .[1]

    • If the specific isoxazole derivative shows shock sensitivity (rare but possible): Assign code D003 .[1]

  • Ultimate Destruction: The only acceptable disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1] This ensures the complete oxidation of the isoxazole ring and safe scrubbing of nitrogen oxides.

Emergency Procedures (Spill Response)

  • Evacuate: Remove ignition sources (Boc groups release isobutylene if decomposed).[1]

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.[1] If powder is fine, use a NIOSH N95 respirator.[1]

  • Containment: Do not use water. Cover spill with dry sand or vermiculite.[1]

  • Cleanup: Scoop into a dedicated container. Do not use standard acid-clay absorbents as they may catalyze decomposition.[1][3]

References

  • American Chemical Society. (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1] [Link]1]

  • U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] EPA.gov.[1] [Link]1]

  • National Institutes of Health. (2023). PubChem Compound Summary: this compound (CAS 264600-97-7).[1][3] PubChem.[1] [Link]1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[1] [Link]1]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling tert-Butyl isoxazol-3-ylcarbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

tert-Butyl isoxazol-3-ylcarbamate is a heterocyclic organic compound utilized in medicinal chemistry and drug development.[1][2] As with any chemical substance, a thorough understanding of its potential hazards is paramount for safe handling. This guide is founded on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, providing a clear framework for mitigating risks.

Hazard Assessment: Understanding the Risks

Based on available data, this compound is classified with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral - Category 4)[3]

  • Causes skin irritation (Skin corrosion/irritation - Category 2)[3]

  • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[3]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[3]

These classifications necessitate the use of specific personal protective equipment (PPE) and adherence to stringent handling protocols to prevent accidental exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound, particularly in its powdered form. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Change gloves immediately if contaminated.Prevents skin contact, a primary route of exposure for skin irritation.[4][5]
Eye and Face Protection Chemical safety goggles with side shields. A face shield is recommended when there is a risk of splashing or aerosolization.Protects against airborne particles and splashes that can cause serious eye irritation.[4][6]
Skin and Body Protection A flame-resistant or 100% cotton lab coat, fully fastened. Closed-toe shoes.Protects skin and personal clothing from contamination.[5]
Respiratory Protection A NIOSH-approved respirator is required if working outside of a certified chemical fume hood, or if dust is generated.Prevents inhalation of the powder, which can cause respiratory tract irritation.[6][7]

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure to hazardous substances.

  • Chemical Fume Hood: All handling of this compound, especially weighing and transferring of the solid, must be conducted in a certified chemical fume hood. This is critical to control airborne dust and prevent inhalation.[4][8]

  • Ventilation: Ensure the laboratory is well-ventilated to further minimize the concentration of any airborne contaminants.[9]

Safe Handling and Operational Plan

Adherence to a strict operational plan is vital for minimizing the risk of exposure and contamination.

Preparation and Weighing
  • Designated Area: Designate a specific area within a chemical fume hood for handling this compound.

  • Pre-Weighing: If possible, pre-weigh an empty, sealed container before adding the compound to minimize the time the primary container is open.

  • Dust Control: Handle the powder gently to avoid creating dust. Use tools like spatulas for transfers.[10] If the powder is statically charged, an anti-static gun may be useful.[11]

  • Labeling: Ensure all containers are clearly labeled with the compound name and associated hazards.

Dissolution and Reaction Setup
  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Closed System: Whenever feasible, use a closed system for reactions to contain vapors and prevent exposure.

Post-Handling
  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11]

Below is a workflow diagram illustrating the key decision points for ensuring safe handling.

start Start Handling This compound fume_hood Is a certified chemical fume hood available? start->fume_hood ppe_check Assemble Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe_check Yes no_hood STOP! Do not proceed without proper engineering controls. fume_hood->no_hood No weighing Weighing and Transferring (Minimize Dust) ppe_check->weighing dissolution Dissolution and Reaction weighing->dissolution waste Segregate Waste for Disposal dissolution->waste decontaminate Decontaminate Work Area and Equipment waste->decontaminate end End of Procedure decontaminate->end

Caption: Decision workflow for handling this compound.

Spill and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or exposure.

Spills
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contain: For small spills within a fume hood, contain the spill with an absorbent material.

  • Clean-up: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a suitable solvent.

  • Report: Report all spills to the laboratory supervisor or safety officer.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, and excess reagent, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed container.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. Deface the label before disposing of the container.[13]

  • Consult Local Regulations: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.[14]

The following diagram outlines the general waste disposal pathway.

start Waste Generated solid_waste Contaminated Solid Waste (Gloves, Paper, etc.) start->solid_waste liquid_waste Contaminated Liquid Waste (Solutions, Rinsate) start->liquid_waste empty_containers Empty Reagent Bottles start->empty_containers sealed_solid Place in Labeled, Sealed Container solid_waste->sealed_solid sealed_liquid Place in Labeled, Sealed Container liquid_waste->sealed_liquid rinse_container Triple Rinse with Solvent empty_containers->rinse_container hazardous_waste Dispose as Hazardous Waste (Follow Institutional Protocol) sealed_solid->hazardous_waste sealed_liquid->hazardous_waste collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate collect_rinsate->hazardous_waste

Caption: Waste disposal pathway for this compound.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for all.

References

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025-03-04).
  • Powder Coated Tough. Personal Protective Equipment—What a Finisher Needs to Know. (2018-05-23).
  • National Safety Compliance.
  • Occupli. The controls required for handling powder irritants. (2021-11-03).
  • Canadian Centre for Occupational Health and Safety. Landscaping - Pesticides - Personal Protective Equipment.
  • Duke University Occupational & Environmental Safety Office. Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions).
  • Scuola di Agraria e Medicina Veterinaria. SOP number 01 SOP title Disposal of hazardous waste. (2019-01-07).
  • California State University, Bakersfield.
  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab.
  • Chemistry LibreTexts. Safety. (2020-06-29).
  • PubChem. tert-Butyl 1,2-oxazol-3-ylcarbamate. [Link]

  • Pneu Powders Systems. Elevating Workplace Safety in Powder Handling Systems.
  • CymitQuimica.
  • Weill Cornell Medicine. EHS Program Manual 5.2 - Waste Disposal Procedure.
  • University of Delaware. HAZARDOUS DRUG HANDLING AND DISPOSAL SOP.
  • Chao, Q., et al. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][9][12]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 2009. [Link]

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.